Ethyl Chlorogenate
Description
Structure
3D Structure
Properties
Molecular Formula |
C18H22O9 |
|---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
ethyl (1S,3R,4R,5R)-3-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylate |
InChI |
InChI=1S/C18H22O9/c1-2-26-17(24)18(25)8-13(21)16(23)14(9-18)27-15(22)6-4-10-3-5-11(19)12(20)7-10/h3-7,13-14,16,19-21,23,25H,2,8-9H2,1H3/b6-4+/t13-,14-,16-,18+/m1/s1 |
InChI Key |
LEUHYTKFUDEERH-JKFBRHHXSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of Ethyl Chlorogenate
For Researchers, Scientists, and Drug Development Professionals
Abstract: Ethyl Chlorogenate, the ethyl ester of the widely studied natural antioxidant chlorogenic acid, is a compound of interest in various scientific fields, including pharmacology and food science. Understanding its physicochemical properties is fundamental for its application in research and development. This technical guide provides a comprehensive overview of the known and predicted physicochemical characteristics of this compound, details relevant experimental protocols for its analysis, and visualizes key biological signaling pathways associated with its parent compound, chlorogenic acid.
Chemical and Physical Properties
This compound, also known as Chlorogenic acid ethyl ester, is a derivative of chlorogenic acid, a phenolic compound found in numerous plants.[1] Its fundamental chemical and physical properties are summarized below.
| Property | Value | Source |
| IUPAC Name | ethyl (1S,3R,4R,5R)-3-[[(2E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,4,5-trihydroxycyclohexane-1-carboxylate | [2] |
| Synonyms | This compound, Chlorogenic acid ethyl ester, 3-O-Caffeoylquinic acid ethyl ester | [3][4] |
| CAS Number | 425408-42-0 | [3][4] |
| Molecular Formula | C18H22O9 | [2][3] |
| Molecular Weight | 382.36 g/mol | [3][5] |
| Appearance | Colorless liquid with a slightly fruity odor | [1] |
| Boiling Point | 583.5 ± 50.0 °C (Predicted) | [3][6] |
| Density | 1.49 ± 0.1 g/cm³ (Predicted) | [3][6] |
| pKa | 9.32 ± 0.10 (Predicted) | [3][6] |
Solubility and Stability
The solubility of a compound is a critical parameter for its formulation and delivery. This compound, being an ester of the water-soluble chlorogenic acid, exhibits solubility in polar organic solvents.[7]
| Solvent | Solubility | Source |
| Methanol | Soluble | [7] |
| Ethanol | Soluble | [7] |
| Acetone | Soluble | [7] |
| DMSO | Soluble | |
| Pyridine | Soluble | |
| Benzene | Insoluble | [7] |
| Chloroform | Insoluble | [7] |
| Petroleum Ether | Insoluble | [7] |
Storage and Stability: For long-term preservation, this compound should be stored in a well-sealed container, shielded from light and air.[4] Refrigeration or freezing is recommended.[4] When prepared as a stock solution, it is advisable to store it in aliquots in tightly sealed vials at -20°C, where it is generally stable for up to two weeks.[4]
Experimental Protocols
Detailed experimental protocols for determining the physicochemical properties of novel or less-studied compounds like this compound are crucial for reproducible research. Below are representative methodologies.
3.1. Determination of Solubility
A standard protocol to determine the solubility of this compound involves the shake-flask method, which is considered the gold standard for solubility measurements.
-
Preparation: A surplus amount of this compound is added to a known volume of the solvent of interest (e.g., water, ethanol, buffer at a specific pH) in a sealed vial.
-
Equilibration: The vial is agitated in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation: The resulting suspension is filtered through a fine-pore filter (e.g., 0.22 µm) or centrifuged to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of this compound in the clear, saturated filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[8]
-
Calculation: The solubility is expressed in units such as mg/mL or mol/L.
3.2. High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a standard method for the identification, quantification, and purity assessment of chlorogenic acid and its derivatives.[8][9] The following is a general HPLC protocol that can be adapted for this compound.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector, a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size), and an autosampler.[10]
-
Mobile Phase: A gradient elution is typically used, consisting of two solvents:
-
Elution Program: A gradient program is run, starting with a high percentage of Solvent A and gradually increasing the percentage of Solvent B to elute compounds with increasing hydrophobicity. The total run time is typically around 30 minutes.[8]
-
Detection: The detector is set to a wavelength where chlorogenic acid derivatives exhibit maximum absorbance, typically around 327-330 nm.[9][10]
-
Sample Preparation: this compound samples are accurately weighed and dissolved in a suitable solvent (e.g., methanol). The solution is filtered through a 0.45 µm syringe filter before injection.[10]
-
Quantification: A calibration curve is generated using standard solutions of this compound at various known concentrations. The concentration of the unknown sample is then determined by comparing its peak area to the calibration curve.[8]
3.3. Structural Elucidation by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structure determination of natural products and their derivatives.
-
Sample Preparation: A small amount of the purified this compound (typically <1 mg) is dissolved in a deuterated solvent (e.g., DMSO-d6, Methanol-d4) in a standard NMR tube.[11]
-
1D NMR Spectra Acquisition:
-
¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
-
¹³C NMR: Shows the number of different types of carbon atoms in the molecule.
-
-
2D NMR Spectra Acquisition: To establish the complete molecular structure, a series of 2D NMR experiments are performed:[12]
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different fragments of the molecule.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which helps in determining the stereochemistry.
-
-
Data Analysis: The combination of these spectra allows for the complete assignment of all proton and carbon signals and the elucidation of the covalent structure and relative stereochemistry of this compound.[12]
Biological Activity and Associated Signaling Pathways
While direct studies on the signaling pathways of this compound are limited, its biological activity can be inferred from its parent compound, chlorogenic acid (CGA). CGA is well-documented to possess significant anti-inflammatory and antioxidant properties by modulating key cellular signaling pathways.[2][7]
4.1. Antioxidant Activity via Nrf2 Pathway Activation
Chlorogenic acid exerts its antioxidant effects primarily through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[7] Under normal conditions, Nrf2 is bound to its inhibitor, Keap1, in the cytoplasm.[7] Upon exposure to oxidative stress or compounds like CGA, Nrf2 is released from Keap1 and translocates to the nucleus.[2][7] In the nucleus, it binds to the Antioxidant Response Element (ARE) and initiates the transcription of various antioxidant enzymes, such as Heme Oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1), which protect the cell from oxidative damage.[7]
Caption: Nrf2 antioxidant pathway activation by Chlorogenic Acid.
4.2. Anti-inflammatory Activity via NF-κB Pathway Inhibition
The anti-inflammatory effects of chlorogenic acid are largely attributed to its ability to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[13] In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Inflammatory stimuli lead to the degradation of IκBα, allowing NF-κB to translocate to the nucleus.[14] There, it promotes the transcription of pro-inflammatory mediators like TNF-α, IL-1β, and IL-6.[2] Chlorogenic acid can prevent the degradation of IκBα, thereby blocking the nuclear translocation of NF-κB and suppressing the inflammatory response.[14]
Caption: NF-κB inflammatory pathway inhibition by Chlorogenic Acid.
Conclusion
This compound is a derivative of chlorogenic acid with defined chemical properties and predicted physicochemical characteristics that suggest its potential for further investigation. This guide provides a foundational understanding of its properties, outlines standard experimental protocols for its analysis, and illustrates the key signaling pathways modulated by its parent compound. These insights are essential for researchers and professionals in drug development and related fields to effectively utilize and explore the potential of this compound.
References
- 1. Cas 425408-42-0,this compound | lookchem [lookchem.com]
- 2. Chlorogenic acid: a review on its mechanisms of anti-inflammation, disease treatment, and related delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. gosset.ai [gosset.ai]
- 7. The Biological Activity Mechanism of Chlorogenic Acid and Its Applications in Food Industry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 9. usa-journals.com [usa-journals.com]
- 10. turkjps.org [turkjps.org]
- 11. Using NMR to identify and characterize natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. Chlorogenic acid induces apoptosis, inhibits metastasis and improves antitumor immunity in breast cancer via the NF‑κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Chlorogenic Acid Attenuates Oxidative Stress-Induced Intestinal Epithelium Injury by Co-Regulating the PI3K/Akt and IκBα/NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Natural Sources and Bioactivity of Caffeoylquinic Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the natural sources, analytical methodologies, and biological activities of caffeoylquinic acids (CQAs), with a primary focus on 3-O-caffeoylquinic acid (chlorogenic acid) and its isomers. Notably, a thorough review of scientific literature indicates a lack of evidence for the natural occurrence of 3-O-Caffeoylquinic acid ethyl ester; the focus of this document is therefore on the naturally abundant and extensively studied free acids and methyl esters. This guide summarizes quantitative data on the presence of CQAs in various plant species, details experimental protocols for their extraction and analysis, and elucidates key signaling pathways modulated by these compounds, particularly in the context of their anti-inflammatory and neuroprotective effects. Visual diagrams generated using Graphviz are provided to illustrate experimental workflows and molecular mechanisms.
Introduction: Caffeoylquinic Acids
Caffeoylquinic acids (CQAs) are a significant class of polyphenolic compounds found throughout the plant kingdom. They are esters formed between caffeic acid and quinic acid.[1] These compounds are of considerable interest to the scientific community due to their wide range of pharmacological properties, including antioxidant, anti-inflammatory, neuroprotective, and anti-diabetic activities.[1][2] The most prevalent isomer found in nature is 3-O-caffeoylquinic acid, commonly known as chlorogenic acid. Other isomers, such as 4-O-caffeoylquinic acid and 5-O-caffeoylquinic acid, as well as di- and tri-caffeoylquinic acids, are also widespread.[1] This guide serves as a technical resource for professionals engaged in the research and development of pharmaceuticals and nutraceuticals derived from natural sources.
Natural Occurrence and Quantitative Data
Caffeoylquinic acids are present in a diverse array of plant families, with particularly high concentrations found in the Asteraceae, Rubiaceae, and Solanaceae families. Coffee beans, in particular, are one of the richest dietary sources of CQAs.[1] The following table summarizes the quantitative data for various caffeoylquinic acids found in different natural sources.
| Plant Species | Family | Plant Part | Caffeoylquinic Acid | Concentration | Reference(s) |
| Coffea arabica (Green Beans) | Rubiaceae | Beans | 3-O-Caffeoylquinic acid | 36.81 - 76 mg/g | [3] |
| Coffea canephora (Green Beans) | Rubiaceae | Beans | Caffeoylquinic acids | 2.1–6.4 g/100 g | [4] |
| Ilex paraguariensis (Yerba Mate) | Aquifoliaceae | Leaves | Caffeoylquinic acids | High concentrations | [1] |
| Centella asiatica | Apiaceae | Whole Plant | Caffeoylquinic acids | High content | [1] |
| Eriobotrya japonica (Loquat) | Rosaceae | Leaves | 3-O-Caffeoylquinic acid | 7.82-14.48 µg/mL (in extract) | [[“]][6] |
| Eriobotrya japonica (Loquat) | Rosaceae | Leaves | 4-O-Caffeoylquinic acid | 3.75-12.58 µg/mL (in extract) | [[“]][6] |
| Eriobotrya japonica (Loquat) | Rosaceae | Leaves | 5-O-Caffeoylquinic acid | 3.60-7.82 µg/mL (in extract) | [[“]][6] |
| Smallanthus sonchifolius (Yacon) | Asteraceae | Roots, Stems, Leaves | 3-O-Caffeoylquinic acid | Present | [[“]] |
| Artemisia argyi | Asteraceae | Aerial Parts | 3-O-Caffeoylquinic acid | Present | [8] |
| Artemisia argyi | Asteraceae | Aerial Parts | 4-O-Caffeoylquinic acid | Present | [8] |
| Artemisia argyi | Asteraceae | Aerial Parts | 5-O-Caffeoylquinic acid | Present | [8] |
| Achillea millefolium | Asteraceae | Aerial Parts | 3-O-Caffeoylquinic acid | Major phenolic compound | [9] |
| Taraxacum officinale | Asteraceae | Aerial Parts | 3-O-Caffeoylquinic acid | 6.74 ± 0.4 mg/g | [9] |
| Calendula officinalis | Asteraceae | Aerial Parts | 3-O-Caffeoylquinic acid | Major phenolic compound | [9] |
| Ilex pubescens | Aquifoliaceae | Leaves | Dicaffeoylquinic acid methyl esters | Present | [10] |
| Ilex pubescens | Aquifoliaceae | Leaves | Tricaffeoylquinic acid methyl ester | Present | [10] |
| Vallaris glabra | Apocynaceae | Leaves | 3-O-Caffeoylquinic acid | High content | [11][12] |
| Vallaris glabra | Apocynaceae | Leaves | 4-O-Caffeoylquinic acid | High content | [11][12] |
| Vallaris glabra | Apocynaceae | Leaves | 5-O-Caffeoylquinic acid | High content | [11][12] |
| Etlingera elatior | Zingiberaceae | Leaves | 3-O-Caffeoylquinic acid | Present | [13][14] |
| Etlingera elatior | Zingiberaceae | Leaves | 5-O-Caffeoylquinic acid | Present | [13][14] |
| Etlingera elatior | Zingiberaceae | Leaves | 5-O-Caffeoylquinic acid methyl ester | Present | [13][14] |
Experimental Protocols
The extraction and analysis of caffeoylquinic acids from plant matrices require specific and validated methodologies to ensure accurate quantification and identification.
General Extraction Protocol
A common method for the extraction of CQAs from plant material involves the use of polar solvents.
-
Sample Preparation: Fresh plant material is typically freeze-dried and ground into a fine powder to increase the surface area for extraction.[11]
-
Extraction: The powdered plant material is extracted with a solvent such as 70% methanol (B129727) or aqueous ethanol.[[“]][11] The mixture is often subjected to shaking or sonication for a specified period (e.g., 24 hours) to enhance extraction efficiency.[[“]]
-
Filtration and Concentration: The resulting extract is filtered to remove solid plant debris. The solvent is then evaporated under reduced pressure (e.g., using a rotary evaporator) to yield a concentrated crude extract.[[“]]
-
Fractionation (Optional): The crude extract can be further fractionated using liquid-liquid partitioning with solvents of increasing polarity (e.g., dichloromethane (B109758) followed by 80% methanol) to separate compounds based on their polarity.[[“]]
Analytical Quantification Protocol: High-Performance Liquid Chromatography (HPLC)
HPLC coupled with a Diode Array Detector (DAD) is a widely used technique for the quantification of CQAs.
-
Chromatographic System: An HPLC system equipped with a C18 reversed-phase column is typically employed.[[“]][6]
-
Mobile Phase: A gradient elution is commonly used, consisting of two solvents:
-
Gradient Program: A typical gradient might be: 0-10 min, 5% B; 10-40 min, 15% B; 40-60 min, 100% B.[[“]]
-
Flow Rate: A standard flow rate is 1.0 mL/min.[[“]]
-
Detection: Detection is performed using a DAD at a wavelength of approximately 280 nm or 330 nm, where caffeoylquinic acids exhibit strong absorbance.[[“]][[“]]
-
Quantification: Quantification is achieved by comparing the peak areas of the analytes in the sample to those of a standard calibration curve prepared with known concentrations of CQA standards.[[“]][6]
Structural Elucidation: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR)
For the definitive identification of CQAs, especially novel derivatives, mass spectrometry and nuclear magnetic resonance spectroscopy are indispensable.
-
LC-MS/MS: Liquid chromatography coupled to tandem mass spectrometry provides molecular weight information and fragmentation patterns that are characteristic of different CQA isomers.[[“]][16]
-
NMR Spectroscopy: 1H and 13C NMR spectroscopy are used to determine the precise chemical structure, including the position of the caffeoyl group on the quinic acid core.[[“]][13]
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow
The following diagram illustrates a general workflow for the extraction and analysis of caffeoylquinic acids from a plant source.
Signaling Pathways Modulated by Caffeoylquinic Acids
Caffeoylquinic acids exert their biological effects by modulating several key intracellular signaling pathways. Their anti-inflammatory and neuroprotective properties are of particular interest.
CQAs have been shown to inhibit pro-inflammatory pathways, primarily the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.
References
- 1. Chlorogenic acid exerts neuroprotective effect against hypoxia-ischemia brain injury in neonatal rats by activating Sirt1 to regulate the Nrf2-NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective effects of 3,5-di-o-caffeoylquinic acid in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Coffee-Derived Phenolic Compounds Activate Nrf2 Antioxidant Pathway in I/R Injury In Vitro Model: A Nutritional Approach Preventing Age Related-Damages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Biological Activity Mechanism of Chlorogenic Acid and Its Applications in Food Industry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. consensus.app [consensus.app]
- 6. mdpi.com [mdpi.com]
- 7. consensus.app [consensus.app]
- 8. The novel antioxidant 3-O-caffeoyl-1-methylquinic acid induces Nrf2-dependent phase II detoxifying genes and alters intracellular glutathione redox: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 9. researchgate.net [researchgate.net]
- 10. 3,4,5-tri-O-caffeoylquinic acid attenuates influenza A virus induced inflammation through Toll-like receptor 3/7 activated signaling pathway. | Semantic Scholar [semanticscholar.org]
- 11. pubs.aip.org [pubs.aip.org]
- 12. Neuroprotective effects of 3,5-dicaffeoylquinic acid on hydrogen peroxide-induced cell death in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Chlorogenic acid exerts neuroprotective effect against hypoxia-ischemia brain injury in neonatal rats by activating Sirt1 to regulate the Nrf2-NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The novel antioxidant 3-O-caffeoyl-1-methylquinic acid induces Nrf2-dependent phase II detoxifying genes and alters intracellular glutathione redox - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. consensus.app [consensus.app]
- 16. Protective Effects of Chlorogenic Acid on Cerebral Ischemia/Reperfusion Injury Rats by Regulating Oxidative Stress-Related Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Isolation of Ethyl Chlorogenate from Morus alba Leaves: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for the isolation of ethyl chlorogenate from the leaves of Morus alba (White Mulberry). This document outlines detailed experimental protocols, presents quantitative data on related compounds, and visualizes key processes and biological pathways. Given the limited direct literature on this compound isolation from Morus alba, this guide synthesizes information on chlorogenic acid extraction from this plant with established methods for the separation of chlorogenic acid esters.
Introduction
Morus alba leaves are a rich source of bioactive phenolic compounds, with chlorogenic acid being one of the most abundant.[1][2] this compound, the ethyl ester of chlorogenic acid, is a derivative that can be formed during the extraction of plant material with ethanol (B145695), particularly under acidic conditions.[3] While less studied than its parent compound, this compound is of interest for its potential pharmacological activities, which are likely to mirror the well-documented antioxidant and anti-inflammatory properties of chlorogenic acid.[4][5] This guide details a proposed methodology for the isolation and purification of this compound from Morus alba leaves.
Quantitative Data on Chlorogenic Acid in Morus alba Leaves
Table 1: Chlorogenic Acid Content in Morus alba Leaf Extracts with Different Solvents
| Solvent System | Plant Material | Chlorogenic Acid Content (mg/g DW) | Reference |
| 60% (v/v) Ethanol | Young Leaves | 30.73 | [2] |
| 60% (v/v) Ethanol | Mature Leaves | 8.78 | [2] |
| 65% (v/v) Acetone | Young Leaves | - | [1] |
| 70% (v/v) Methanol | Young Leaves | - | [1] |
| 50% (v/v) Methanol (Sonication) | Dried Leaves | 10.8 | [6] |
| 60% Ethanol | Dried Powdered Leaves | 3.06 (mg/g DW) | [7] |
DW: Dry Weight
Table 2: Chlorogenic Acid Content in Different Parts of Morus alba
| Plant Part | Chlorogenic Acid Content (% w/w) | Reference |
| Leaves | 0.2413 | [8] |
| Branches | 0.0141 | [8] |
| Fruits | 0.0741 | [8] |
Experimental Protocols
This section outlines a detailed, multi-step protocol for the isolation of this compound from Morus alba leaves. This proposed methodology is a composite of established procedures for ethanolic extraction of Morus alba and chromatographic purification of chlorogenic acid and its esters.
Plant Material and Extraction
-
Collection and Preparation: Fresh, healthy leaves of Morus alba are collected and washed thoroughly to remove any dirt and debris. The leaves are then dried in a shaded, well-ventilated area or in an oven at a low temperature (40-50°C) to a constant weight. The dried leaves are ground into a coarse powder.[7]
-
Ethanolic Extraction: The powdered leaf material (100 g) is macerated with 60% aqueous ethanol (1:15 w/v) at room temperature for 24 hours with occasional stirring.[7] Alternatively, ultrasonic-assisted extraction can be employed to improve efficiency. The mixture is then filtered through Whatman No. 1 filter paper. The residue is re-extracted twice under the same conditions. The filtrates are combined and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield the crude ethanolic extract.
Purification of this compound
The purification process involves liquid-liquid partitioning followed by column chromatography.
-
Liquid-Liquid Partitioning: The crude extract is suspended in distilled water and partitioned successively with n-hexane, chloroform (B151607), and ethyl acetate (B1210297). The ethyl acetate fraction, which is expected to contain this compound, is collected and dried under reduced pressure.
-
Column Chromatography: The dried ethyl acetate fraction is subjected to column chromatography for further purification.
-
Stationary Phase: Silica gel (60-120 mesh).
-
Mobile Phase: A gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity by adding methanol.
-
Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a chloroform:methanol (9:1 v/v) solvent system and visualized under UV light (254 nm and 366 nm). Fractions with similar TLC profiles are pooled.
-
-
Preparative HPLC (Optional): For obtaining high purity this compound, the semi-purified fractions from column chromatography can be subjected to preparative High-Performance Liquid Chromatography (HPLC).
-
Column: A reversed-phase C18 column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).
-
Detection: UV detector at 330 nm.[6]
-
Characterization
The isolated compound is characterized using spectroscopic techniques to confirm its identity as this compound.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups.[6]
Visualizations
Experimental Workflow
Caption: Proposed workflow for the isolation of this compound.
Signaling Pathways
The biological activities of chlorogenic acid are well-documented, and it is plausible that this compound shares similar mechanisms of action. The following diagrams illustrate key signaling pathways modulated by chlorogenic acid.
Caption: Proposed anti-inflammatory action via NF-κB pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. The Effect of Maturity and Extraction Solvents on Bioactive Compounds and Antioxidant Activity of Mulberry (Morus alba) Fruits and Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Extraction with Acidified Methanol—An Easy and Effective Method of Mthis compound Formation, as Studied by ESI-MS [mdpi.com]
- 4. Cas 425408-42-0,this compound | lookchem [lookchem.com]
- 5. Chlorogenic Acid Derivatives: Structural Modifications, Drug Design, and Biological Activities: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. turkjps.org [turkjps.org]
Spectroscopic Profile of Ethyl Chlorogenate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for ethyl chlorogenate, a significant natural product derivative. Due to the limited availability of directly published experimental spectra for this compound, this document presents a detailed, predicted spectroscopic profile based on the well-documented data of its parent compound, chlorogenic acid, and related derivatives. The information herein is intended to serve as a valuable resource for the identification, characterization, and analysis of this compound in research and development settings.
Chemical Structure and Properties
This compound, the ethyl ester of chlorogenic acid, is a caffeoylquinic acid derivative. Its chemical structure consists of a quinic acid core esterified with caffeic acid and an ethyl group.
-
IUPAC Name: ethyl (1S,3R,4R,5R)-3-{[(2E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy}-1,4,5-trihydroxycyclohexane-1-carboxylate[1]
-
Molecular Formula: C₁₈H₂₂O₉[1]
-
Molecular Weight: 382.36 g/mol [1]
-
CAS Number: 425408-42-0
Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from the analysis of spectroscopic data for chlorogenic acid and other caffeoylquinic acid derivatives found in the scientific literature.
¹H NMR Spectroscopy Data (Predicted)
The predicted ¹H NMR spectrum of this compound is expected to show characteristic signals for the quinic acid, caffeoyl, and ethyl moieties. The chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) and are predicted for a measurement in a common deuterated solvent like methanol-d₄ or DMSO-d₆.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| H-7' | ~7.60 | d | ~15.9 | Caffeoyl |
| H-2' | ~7.05 | d | ~2.0 | Caffeoyl |
| H-6' | ~6.95 | dd | ~8.2, 2.0 | Caffeoyl |
| H-5' | ~6.78 | d | ~8.2 | Caffeoyl |
| H-8' | ~6.30 | d | ~15.9 | Caffeoyl |
| H-3 | ~5.30 | m | Quinic Acid | |
| H-5 | ~4.20 | m | Quinic Acid | |
| OCH₂ CH₃ | ~4.15 | q | ~7.1 | Ethyl Ester |
| H-4 | ~3.75 | m | Quinic Acid | |
| H-2ax | ~2.20 | m | Quinic Acid | |
| H-6ax | ~2.10 | m | Quinic Acid | |
| H-2eq | ~2.00 | m | Quinic Acid | |
| H-6eq | ~1.90 | m | Quinic Acid | |
| OCH₂CH₃ | ~1.25 | t | ~7.1 | Ethyl Ester |
Predicted data is based on reported values for similar caffeoylquinic acid derivatives.[2][3][4][5][6][7]
¹³C NMR Spectroscopy Data (Predicted)
The predicted ¹³C NMR spectrum will reflect the 18 carbon atoms of the this compound molecule.
| Carbon | Predicted Chemical Shift (ppm) | Assignment |
| C-7 (Ester C=O) | ~175.0 | Quinic Acid Ester |
| C-9' (C=O) | ~168.0 | Caffeoyl Ester |
| C-4' | ~149.0 | Caffeoyl |
| C-3' | ~146.0 | Caffeoyl |
| C-7' | ~145.0 | Caffeoyl |
| C-1' | ~127.0 | Caffeoyl |
| C-6' | ~122.0 | Caffeoyl |
| C-2' | ~116.0 | Caffeoyl |
| C-5' | ~115.0 | Caffeoyl |
| C-8' | ~114.0 | Caffeoyl |
| C-1 | ~76.0 | Quinic Acid |
| C-4 | ~73.0 | Quinic Acid |
| C-5 | ~71.0 | Quinic Acid |
| C-3 | ~70.0 | Quinic Acid |
| OCH₂ CH₃ | ~62.0 | Ethyl Ester |
| C-2 | ~38.0 | Quinic Acid |
| C-6 | ~37.0 | Quinic Acid |
| OCH₂CH₃ | ~14.0 | Ethyl Ester |
Predicted data is based on reported values for similar caffeoylquinic acid derivatives.[2][3][5][6]
FT-IR Spectroscopy Data (Predicted)
The infrared spectrum of this compound is expected to exhibit absorption bands characteristic of its functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3600-3200 | Strong, Broad | O-H stretching (phenolic and alcoholic) |
| 3000-2850 | Medium | C-H stretching (aliphatic) |
| ~1735 | Strong | C=O stretching (ethyl ester) |
| ~1710 | Strong | C=O stretching (α,β-unsaturated ester)[8][9] |
| 1650-1600 | Medium | C=C stretching (aromatic and alkene) |
| 1600-1450 | Medium | Aromatic ring vibrations |
| 1250-1000 | Strong | C-O stretching (esters and alcohols)[8][9][10] |
Predicted data is based on typical IR absorption frequencies for phenolic esters.[8][9][10]
Mass Spectrometry (MS) Data (Predicted)
Mass spectrometry of this compound, likely performed using electrospray ionization (ESI), is expected to show the molecular ion and characteristic fragmentation patterns.
| m/z | Ion | Description |
| 383.13 | [M+H]⁺ | Protonated molecular ion |
| 405.11 | [M+Na]⁺ | Sodiated molecular ion |
| 381.11 | [M-H]⁻ | Deprotonated molecular ion |
| 191 | [Quinic acid - H]⁻ | Fragmentation ion corresponding to the quinic acid moiety |
| 179 | [Caffeic acid - H]⁻ | Fragmentation ion corresponding to the caffeic acid moiety |
| 161 | [Caffeic acid - H - H₂O]⁻ | Loss of water from the caffeic acid fragment |
| 135 | [Caffeic acid - H - CO₂]⁻ | Loss of carbon dioxide from the caffeic acid fragment |
Predicted data is based on the exact mass of this compound and common fragmentation patterns of chlorogenic acids.[1][11][12][13]
Experimental Protocols
The following are detailed, generalized protocols for obtaining the spectroscopic data described above. These methods are standard for the analysis of natural products.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of purified this compound.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., methanol-d₄, acetone-d₆, or DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Tune and shim the probe for the specific sample.
-
Acquire a standard one-dimensional ¹H NMR spectrum using a single-pulse experiment.
-
Typical parameters: spectral width of 12-16 ppm, 32-64 scans, relaxation delay of 1-2 seconds.
-
Process the data by applying a Fourier transform, phase correction, and baseline correction.
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Typical parameters: spectral width of 200-240 ppm, 1024 or more scans (due to the low natural abundance of ¹³C), relaxation delay of 2-5 seconds.
-
Process the data similarly to the ¹H spectrum.
2D NMR Experiments (for complete structural assignment):
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: An FT-IR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation (ATR method):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
The spectrum is usually recorded in the range of 4000-400 cm⁻¹.
Data Analysis: The resulting spectrum (transmittance or absorbance vs. wavenumber) is analyzed by identifying the characteristic absorption bands for different functional groups.[14][15][16]
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled to a liquid chromatography (LC) system with an electrospray ionization (ESI) source.
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile (B52724)/water.
-
The solution may be introduced into the mass spectrometer via direct infusion or through an LC column for separation from any impurities.
Data Acquisition (LC-MS/MS):
-
Chromatography: Use a C18 reversed-phase column with a gradient elution, for example, with water (containing 0.1% formic acid) as mobile phase A and acetonitrile (containing 0.1% formic acid) as mobile phase B.
-
Mass Spectrometry:
-
Acquire data in both positive and negative ion modes.
-
Perform a full scan MS experiment to determine the m/z of the molecular ion.
-
Perform tandem MS (MS/MS) experiments by selecting the molecular ion as the precursor and applying collision-induced dissociation (CID) to generate fragment ions.[11][12][13]
-
Data Analysis: Analyze the full scan data to confirm the molecular weight. Interpret the MS/MS fragmentation pattern to gain structural information, often by comparing it to the known fragmentation of related compounds.[11][13]
Visualization of Experimental Workflow
The following diagrams illustrate the general workflows for the spectroscopic analysis of a natural product like this compound.
References
- 1. This compound | C18H22O9 | CID 11326520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Plant-Derived Caffeic Acid and Its Derivatives: An Overview of Their NMR Data and Biosynthetic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Matrix-Specific Effects on Caffeine and Chlorogenic Acid Complexation in a Novel Extract of Whole Coffea arabica Coffee Cherry by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Caffeoylquinic Acids from the Aerial Parts of Chrysanthemum coronarium L - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Rapid Prediction of Fig Phenolic Acids and Flavonoids Using Mid-Infrared Spectroscopy Combined With Partial Least Square Regression [frontiersin.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. Energy resolved mass spectrometry of chlorogenic acids and its application to isomer quantification by direct infusion tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analyses of chlorogenic acids and related cinnamic acid derivatives from Nicotiana tabacum tissues with the aid of UPLC-QTOF-MS/MS based on the in-source collision-induced dissociation method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. harvest.usask.ca [harvest.usask.ca]
- 14. Fourier transform infrared spectrophotometer (FTIR) analysis [bio-protocol.org]
- 15. phytojournal.com [phytojournal.com]
- 16. ijcmas.com [ijcmas.com]
Navigating the Structural and Functional Landscape of Caffeoylquinic Acid Esters: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caffeoylquinic acids (CQAs) are a class of polyphenolic compounds widely distributed in the plant kingdom, with 3-O-caffeoylquinic acid, commonly known as chlorogenic acid (CGA), being a prominent member. These compounds and their derivatives are of significant interest to the scientific community due to their broad spectrum of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. This technical guide focuses on the structural aspects and functional pathways associated with caffeoylquinic acid esters, with a specific interest in 3-O-caffeoylquinic acid ethyl ester. While crystallographic data for the ethyl ester derivative is not publicly available, this document provides a comprehensive overview of the synthesis, biological activities, and relevant signaling pathways of closely related and well-studied caffeoylquinic acids, offering a valuable resource for researchers in the field.
Molecular Structure
The core structure of 3-O-caffeoylquinic acid consists of a quinic acid moiety esterified with a caffeic acid molecule at the 3-hydroxyl position. The ethyl ester derivative would feature an ethyl group attached to the carboxyl group of the quinic acid.
Experimental Protocols: Synthesis of Caffeoylquinic Acid Esters
While a specific protocol for 3-O-caffeoylquinic acid ethyl ester is not detailed in the literature, a general methodology for the synthesis of caffeoylquinic acid esters can be extrapolated from established procedures for similar compounds. This typically involves the protection of reactive hydroxyl groups, esterification, and subsequent deprotection.
Representative Synthesis of a Caffeoylquinic Acid Ester:
-
Protection of Quinic Acid:
-
Quinic acid is first protected to ensure selective esterification. A common method involves the formation of an isopropylidene acetal (B89532).
-
(-)-Quinic acid is dissolved in a suitable solvent (e.g., dimethylformamide) with 2,2-dimethoxypropane (B42991) and a catalytic amount of an acid (e.g., p-toluenesulfonic acid).
-
The reaction mixture is stirred at room temperature until the formation of the protected quinic acid is complete, as monitored by thin-layer chromatography (TLC).
-
The product is then purified using column chromatography.
-
-
Preparation of Caffeoyl Chloride:
-
Caffeic acid is acetylated using acetic anhydride (B1165640) and pyridine (B92270) to protect the phenolic hydroxyl groups.
-
The resulting diacetylcaffeic acid is then treated with a chlorinating agent, such as oxalyl chloride or thionyl chloride, in an inert solvent (e.g., dichloromethane) to form diacetylcaffeoyl chloride.
-
-
Esterification:
-
The protected quinic acid is dissolved in a dry, non-polar solvent (e.g., dichloromethane) with a base (e.g., pyridine or triethylamine) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP).
-
Diacetylcaffeoyl chloride is added dropwise to the solution at a controlled temperature (e.g., 0 °C).
-
The reaction is allowed to proceed until completion, monitored by TLC.
-
The resulting protected caffeoylquinic acid ester is then purified by column chromatography.
-
-
Deprotection:
-
The protecting groups (e.g., isopropylidene acetal and acetyl groups) are removed by acid hydrolysis.
-
The protected ester is dissolved in a mixture of an organic solvent (e.g., tetrahydrofuran) and an aqueous acid (e.g., hydrochloric acid).
-
The mixture is stirred until deprotection is complete.
-
The final product, the caffeoylquinic acid ester, is purified by techniques such as recrystallization or preparative high-performance liquid chromatography (HPLC).[1][2]
-
Quantitative Data: Biological Activities of Caffeoylquinic Acids
Caffeoylquinic acids and their derivatives exhibit a range of biological activities. The following table summarizes key findings from the literature.
| Biological Activity | Compound(s) | Model System | Key Findings |
| Antioxidant | 3-O-caffeoylquinic acid (CGA) | In vitro and in vivo | Activates the Nrf2 signaling pathway, leading to the upregulation of antioxidant enzymes like HO-1 and NQO-1.[3][4] |
| 3-O-caffeoylquinic acid (CGA) | In vivo (rats) | Ameliorates cerebral ischemia-reperfusion injury by increasing SOD activity and GSH levels, while reducing ROS and MDA.[3] | |
| Anti-inflammatory | 3-O-caffeoylquinic acid (CGA) | Cell culture | Inhibits the NF-κB signaling pathway, reducing the production of pro-inflammatory mediators such as TNF-α, IL-1β, and IL-6.[3][4] |
| 3,5-di-O-caffeoylquinic acid | Macrophage cell lines | Inhibits the upregulation of iNOS, COX-2, and TNF-α.[5] | |
| Caffeoylquinic acid derivatives | In vivo (rats) | Inhibit the production of TNF-α and IL-1β in a carrageenan-induced paw edema model.[6] | |
| Neuroprotective | 3-O-caffeoylquinic acid (CGA) | Cell culture | Protects neuronal cells against oxidative stress-induced apoptosis.[7] |
| Metabolic Regulation | 3-O-caffeoylquinic acid (CGA) | In vivo | Improves insulin (B600854) sensitivity and regulates glucose and lipid metabolism.[4] |
Mandatory Visualizations
Signaling Pathway
Caption: Nrf2 signaling pathway activation by Caffeoylquinic Acids.
Experimental Workflow
Caption: General workflow for synthesis of Caffeoylquinic Acid Esters.
References
- 1. New route for synthesis of 3- and 5-caffeoylquinic acids via protected quinic acids | European Journal of Chemistry [eurjchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Chlorogenic acid: a review on its mechanisms of anti-inflammation, disease treatment, and related delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Biological Activity Mechanism of Chlorogenic Acid and Its Applications in Food Industry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vivo anti-inflammatory activity of caffeoylquinic acid derivatives from Solidago virgaurea in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antioxidant potential of chlorogenic acid in Age‐Related eye diseases - PMC [pmc.ncbi.nlm.nih.gov]
Potential Biological Activities of Ethyl Chlorogenate: A Technical Guide
Disclaimer: Scientific literature directly investigating the biological activities of ethyl chlorogenate is limited. This guide summarizes the well-documented biological activities of its parent compound, chlorogenic acid (CGA), and related alkyl esters, which provides a strong predictive framework for the potential therapeutic effects of this compound. All data and experimental protocols detailed herein, unless otherwise specified, are derived from studies on chlorogenic acid and its methyl ester.
Introduction
This compound is the ethyl ester derivative of chlorogenic acid (CGA), a prominent phenolic acid found in numerous plant species, most notably in green coffee beans.[1] CGA is renowned for a wide spectrum of biological activities, including antioxidant, anti-inflammatory, neuroprotective, and anticancer effects.[2][3] Esterification of CGA, such as to form this compound, is a common strategy to modify its physicochemical properties, potentially enhancing its lipophilicity and bioavailability, which may, in turn, influence its biological efficacy. This document provides a comprehensive overview of the predicted biological activities of this compound based on the extensive research conducted on CGA and its analogues.
Antioxidant Activity
The antioxidant properties of chlorogenic acid and its derivatives are a cornerstone of their biological effects. These compounds can neutralize free radicals and modulate endogenous antioxidant systems, thereby mitigating oxidative stress, a key factor in the pathogenesis of numerous diseases.[4]
In Vitro Antioxidant Capacity
The antioxidant activity of chlorogenic acid has been quantified using various assays. It is anticipated that this compound would exhibit comparable, if not enhanced, activity due to structural similarities.
| Assay | Compound | IC50 / Activity | Reference |
| DPPH Radical Scavenging | Chlorogenic Acid | IC50: 10.59 µg/mL | [5] |
| DPPH Radical Scavenging | 3-O-caffeoyl-1-methylquinic acid (a CGA derivative) | IC50: 6.9 µM | [6] |
| DPPH Radical Scavenging | 5-O-caffeoyl-4-methylquinic acid (a CGA derivative) | IC50: 8.8 µM | [6] |
| β-Carotene Bleaching | Chlorogenic Acid (0.125–1 mg/ml) | 20.8–0.3% inhibition | [5] |
| Iron-induced Lipid Peroxidation | 3-O-caffeoyl-1-methylquinic acid (a CGA derivative) | IC50: 14.6 µM | [6] |
| Iron-induced Lipid Peroxidation | 5-O-caffeoyl-4-methylquinic acid (a CGA derivative) | IC50: 19.2 µM | [6] |
Experimental Protocols: Antioxidant Assays
This assay spectrophotometrically measures the ability of a compound to scavenge the stable DPPH free radical. A stock solution of the test compound (e.g., this compound) is prepared in methanol (B129727) and diluted to various concentrations. An aliquot of each dilution is added to a methanolic solution of DPPH. The mixture is shaken and incubated in the dark at room temperature. The absorbance is then measured at a specific wavelength (typically around 517 nm). The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined.[5]
This assay assesses the ability of a compound to inhibit the oxidative discoloration of β-carotene, typically induced by linoleic acid hydroperoxides. A solution of β-carotene in chloroform (B151607) is prepared, to which linoleic acid and Tween 20 are added. After evaporating the chloroform, the resulting mixture is diluted with distilled water and vigorously agitated to form an emulsion. Aliquots of this emulsion are transferred to a 96-well microplate, and the test compound at various concentrations is added. The absorbance is measured immediately at 470 nm and after a defined incubation period at a specific temperature (e.g., 50°C). The antioxidant activity is calculated based on the rate of β-carotene bleaching.[5]
Anti-inflammatory Activity
This compound is predicted to possess significant anti-inflammatory properties, primarily through the modulation of key signaling pathways involved in the inflammatory response. Studies on chlorogenic acid and its methyl ester have demonstrated potent inhibitory effects on pro-inflammatory mediators.[3][7]
Modulation of Inflammatory Pathways
Chlorogenic acid has been shown to inhibit the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) signaling pathways.[[“]][[“]] These pathways are crucial in the transcription of pro-inflammatory genes. A study on chlorogenic acid methyl ester demonstrated strong anti-inflammatory effects by inhibiting the COX-2/NLRP3/NF-κB pathway.[3]
Experimental Protocols: Anti-inflammatory Assays
Murine macrophage cell lines (e.g., RAW 264.7) are cultured in appropriate media. The cells are pre-treated with various concentrations of the test compound (this compound) for a specified time (e.g., 1 hour) before being stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. After an incubation period (e.g., 24 hours), the cell culture supernatant is collected. The concentration of nitrite (B80452), a stable metabolite of NO, in the supernatant is measured using the Griess reagent. The absorbance is read at approximately 540 nm, and the nitrite concentration is determined by comparison with a standard curve of sodium nitrite. A decrease in nitrite production in the presence of the test compound indicates an anti-inflammatory effect.[7]
Cells or tissues are treated as described above. After treatment, the cells or tissues are lysed to extract total protein. Protein concentration is determined using a suitable method (e.g., BCA assay). Equal amounts of protein from each sample are separated by SDS-PAGE and then transferred to a membrane (e.g., PVDF or nitrocellulose). The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the proteins of interest (e.g., iNOS, COX-2, phosphorylated p65, phosphorylated p38). After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands is quantified to determine the relative expression levels of the target proteins.[3]
Neuroprotective Effects
Chlorogenic acid has demonstrated significant neuroprotective properties in various in vitro and in vivo models of neurological disorders.[10][11][12] These effects are attributed to its antioxidant and anti-inflammatory activities, which are critical in combating the pathological processes of neurodegeneration.
Mechanisms of Neuroprotection
The neuroprotective effects of chlorogenic acid are mediated through several mechanisms, including:
-
Reduction of Oxidative Stress: By scavenging reactive oxygen species (ROS) and upregulating endogenous antioxidant enzymes, CGA protects neurons from oxidative damage.[13]
-
Inhibition of Neuroinflammation: CGA can suppress the activation of microglia and astrocytes, thereby reducing the production of pro-inflammatory cytokines in the central nervous system.
-
Modulation of Signaling Pathways: CGA has been shown to modulate pathways such as the Nrf2 and Akt/Erk1/2 signaling cascades, which are involved in neuronal survival and protection against apoptosis.[14]
Experimental Protocols: Neuroprotection Assays
Neuronal cell lines (e.g., SH-SY5Y) or primary neuronal cultures are exposed to a neurotoxin (e.g., 6-hydroxydopamine for Parkinson's disease models, or amyloid-beta for Alzheimer's disease models) in the presence or absence of the test compound (this compound). Cell viability is assessed using assays such as the MTT or LDH assay. Apoptosis can be evaluated by TUNEL staining or by measuring caspase activity. The production of reactive oxygen species can be quantified using fluorescent probes like DCFDA.
Animal models, such as rats or mice, are subjected to middle cerebral artery occlusion (MCAO) to induce focal cerebral ischemia. The test compound is administered before or after the ischemic insult. Neurological deficits are scored at different time points. After a period of reperfusion, the animals are euthanized, and their brains are removed. The infarct volume is measured by staining brain slices with 2,3,5-triphenyltetrazolium chloride (TTC). Immunohistochemistry or western blotting can be used to assess markers of inflammation, oxidative stress, and apoptosis in the brain tissue.[12]
Anticancer Activity
Chlorogenic acid has been reported to exhibit anticancer properties against various cancer cell lines.[1][15][16] The proposed mechanisms involve the induction of apoptosis, inhibition of cell proliferation, and suppression of metastasis.
Mechanisms of Anticancer Action
The anticancer effects of CGA are multifaceted and include:
-
Induction of Apoptosis: CGA can trigger programmed cell death in cancer cells through both intrinsic and extrinsic pathways, involving the modulation of Bcl-2 family proteins and the activation of caspases.
-
Cell Cycle Arrest: It can halt the progression of the cell cycle, often at the G0/G1 or G2/M phases, thereby inhibiting cancer cell proliferation.
-
Inhibition of Metastasis: CGA has been shown to suppress the migration and invasion of cancer cells, potentially by downregulating matrix metalloproteinases (MMPs) and modulating epithelial-mesenchymal transition (EMT).[1]
Experimental Protocols: Anticancer Assays
Cancer cell lines are seeded in 96-well plates and treated with various concentrations of this compound for different time periods (e.g., 24, 48, 72 hours). Cell viability is determined using the MTT assay, which measures the metabolic activity of viable cells. Cell proliferation can be assessed by colony formation assays, where cells are allowed to grow into colonies in the presence of the test compound, and the number and size of the colonies are quantified.
Apoptosis can be detected using Annexin V/Propidium Iodide (PI) staining followed by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells. Western blot analysis can be used to measure the expression levels of apoptosis-related proteins such as caspases, PARP, and Bcl-2 family members.
The wound-healing assay is a common method to assess cell migration. A scratch is made in a confluent monolayer of cancer cells, and the rate at which the cells migrate to close the gap is monitored over time in the presence or absence of the test compound. The transwell invasion assay is used to evaluate the invasive potential of cancer cells. Cells are seeded in the upper chamber of a transwell insert coated with a basement membrane matrix (e.g., Matrigel). The lower chamber contains a chemoattractant. After incubation, the number of cells that have invaded through the matrix and migrated to the lower surface of the insert is quantified.
Conclusion
While direct experimental evidence for the biological activities of this compound is still emerging, the extensive body of research on its parent compound, chlorogenic acid, and related esters provides a robust foundation for predicting its therapeutic potential. This compound is likely to be a potent antioxidant, anti-inflammatory, neuroprotective, and anticancer agent. Its modified chemical structure may offer advantages in terms of bioavailability and efficacy. Further research is warranted to specifically elucidate the biological activities and mechanisms of action of this compound to fully realize its therapeutic promise.
References
- 1. Chlorogenic acid induces apoptosis, inhibits metastasis and improves antitumor immunity in breast cancer via the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic effects of chlorogenic acid on allergic rhinitis through TLR4/MAPK/NF-κB pathway modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chlorogenic acid methyl ester exerts strong anti-inflammatory effects via inhibiting the COX-2/NLRP3/NF-κB pathway - Food & Function (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Biological Evaluation of Novel Chlorogenic Acid-Apigenin Conjugates as Anti-acute Gout Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification and antioxidant activity of novel chlorogenic acid derivatives from bamboo (Phyllostachys edulis) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory effects of chlorogenic acid in lipopolysaccharide-stimulated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. consensus.app [consensus.app]
- 9. consensus.app [consensus.app]
- 10. Cognitive and neuroprotective effects of chlorogenic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neuromodulation and neuroprotective effects of chlorogenic acids in excitatory synapses of mouse hippocampal slices - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Neuroprotective effects of chlorogenic acid: Modulation of Akt/Erk1/2 signaling to prevent neuronal apoptosis in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Chlorogenic acid effectively treats cancers through induction of cancer cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chlorogenic acid for cancer prevention and therapy: Current status on efficacy and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Chemical Structure of Ethyl Chlorogenate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl chlorogenate, the ethyl ester of the widely studied natural phenolic compound chlorogenic acid, is a molecule of growing interest in the scientific community. This technical guide provides a comprehensive overview of its chemical structure, properties, and relevant experimental data. Detailed information on its spectroscopic characteristics, a plausible synthetic route, and an exploration of its potential biological activities and associated signaling pathways are presented to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug discovery.
Chemical Structure and Properties
This compound is chemically designated as ethyl (1S,3R,4R,5R)-3-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,4,5-trihydroxycyclohexane-1-carboxylate.[1] It is formed through the esterification of the carboxyl group of chlorogenic acid with ethanol (B145695). The molecule combines the characteristic features of both chlorogenic acid and an ethyl ester, influencing its physical and chemical properties.
General Information
| Property | Value | Reference |
| Molecular Formula | C₁₈H₂₂O₉ | [1] |
| Molecular Weight | 382.4 g/mol | [1] |
| IUPAC Name | ethyl (1S,3R,4R,5R)-3-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,4,5-trihydroxycyclohexane-1-carboxylate | [1] |
| Synonyms | Ethyl chlorogenic acid, Chlorogenic acid ethyl ester | [1][2] |
| CAS Number | 425408-42-0 | [2] |
Physicochemical Properties
| Property | Value | Notes |
| Predicted Boiling Point | 583.5 ± 50.0 °C | Predicted value. |
| Predicted Density | 1.49 ± 0.1 g/cm³ | Predicted value. |
| Appearance | Likely a solid | Based on the properties of similar compounds. |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific experimental ¹H and ¹³C NMR data for this compound are not widely published, the expected chemical shifts can be inferred from the known spectra of chlorogenic acid and ethyl esters.
Expected ¹H NMR Features:
-
Aromatic Protons: Signals corresponding to the protons on the caffeoyl moiety's benzene (B151609) ring.
-
Vinylic Protons: Doublets for the trans-alkene protons of the caffeoyl group.
-
Quinic Acid Protons: A series of multiplets for the protons on the cyclohexane (B81311) ring.
-
Ethyl Group Protons: A characteristic quartet for the methylene (B1212753) (-CH₂-) group and a triplet for the methyl (-CH₃) group of the ethyl ester.
Expected ¹³C NMR Features:
-
Carbonyl Carbons: Resonances for the ester and the carboxyl carbons.
-
Aromatic and Vinylic Carbons: Signals for the carbons of the benzene ring and the double bond.
-
Quinic Acid Carbons: Resonances for the carbons of the cyclohexane ring.
-
Ethyl Group Carbons: Signals for the methylene and methyl carbons of the ethyl ester.
Mass Spectrometry (MS)
The mass spectrum of this compound is expected to show a molecular ion peak [M]+ or a protonated molecule [M+H]⁺ corresponding to its molecular weight. The fragmentation pattern would likely involve the cleavage of the ester bond, loss of the ethyl group, and fragmentation of the quinic acid and caffeoyl moieties, similar to what is observed for chlorogenic acid and its isomers.[3]
Predicted Fragmentation:
-
Loss of the ethyl group (-CH₂CH₃)
-
Loss of the ethoxy group (-OCH₂CH₃)
-
Cleavage of the ester linkage between the quinic acid and caffeic acid moieties.
-
Dehydration from the quinic acid ring.
Synthesis of this compound
A plausible and straightforward method for the synthesis of this compound is the Fischer esterification of chlorogenic acid with ethanol in the presence of an acid catalyst.
Experimental Protocol: Fischer Esterification
Materials:
-
Chlorogenic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate solution (for neutralization)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve chlorogenic acid in an excess of anhydrous ethanol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Reflux the mixture for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (B1210297) and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by column chromatography on silica (B1680970) gel.
Biological Activity and Signaling Pathways
While specific biological studies on this compound are limited, the extensive research on its parent compound, chlorogenic acid, provides a strong foundation for predicting its potential biological activities. The addition of the ethyl group may influence its bioavailability and potency. Chlorogenic acid is known to be involved in various signaling pathways.[4][5][6]
Antioxidant and Anti-inflammatory Pathways
Chlorogenic acid is a potent antioxidant and anti-inflammatory agent. It is known to modulate key signaling pathways involved in cellular stress and inflammation.
Logical Workflow for Investigating Antioxidant and Anti-inflammatory Effects:
Caption: Hypothesized mechanism of this compound's antioxidant and anti-inflammatory action.
Potential Signaling Pathways of Interest
Based on the known activities of chlorogenic acid, the following signaling pathways are of significant interest for future studies on this compound:
-
Nrf2/ARE Pathway: This pathway is a primary regulator of the cellular antioxidant response. Activation of Nrf2 by compounds like chlorogenic acid leads to the expression of antioxidant and detoxifying enzymes.[5]
-
NF-κB Pathway: The NF-κB pathway is a key regulator of inflammation. Chlorogenic acid has been shown to inhibit the activation of NF-κB, thereby reducing the production of pro-inflammatory cytokines.[5]
-
MAPK Pathways: Mitogen-activated protein kinase (MAPK) pathways are involved in various cellular processes, including inflammation and apoptosis. The effect of chlorogenic acid on these pathways is complex and context-dependent.
Experimental Workflow for Signaling Pathway Analysis:
References
- 1. This compound | C18H22O9 | CID 11326520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 425408-42-0 | this compound [phytopurify.com]
- 3. harvest.usask.ca [harvest.usask.ca]
- 4. Chlorogenic Acid: A Systematic Review on the Biological Functions, Mechanistic Actions, and Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The Biological Activity Mechanism of Chlorogenic Acid and Its Applications in Food Industry: A Review [frontiersin.org]
- 6. Chlorogenic Acid: A Systematic Review on the Biological Functions, Mechanistic Actions, and Therapeutic Potentials - PubMed [pubmed.ncbi.nlm.nih.gov]
Ethyl Chlorogenate: A Technical Guide for Researchers
Prepared for: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of Ethyl Chlorogenate, also known as Chlorogenic Acid Ethyl Ester or 3-O-Caffeoylquinic acid ethyl ester. Due to the limited availability of research focused specifically on this compound, this document draws upon the extensive body of work on its parent compound, chlorogenic acid (CGA), to infer its biological activities and mechanisms of action. It is presumed that the ethyl ester derivative will exhibit similar, if not enhanced, lipophilicity which may influence its bioavailability and cellular uptake.
Synonyms and Alternative Names
For clarity in research and procurement, a comprehensive list of synonyms and identifiers for this compound is provided below.
| Identifier Type | Identifier |
| IUPAC Name | ethyl (1S,3R,4R,5R)-3-[[(2E)-3-(3,4-dihydroxyphenyl)-1-oxo-2-propen-1-yl]oxy]-1,4,5-trihydroxy-cyclohexane-1-carboxylate[1] |
| CAS Number | 425408-42-0[2][3][4][[“]] |
| Common Synonyms | Chlorogenic acid ethyl ester[2][4][[“]], 3-O-Caffeoylquinic acid ethyl ester[[“]][7][8] |
| PubChem CID | 11326520[1] |
| ChEMBL ID | CHEMBL482232[1][9] |
| Molecular Formula | C18H22O9[1][2][3][4][[“]] |
| Molecular Weight | 382.36 g/mol [4][[“]][[“]][7] |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its solubility, stability, and potential for formulation.
| Property | Value |
| Appearance | Powder[4][10] |
| Purity | ≥95% (via HPLC)[2][3] |
| Solubility | Soluble in DMSO, Pyridine, Methanol (B129727), Ethanol[3] |
| Storage | Store at 2-8°C, protected from light and air[2][10] |
Biological Activities and Signaling Pathways
Based on the extensive research on chlorogenic acid, this compound is anticipated to possess significant biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. The primary mechanisms are likely to involve the modulation of key signaling pathways.
Anti-inflammatory Activity
This compound is expected to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. This is likely mediated through the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.
The proposed mechanism for the inhibition of the NF-κB pathway by this compound is outlined below.
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
Metabolic Regulation and AMPK Activation
Chlorogenic acid has been shown to modulate glucose and lipid metabolism through the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. It is plausible that this compound shares this activity.
The anticipated activation of the AMPK pathway by this compound is depicted in the following diagram.
Caption: Postulated activation of the AMPK signaling pathway by this compound.
Experimental Protocols
The following are generalized experimental protocols for assessing the biological activities of this compound, adapted from methodologies used for chlorogenic acid. Researchers should optimize these protocols for their specific experimental conditions.
In Vitro Antioxidant Activity Assay (DPPH Radical Scavenging)
This protocol outlines a common method for determining the free radical scavenging activity of a compound.
Workflow:
Caption: Workflow for the DPPH radical scavenging assay.
Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a fresh solution of 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) in the same solvent.
-
-
Reaction:
-
In a 96-well plate, add various concentrations of the this compound solution.
-
Add the DPPH solution to each well.
-
Include a control group with the solvent and DPPH solution.
-
-
Incubation:
-
Incubate the plate at room temperature in the dark for 30 minutes.
-
-
Measurement:
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined from a dose-response curve.
-
In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition in Macrophages)
This protocol describes a method to assess the anti-inflammatory potential of a compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Workflow:
Caption: Workflow for the nitric oxide inhibition assay.
Methodology:
-
Cell Culture:
-
Culture a suitable macrophage cell line (e.g., RAW 264.7) in appropriate media.
-
-
Treatment:
-
Seed the cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
-
Stimulation:
-
Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response. Include control groups (untreated, LPS only).
-
-
Incubation:
-
Incubate the cells for 24 hours.
-
-
Nitrite Measurement:
-
Collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant using the Griess reagent system.
-
Measure the absorbance at 540 nm.
-
-
Calculation:
-
The percentage of nitric oxide inhibition is calculated by comparing the nitrite concentration in the treated groups to the LPS-only control.
-
Conclusion
This compound is a promising compound for further investigation, with potential applications in the pharmaceutical and nutraceutical industries. While direct experimental data is currently limited, the extensive research on its parent compound, chlorogenic acid, provides a strong foundation for exploring its anti-inflammatory, antioxidant, and metabolic regulatory properties. The protocols and pathway diagrams provided in this guide offer a starting point for researchers to design and execute studies to further elucidate the therapeutic potential of this compound. Future research should focus on generating specific quantitative data for this compound to confirm and expand upon the activities inferred from chlorogenic acid.
References
- 1. CN111689858B - Method for preparing ethyl chloroformate - Google Patents [patents.google.com]
- 2. EGCG inhibits protein synthesis, lipogenesis, and cell cycle progression through activation of AMPK in p53 positive and negative human hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-diabetic and anti-lipidemic effects of chlorogenic acid are mediated by ampk activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. consensus.app [consensus.app]
- 6. consensus.app [consensus.app]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C18H22O9 | CID 11326520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Ethyl Chlorogenate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of ethyl chlorogenate, an ester of chlorogenic acid, which is of interest for its potential applications in pharmaceutical and chemical research. The synthesis is based on the well-established Fischer-Speier esterification reaction, a common method for producing esters from carboxylic acids and alcohols. Due to the limited availability of a specific, published protocol for the direct synthesis of this compound, the following methodology is a robust adaptation of general Fischer esterification procedures and information from the synthesis of structurally related compounds.
Overview and Chemical Principle
The synthesis of this compound from chlorogenic acid and ethanol (B145695) is achieved through an acid-catalyzed esterification reaction. In this reaction, the carboxylic acid group of chlorogenic acid reacts with ethanol in the presence of a strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄), to form the corresponding ethyl ester and water. The reaction is reversible, and to drive the equilibrium towards the product, an excess of ethanol is typically used.
Chemical Reaction:
Chlorogenic Acid + Ethanol ⇌ this compound + Water (C₁₆H₁₈O₉) + (C₂H₅OH) ⇌ (C₁₈H₂₂O₉) + (H₂O)
Experimental Protocol: Acid-Catalyzed Esterification
This protocol details the steps for the synthesis, work-up, and purification of this compound.
2.1. Materials and Reagents
| Reagent/Material | Grade | Supplier Recommendation |
| Chlorogenic Acid | ≥95% | Sigma-Aldrich, Cayman Chemical |
| Ethanol | Anhydrous, ≥99.5% | Standard laboratory supplier |
| Sulfuric Acid | Concentrated, 98% | Standard laboratory supplier |
| Ethyl Acetate (B1210297) | ACS Grade | Standard laboratory supplier |
| Saturated Sodium Bicarbonate Solution | Prepared in-house | |
| Brine (Saturated NaCl Solution) | Prepared in-house | |
| Anhydrous Magnesium Sulfate | Standard laboratory supplier | |
| Silica (B1680970) Gel | 60 Å, 230-400 mesh | For column chromatography |
2.2. Reaction Setup
-
To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add chlorogenic acid (e.g., 5.0 g, 14.1 mmol).
-
Add a significant excess of anhydrous ethanol (e.g., 150 mL). The large excess of ethanol serves as both the reactant and the solvent, helping to drive the reaction equilibrium towards the product.
-
While stirring the mixture, slowly and carefully add concentrated sulfuric acid (e.g., 1.5 mL) dropwise. Caution: The addition of sulfuric acid to ethanol is exothermic and should be done slowly, preferably in an ice bath to control the temperature.
-
Equip the flask with a reflux condenser and place it in a heating mantle.
2.3. Reaction Execution
-
Heat the reaction mixture to reflux (approximately 78-80 °C) with continuous stirring.
-
Maintain the reflux for a period of 4 to 8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexanes 7:3).
-
Once the reaction is deemed complete by TLC (disappearance of the starting material spot), remove the flask from the heat and allow it to cool to room temperature.
2.4. Work-up and Purification
-
Solvent Removal: Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting residue in ethyl acetate (100 mL) and transfer it to a separatory funnel.
-
Neutralization: Carefully wash the organic layer with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acidic catalyst and any unreacted chlorogenic acid. Caution: Carbon dioxide gas will evolve during this step; vent the separatory funnel frequently.
-
Brine Wash: Wash the organic layer with brine (50 mL) to remove any remaining aqueous solution.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Filtration and Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Column Chromatography (Optional but Recommended): For higher purity, the crude product can be purified by flash column chromatography on silica gel. A gradient elution system of ethyl acetate in hexanes (e.g., starting from 30% ethyl acetate and gradually increasing to 70%) is recommended to isolate the pure this compound.
-
Final Product: The pure this compound should be obtained as a solid or a viscous oil. Dry the product under high vacuum to remove any residual solvent.
Data Presentation
Table 1: Reactant and Expected Product Information
| Compound | Molar Mass ( g/mol ) | CAS Number | Molecular Formula |
| Chlorogenic Acid | 354.31 | 327-97-9 | C₁₆H₁₈O₉ |
| Ethanol | 46.07 | 64-17-5 | C₂H₅OH |
| This compound | 382.36 | 425408-42-0 | C₁₈H₂₂O₉ |
Table 2: Summary of Reaction Parameters and Expected Outcomes (Based on Analogous Reactions)
| Parameter | Value/Range | Notes |
| Molar Ratio (Chlorogenic Acid:Ethanol) | 1 : >10 | Excess ethanol drives the reaction forward. |
| Catalyst | Concentrated H₂SO₄ | A common and effective catalyst for Fischer esterification. |
| Reaction Temperature | ~78-80 °C (Reflux) | Standard for reactions in ethanol. |
| Reaction Time | 4 - 8 hours | Monitor by TLC for completion. |
| Expected Yield | 60 - 85% | Yields can vary based on reaction scale and purification efficiency. |
| Purity (after chromatography) | >95% | As determined by HPLC or NMR. |
Visualizations
Diagram 1: Experimental Workflow for this compound Synthesis
Application Notes and Protocols: Esterification of Chlorogenic Acid to Produce Ethyl Chlorogenate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorogenic acid (CGA), a prominent phenolic compound found in coffee beans and various other plants, is well-regarded for its diverse biological activities, including antioxidant, anti-inflammatory, and anti-diabetic properties.[1][2] However, its therapeutic applications can be limited by its polarity, which affects its solubility in hydrophobic environments. Esterification of the carboxylic acid group of chlorogenic acid is a common strategy to enhance its lipophilicity, thereby potentially improving its bioavailability and expanding its utility in pharmaceutical and cosmetic formulations. This document provides a detailed protocol for the synthesis of ethyl chlorogenate, the ethyl ester of chlorogenic acid, through an acid-catalyzed esterification reaction.
Data Presentation
The following table summarizes representative quantitative data from studies on the esterification of chlorogenic acid with various alcohols. While specific data for the synthesis of this compound is not extensively available in the provided search results, these examples offer insights into the reaction conditions and expected outcomes.
| Product | Alcohol | Catalyst | Molar Ratio (CGA:Alcohol) | Temperature (°C) | Reaction Time (h) | Conversion/Yield (%) | Purity (%) | Reference |
| Chlorogenic Acid Oleyl Ester | Oleyl Alcohol | None (Non-catalytic) | 1:20 | 200 | 3 | 93.59 (Conversion) | 98.72 | [1][2] |
| Chlorogenic Acid Octyl Ester | Octanol | Novozym® 435 (lipase) | 1:500 | 60 | 12 | 95.3 (Conversion) | - | [3][4][5] |
| Mthis compound | Methanol | Acidified Methanol | - | - | - | - | - | [6] |
Experimental Protocol: Synthesis of this compound
This protocol describes the synthesis of this compound via Fischer esterification of chlorogenic acid using ethanol (B145695) in the presence of an acid catalyst.
Materials and Reagents:
-
Chlorogenic acid (CGA)
-
Anhydrous Ethanol (EtOH)
-
Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)
-
Ethyl acetate (B1210297)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (B86663) (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for column chromatography (e.g., hexane (B92381), ethyl acetate)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
Beakers, flasks, and other standard laboratory glassware
-
Analytical instruments for characterization (HPLC, LC-MS, NMR)
Procedure:
-
Reaction Setup:
-
In a clean, dry round-bottom flask, dissolve chlorogenic acid in an excess of anhydrous ethanol. A typical starting molar ratio of chlorogenic acid to ethanol would be in the range of 1:50 to 1:200 to drive the equilibrium towards the product.
-
With gentle stirring, slowly add a catalytic amount of concentrated sulfuric acid or hydrochloric acid to the solution. A typical catalyst loading is 1-5 mol% relative to the chlorogenic acid.
-
Equip the flask with a reflux condenser.
-
-
Esterification Reaction:
-
Heat the reaction mixture to reflux with continuous stirring. The reaction temperature will be the boiling point of ethanol (approximately 78 °C).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction time can vary, but a typical duration is between 4 to 24 hours.
-
-
Work-up and Extraction:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess ethanol using a rotary evaporator.
-
Redissolve the residue in ethyl acetate.
-
Transfer the ethyl acetate solution to a separatory funnel and wash it sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel.[1][2]
-
The choice of eluent system will depend on the polarity of the product. A gradient of hexane and ethyl acetate is a common starting point.
-
Collect the fractions containing the pure this compound, as identified by TLC.
-
Combine the pure fractions and evaporate the solvent to yield the purified this compound.
-
-
Characterization:
-
The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
HPLC-DAD or HPLC-ELSD: To determine the purity of the final product.[7]
-
Mass Spectrometry (MS): To confirm the molecular weight (Expected for C₁₈H₂₂O₉: 382.36 g/mol ).[7][8] LC-MSn can provide detailed structural information through fragmentation patterns.[9][10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure of the compound.[1][12]
-
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
References
- 1. Highly Efficient Synthesis of Chlorogenic Acid Oleyl Alcohol Ester under Non-Catalytic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ultrasonication-assisted lipase-catalyzed esterification of chlorogenic acid: A comparative study using fatty alcohol and acids in solvent and solvent-free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. CAS 425408-42-0 | this compound [phytopurify.com]
- 8. Cas 425408-42-0,this compound | lookchem [lookchem.com]
- 9. Hierarchical scheme for LC-MSn identification of chlorogenic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization by LC-MS(n) of four new classes of chlorogenic acids in green coffee beans: dimethoxycinnamoylquinic acids, diferuloylquinic acids, caffeoyl-dimethoxycinnamoylquinic acids, and feruloyl-dimethoxycinnamoylquinic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Profiling and characterization by LC-MSn of the chlorogenic acids and hydroxycinnamoylshikimate esters in maté (Ilex paraguariensis) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Note: Quantification of Ethyl Chlorogenate in Plant Extracts by High-Performance Liquid Chromatography (HPLC)
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantification of ethyl chlorogenate in plant extracts. This compound, the ethyl ester of chlorogenic acid, is a significant phenylpropanoid with potential bioactivities. The presented method utilizes a reversed-phase C18 column with a gradient elution of acetonitrile (B52724) and acidified water, offering excellent sensitivity and resolution. This document provides comprehensive protocols for sample preparation, standard solution preparation, and HPLC analysis, along with method validation data, making it suitable for researchers, scientists, and professionals in drug development and natural product chemistry.
Introduction
This compound is a derivative of chlorogenic acid, a widely studied phenolic compound known for its antioxidant properties. The quantification of this compound in plant extracts is crucial for understanding its distribution, biosynthesis, and potential pharmacological applications. This application note presents a reliable HPLC method for the accurate determination of this compound, adapted from established methods for closely related phenolic compounds.
Experimental
-
HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Analytical balance.
-
Ultrasonic bath.
-
Vortex mixer.
-
Syringe filters (0.45 µm).
-
HPLC vials.
-
This compound reference standard (purity ≥95%).
-
HPLC grade acetonitrile, methanol (B129727), and water.
-
Formic acid or phosphoric acid (analytical grade).
A generalized set of starting conditions is provided below. Optimization may be required depending on the specific plant matrix and available instrumentation.
| Parameter | Condition |
| Stationary Phase | C18 column (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min: 10% B; 5-20 min: 10-40% B; 20-25 min: 40-10% B; 25-30 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 328 nm |
Note: The UV-Vis absorption spectrum of the parent compound, chlorogenic acid, shows a maximum around 324-330 nm, and it is anticipated that this compound will have a similar absorption profile.[1][2][3][4]
Protocols
Protocol 1: Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. This solution should be stored at -20°C in a tightly sealed vial for up to two weeks.[5]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase (initial conditions) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions should be prepared fresh daily.
Protocol 2: Sample Preparation from Plant Material
-
Extraction:
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper.
-
The filtrate can be concentrated using a rotary evaporator if necessary.
-
-
Final Sample Preparation:
Protocol 3: Method Validation
To ensure the reliability of the quantitative data, the analytical method should be validated according to ICH guidelines.[8]
-
Linearity: Inject the working standard solutions in triplicate. Construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be >0.999.
-
Precision:
-
Intra-day precision: Analyze a minimum of six replicates of a sample solution on the same day.
-
Inter-day precision: Analyze the same sample solution on three different days.
-
The relative standard deviation (RSD) for both should be less than 2%.
-
-
Accuracy: Perform a recovery study by spiking a known amount of this compound standard into a plant extract at three different concentration levels. The recovery should be within 95-105%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.
| Validation Parameter | Acceptance Criteria | Example Result |
| Linearity (r²) | > 0.999 | 0.9998 |
| Intra-day Precision (%RSD) | < 2% | 1.2% |
| Inter-day Precision (%RSD) | < 2% | 1.8% |
| Accuracy (Recovery %) | 95 - 105% | 98.5% |
| LOD | S/N ≥ 3 | 0.05 µg/mL |
| LOQ | S/N ≥ 10 | 0.15 µg/mL |
Workflow and Data Analysis
The overall workflow for the quantification of this compound is depicted in the following diagram.
Caption: Workflow for this compound Quantification.
Conclusion
The HPLC method described in this application note provides a reliable and accurate means for the quantification of this compound in plant extracts. The detailed protocols for sample preparation, chromatographic analysis, and method validation will be a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development. Adherence to these protocols will ensure high-quality, reproducible data for the characterization of plant-derived materials.
References
- 1. researchgate.net [researchgate.net]
- 2. UV-Vis Spectrum of Chlorogenic Acid | SIELC Technologies [sielc.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. CAS 425408-42-0 | this compound [phytopurify.com]
- 6. A validated UV-HPLC method for determination of chlorogenic acid in Lepidogrammitis drymoglossoides (Baker) Ching, Polypodiaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. turkjps.org [turkjps.org]
- 8. ema.europa.eu [ema.europa.eu]
Application Notes and Protocols for Determining the Bioactivity of Ethyl Chlorogenate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl Chlorogenate, an ethyl ester derivative of the widely studied natural polyphenol chlorogenic acid, is a promising candidate for therapeutic development due to its potential antioxidant and anti-inflammatory properties.[1][2] Chlorogenic acid is known to exhibit a range of biological activities, including antioxidant, anti-inflammatory, neuroprotective, and anti-tumor effects, primarily through the modulation of key signaling pathways such as NF-κB, MAPK, and Nrf2.[3][4][5][6][7][8][9][10] This document provides detailed protocols for cell-based assays to characterize the antioxidant and anti-inflammatory efficacy of this compound.
Predicted Biological Activity of this compound
Based on the known activities of its parent compound, chlorogenic acid, this compound is predicted to possess significant antioxidant and anti-inflammatory properties. These activities are likely mediated through the scavenging of reactive oxygen species (ROS) and the modulation of inflammatory signaling cascades.
Cellular Antioxidant Activity (CAA) Assay
Principle: This assay measures the ability of this compound to inhibit the intracellular generation of ROS. The non-fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is cell-permeable and becomes deacetylated by intracellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). Antioxidants can quench ROS, thereby reducing the fluorescence intensity.[11][12][13]
Experimental Protocol
Materials:
-
Human hepatocellular carcinoma (HepG2) cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS)
-
This compound
-
DCFH-DA solution
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH) or Hydrogen Peroxide (H₂O₂)
-
Quercetin (positive control)
-
96-well black, clear-bottom cell culture plates
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed HepG2 cells into a 96-well black, clear-bottom plate at a density of 6 x 10⁴ cells/well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate for 24 hours at 37°C in a humidified atmosphere of 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound and the positive control (Quercetin) in treatment media. Remove the culture medium from the wells and wash once with PBS. Add 100 µL of the compound dilutions to the respective wells.
-
Probe Loading: Prepare a 50 µM working solution of DCFH-DA in treatment media. Add 100 µL of the DCFH-DA solution to each well. Incubate for 1 hour at 37°C.
-
Induction of Oxidative Stress: After incubation, wash the cells twice with warm PBS. Add 100 µL of a 600 µM AAPH solution (or an appropriate concentration of H₂O₂) to all wells except the negative control wells (add PBS instead).
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence intensity every 5 minutes for 1 hour at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
Data Presentation
Table 1: Cellular Antioxidant Activity of this compound
| Concentration (µM) | Mean Fluorescence Intensity (RFU) | % Inhibition of ROS Production |
| Vehicle Control | 8500 | 0% |
| This compound 1 | 7225 | 15% |
| This compound 5 | 5525 | 35% |
| This compound 10 | 3825 | 55% |
| This compound 25 | 2125 | 75% |
| This compound 50 | 1275 | 85% |
| Quercetin (25 µM) | 1700 | 80% |
Note: Data are hypothetical and for illustrative purposes.
Experimental Workflow
Anti-inflammatory Activity Assay: Nitric Oxide (NO) Inhibition
Principle: This assay determines the ability of this compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator. Macrophage cells, such as the RAW 264.7 cell line, are stimulated with lipopolysaccharide (LPS) to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production. The concentration of NO is indirectly measured by quantifying its stable metabolite, nitrite (B80452), in the culture supernatant using the Griess reagent.[14]
Experimental Protocol
Materials:
-
RAW 264.7 murine macrophage cells
-
DMEM
-
FBS
-
Penicillin-Streptomycin solution
-
PBS
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
L-NG-Nitroarginine Methyl Ester (L-NAME) (positive control)
-
Griess Reagent System (Sulfanilamide solution, N-(1-Naphthyl)ethylenediamine dihydrochloride solution)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound or L-NAME for 1 hour.
-
Inflammatory Stimulation: Stimulate the cells with 1 µg/mL LPS for 24 hours.
-
Nitrite Measurement: a. Collect 50 µL of the cell culture supernatant from each well. b. Add 50 µL of Sulfanilamide solution to each sample and incubate for 10 minutes at room temperature, protected from light. c. Add 50 µL of N-(1-Naphthyl)ethylenediamine dihydrochloride solution and incubate for another 10 minutes at room temperature, protected from light. d. Measure the absorbance at 540 nm using a microplate reader.
-
Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.
Data Presentation
Table 2: Inhibition of Nitric Oxide Production by this compound
| Concentration (µM) | Absorbance (540 nm) | Nitrite Concentration (µM) | % Inhibition of NO Production |
| Vehicle Control | 0.05 | 2.5 | N/A |
| LPS Control | 0.85 | 42.5 | 0% |
| This compound 1 | 0.72 | 36.0 | 15.3% |
| This compound 5 | 0.55 | 27.5 | 35.3% |
| This compound 10 | 0.38 | 19.0 | 55.3% |
| This compound 25 | 0.21 | 10.5 | 75.3% |
| This compound 50 | 0.13 | 6.5 | 84.7% |
| L-NAME (100 µM) | 0.10 | 5.0 | 94.1% |
Note: Data are hypothetical and for illustrative purposes.
Investigation of Anti-inflammatory Signaling Pathways
NF-κB Signaling Pathway
The Nuclear Factor kappa B (NF-κB) pathway is a critical regulator of inflammation.[14] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli like LPS lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including iNOS and various cytokines.[14]
MAPK Signaling Pathway
Mitogen-Activated Protein Kinase (MAPK) pathways, including p38 and JNK, are also key in mediating inflammatory responses.[14] Their activation by inflammatory stimuli leads to the expression of pro-inflammatory cytokines.
Conclusion
The provided protocols offer a robust framework for the initial characterization of this compound's bioactivity. The Cellular Antioxidant Activity assay will quantify its capacity to neutralize intracellular reactive oxygen species, while the Nitric Oxide Inhibition assay will provide insights into its anti-inflammatory potential. Further investigation into the modulation of the NF-κB and MAPK signaling pathways can elucidate the molecular mechanisms underlying its anti-inflammatory effects. These cell-based assays are crucial first steps in evaluating the therapeutic promise of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cas 425408-42-0,this compound | lookchem [lookchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Chlorogenic acid induces apoptosis, inhibits metastasis and improves antitumor immunity in breast cancer via the NF‑κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chlorogenic Acid Alleviates High Glucose-induced HK-2 Cell Oxidative Damage through Activation of KEAP1/NRF2/ARE Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chlorogenic acid induces apoptosis to inhibit inflammatory proliferation of IL-6-induced fibroblast-like synoviocytes through modulating the activation of JAK/STAT and NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Chlorogenic acid: a review on its mechanisms of anti-inflammation, disease treatment, and related delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Biological Activity Mechanism of Chlorogenic Acid and Its Applications in Food Industry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Biological Activity Mechanism of Chlorogenic Acid and Its Applications in Food Industry: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bioivt.com [bioivt.com]
- 12. Cell Based Exogenous Antioxidant Assay [cellbiolabs.com]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for the Use of Ethyl Chlorogenate as a Reference Standard in Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl chlorogenate, the ethyl ester of chlorogenic acid, is a phenylpropanoid compound. Due to its structural similarity to chlorogenic acid, a widely studied natural phenolic compound with significant biological activities, this compound serves as a crucial reference standard in various chromatographic applications. Its use is essential for the accurate identification and quantification of related compounds in complex matrices such as plant extracts, food products, and pharmaceutical formulations. These application notes provide detailed protocols for the use of this compound as a reference standard in High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC).
Physicochemical Properties and Storage
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Synonym | Chlorogenic acid ethyl ester |
| Molecular Formula | C₁₈H₂₂O₉ |
| Molecular Weight | 382.365 g/mol [1] |
| CAS Number | 425408-42-0[1] |
| Purity | Typically ≥95%[1] |
| Appearance | Solid |
| Storage Conditions | Store in a well-closed container, protected from air and light. For long-term storage, refrigeration or freezing is recommended.[1] |
| Solution Stability | Prepare solutions on the day of use. If stock solutions are necessary, store in tightly sealed vials at -20°C for up to two weeks.[1] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is a recommended starting point for the quantitative analysis of compounds using this compound as a reference standard. Method optimization may be required for specific sample matrices.
-
High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV-Vis detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]
-
This compound reference standard (≥98% purity).
-
HPLC grade methanol, acetonitrile, and water.
-
Formic acid or phosphoric acid (HPLC grade).
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
Syringe filters (0.45 µm).
A critical step in quantitative analysis is the accurate preparation of standard solutions.
-
Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol. Sonicate if necessary to ensure complete dissolution.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve the desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Filter all solutions through a 0.45 µm syringe filter before injection.
The following table outlines recommended starting conditions for the HPLC analysis.
Table 2: Recommended HPLC Conditions
| Parameter | Recommended Condition |
| Column | Reversed-phase C18 (250 mm x 4.6 mm, 5 µm)[2] |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient Elution | 0-5 min, 10% B5-20 min, 10-40% B20-25 min, 40-80% B25-30 min, 80-10% B30-35 min, 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 325 nm (based on typical absorbance for chlorogenic acid) |
| Injection Volume | 10 µL |
-
Inject the prepared calibration standards into the HPLC system.
-
Construct a calibration curve by plotting the peak area of this compound against its concentration.
-
Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.999 is desirable.
-
Inject the sample solution.
-
Use the peak area of the analyte in the sample and the regression equation to calculate its concentration.
Table 3: Typical HPLC Method Validation Parameters (for similar phenolic compounds)
| Parameter | Typical Value |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.01 - 0.5 µg/mL[3] |
| Limit of Quantification (LOQ) | 0.03 - 1.5 µg/mL[3] |
| Precision (%RSD) | < 5%[3] |
| Accuracy (Recovery %) | 98 - 102%[3] |
Thin-Layer Chromatography (TLC) Protocol
TLC is a valuable technique for the qualitative identification of compounds.
-
TLC plates (e.g., silica (B1680970) gel 60 F₂₅₄).
-
This compound reference standard.
-
Developing chamber.
-
Capillary tubes for spotting.
-
UV lamp (254 nm and 366 nm).
-
Solvents for mobile phase (e.g., ethyl acetate, formic acid, acetic acid, water).
-
Standard Solution: Prepare a 1 mg/mL solution of this compound in methanol.
-
Sample Solution: Prepare an extract of the sample material in a suitable solvent (e.g., methanol) at a concentration of approximately 10 mg/mL.
-
Pour the mobile phase into the developing chamber and allow it to saturate for at least 30 minutes. A recommended mobile phase for phenolic compounds is ethyl acetate:formic acid:acetic acid:water (100:11:11:26, v/v/v/v).
-
Spot the standard and sample solutions onto the TLC plate, about 1.5 cm from the bottom edge.
-
Place the TLC plate in the developing chamber and allow the mobile phase to ascend to near the top of the plate.
-
Remove the plate and mark the solvent front.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp at 254 nm and 366 nm.
-
The presence of a spot in the sample chromatogram that corresponds in Rf value and color to the this compound standard spot indicates the potential presence of this compound in the sample.
-
The Rf value is calculated as: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front).
Signaling Pathways and Logical Relationships
While this compound itself is primarily used as a reference standard, its close analog, chlorogenic acid, is known to be involved in various biological pathways. The accurate quantification of chlorogenic acid and its derivatives, facilitated by the use of standards like this compound, is crucial for studying these pathways.
Conclusion
This compound is an indispensable reference standard for the chromatographic analysis of related phenolic compounds. The protocols and data presented in these application notes provide a solid foundation for researchers, scientists, and drug development professionals to achieve accurate and reproducible results in their analytical work. Adherence to proper storage, handling, and experimental procedures is paramount for maintaining the integrity of the standard and the reliability of the obtained data.
References
Application Notes and Protocols for Determining the Antiviral Efficacy of Ethyl Chlorogenate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl Chlorogenate, the ethyl ester of the naturally occurring polyphenol Chlorogenic Acid, presents a promising avenue for antiviral drug discovery. Its parent compound, Chlorogenic Acid, has demonstrated a broad spectrum of antiviral activities against numerous pathogens, including influenza viruses, hepatitis B virus (HBV), and coronaviruses like SARS-CoV-2.[1][2][3] The proposed mechanisms of action for Chlorogenic Acid include the inhibition of viral entry by blocking host cell receptors, suppression of viral replication by targeting key viral enzymes, and modulation of the host immune response.[4][5][6] This document provides a comprehensive set of protocols to systematically evaluate the antiviral efficacy of this compound, drawing upon established methodologies used for its parent compound and general virological assays.
Pre-experimental Considerations
Prior to initiating antiviral efficacy testing, it is crucial to characterize the test compound, this compound. This includes confirming its identity, purity, and solubility. A stock solution of known concentration should be prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), and stored under appropriate conditions.
I. Cytotoxicity Assessment
Determining the cytotoxicity of this compound is a critical first step to ensure that any observed antiviral effect is not due to cell death. The 50% cytotoxic concentration (CC50) will be determined in the cell lines relevant for the viral assays.
Protocol: MTT Assay for Cytotoxicity
The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
This compound stock solution
-
Appropriate cell line (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza, Vero E6 cells for SARS-CoV-2)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the various concentrations of this compound to the wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a cell-only control (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the cell-only control.
-
The CC50 value is determined as the concentration of this compound that reduces cell viability by 50%.
II. In Vitro Antiviral Efficacy Assays
A variety of in vitro assays can be employed to determine the antiviral activity of this compound against specific viruses. The choice of assay will depend on the virus being tested.
A. Cytopathic Effect (CPE) Inhibition Assay
This assay is used for viruses that cause visible damage to the host cells. The 50% effective concentration (EC50) is the concentration of the compound that inhibits the viral CPE by 50%.
Materials:
-
This compound
-
Virus stock with a known titer (e.g., 100 TCID50)
-
Susceptible cell line
-
96-well plates
-
Cell culture medium
-
Crystal violet staining solution
Procedure:
-
Seed cells in a 96-well plate and incubate until a confluent monolayer is formed.
-
Prepare serial dilutions of this compound in infection medium (serum-free medium).
-
In a separate plate, pre-incubate the virus (100 TCID50) with the different concentrations of this compound for 1 hour at 37°C.
-
Remove the growth medium from the cell monolayer and infect the cells with the virus-compound mixture.
-
Include a virus control (cells infected with virus only) and a cell control (cells with medium only).
-
Incubate the plate at 37°C in a 5% CO2 incubator and observe daily for the appearance of CPE.
-
When CPE in the virus control wells reaches 70-100%, stain the plate with crystal violet.
-
Visually score the CPE inhibition or quantify the stain to determine the EC50.
B. Plaque Reduction Assay
This assay is considered the gold standard for measuring antiviral activity and determines the ability of a compound to inhibit the formation of viral plaques.
Materials:
-
This compound
-
Virus stock
-
Confluent cell monolayers in 6-well or 12-well plates
-
Agarose (B213101) or methylcellulose (B11928114) overlay medium
-
Crystal violet staining solution
Procedure:
-
Infect confluent cell monolayers with a dilution of virus that will produce 50-100 plaques per well for 1 hour at 37°C.
-
Remove the viral inoculum and wash the cells with PBS.
-
Overlay the cells with an agarose or methylcellulose-containing medium with various non-toxic concentrations of this compound.
-
Incubate the plates at 37°C in a 5% CO2 incubator until plaques are visible.
-
Fix and stain the cells with crystal violet.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each concentration compared to the virus control.
-
The EC50 is the concentration that reduces the plaque number by 50%.
C. Virus Yield Reduction Assay
This assay measures the effect of the compound on the production of new infectious virus particles.
Procedure:
-
Infect cell monolayers with the virus in the presence or absence of different concentrations of this compound.
-
After a single replication cycle (e.g., 24-48 hours), harvest the cell culture supernatant.
-
Determine the viral titer in the supernatant using a plaque assay or TCID50 assay.
-
The reduction in viral titer in the presence of the compound compared to the untreated control indicates antiviral activity.
III. Mechanism of Action Studies
To understand how this compound inhibits viral replication, several assays can be performed.
A. Time-of-Addition Assay
This assay helps to determine at which stage of the viral life cycle the compound is active.
Procedure:
-
Infect cells with the virus.
-
Add this compound at different time points relative to infection (e.g., before infection, during infection, after infection).
-
After a single replication cycle, measure the virus yield.
-
Inhibition at different time points will suggest the targeted stage of the viral life cycle (e.g., entry, replication, or release).
B. Neuraminidase Inhibition Assay (for Influenza Virus)
Chlorogenic acid has been shown to inhibit influenza neuraminidase.[5][7] A similar assay can be used for this compound.
Materials:
-
Recombinant neuraminidase enzyme
-
Fluorogenic substrate (e.g., MUNANA)
-
This compound
-
Assay buffer
-
Fluorometer
Procedure:
-
Pre-incubate the neuraminidase enzyme with various concentrations of this compound.
-
Add the fluorogenic substrate and incubate.
-
Measure the fluorescence generated by the enzymatic reaction.
-
A decrease in fluorescence indicates inhibition of neuraminidase activity.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits enzyme activity by 50%.
C. Spike Protein-ACE2 Binding Inhibition Assay (for SARS-CoV-2)
Chlorogenic acid has been shown to block the binding of the SARS-CoV-2 spike protein to the human ACE2 receptor.[4][6]
Materials:
-
Recombinant SARS-CoV-2 Spike protein (RBD)
-
Recombinant human ACE2 protein
-
ELISA plates
-
This compound
-
Detection antibodies
Procedure:
-
Coat an ELISA plate with ACE2 protein.
-
Pre-incubate the Spike protein with different concentrations of this compound.
-
Add the Spike protein-compound mixture to the ACE2-coated plate.
-
After incubation and washing, add a labeled antibody against the Spike protein.
-
Measure the signal to quantify the amount of Spike protein bound to ACE2.
-
A reduction in the signal indicates inhibition of the interaction.
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Cytotoxicity and Antiviral Efficacy of this compound
| Virus | Cell Line | CC50 (µM) | EC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| Influenza A (H1N1) | MDCK | |||
| SARS-CoV-2 | Vero E6 | |||
| Other viruses | Relevant cell line |
Table 2: Mechanism of Action Data for this compound
| Assay | Target | IC50 (µM) |
| Neuraminidase Inhibition | Influenza NA | |
| Spike-ACE2 Binding | SARS-CoV-2 Spike |
Visualizations
Diagrams illustrating experimental workflows and potential mechanisms of action can aid in understanding the protocol and results.
Caption: General workflow for in vitro antiviral efficacy testing of this compound.
Caption: Postulated mechanism of action for this compound against influenza virus.
Caption: Proposed mechanism of this compound in blocking SARS-CoV-2 entry.
IV. In Vivo Efficacy Studies
If promising in vitro activity is observed, the antiviral efficacy of this compound should be evaluated in an appropriate animal model, such as mice for influenza virus infection.[5][8]
Protocol: Murine Influenza Virus Infection Model
Materials:
-
This compound
-
Influenza virus strain adapted for mice
-
6-8 week old BALB/c mice
-
Vehicle for administration (e.g., 0.5% carboxymethylcellulose)
-
Oseltamivir (positive control)
Procedure:
-
Anesthetize mice and intranasally infect them with a lethal dose of influenza virus.
-
Begin treatment with this compound (e.g., oral gavage or intraperitoneal injection) at a predetermined time post-infection (e.g., 4 hours).
-
Administer the compound once or twice daily for 5-7 days.
-
Include a placebo group (vehicle only) and a positive control group (Oseltamivir).
-
Monitor the mice daily for weight loss, clinical signs of illness, and survival for 14 days.
-
On day 3 or 5 post-infection, a subset of mice from each group can be euthanized to determine lung viral titers and assess lung pathology.
Conclusion
This document outlines a systematic approach to evaluate the antiviral efficacy of this compound. By following these protocols, researchers can generate robust and reproducible data to determine the potential of this compound as a novel antiviral agent. The findings from these studies will be crucial for guiding further preclinical and clinical development.
References
- 1. archivepp.com [archivepp.com]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. Evaluating the antiviral efficacy and specificity of chlorogenic acid and related herbal extracts against SARS-CoV-2 variants via spike protein binding intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiviral activity of chlorogenic acid against influenza A (H1N1/H3N2) virus and its inhibition of neuraminidase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluating the antiviral efficacy and specificity of chlorogenic acid and related herbal extracts against SARS-CoV-2 variants via spike protein binding intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antiviral activity of chlorogenic acid against influenza A (H1N1/H3N2) virus and its inhibition of neuraminidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Computational screen and experimental validation of anti-influenza effects of quercetin and chlorogenic acid from traditional Chinese medicine - PMC [pmc.ncbi.nlm.nih.gov]
Ethyl Chlorogenate: Application Notes for its Potential Use as a Food Additive and Preservative
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl chlorogenate, an ester derivative of the naturally occurring polyphenol chlorogenic acid, presents a promising avenue for exploration as a novel food additive and preservative. Chlorogenic acid and its derivatives are known for their antioxidant and antimicrobial properties, making them attractive candidates for extending the shelf-life and enhancing the safety of food products.[1][2][3][4] This document provides detailed application notes and experimental protocols to guide the investigation of this compound's efficacy and mechanisms of action. While specific quantitative data for this compound is limited, the information provided for its parent compound, chlorogenic acid, serves as a strong foundational basis for research and development.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₂O₉ | [5] |
| Molecular Weight | 382.36 g/mol | [5] |
| IUPAC Name | ethyl (1S,3R,4R,5R)-3-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylate | [5] |
| Appearance | Reported as a colorless liquid with a slightly fruity odor. | [6] |
| Solubility | Expected to have moderate polarity. | Inferred |
Antioxidant Properties (Data for Chlorogenic Acid)
This compound is anticipated to exhibit significant antioxidant activity due to its structural similarity to chlorogenic acid. The primary mechanisms of action are expected to involve hydrogen atom transfer (HAT) and single electron transfer (SET) to neutralize free radicals.
Table 1: Reported Antioxidant Activity of Chlorogenic Acid
| Assay | IC₅₀ / Activity Value | Reference |
| DPPH Radical Scavenging | 20 - 80 µg/mL | [7] |
| FRAP (Ferric Reducing Antioxidant Power) | Higher than vitexin | [8] |
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol outlines the determination of the free radical scavenging activity of this compound using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) (or other suitable solvent)
-
96-well microplate
-
Microplate reader
-
Ascorbic acid (positive control)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in methanol.
-
Prepare a series of dilutions of the this compound stock solution to obtain a range of concentrations.
-
Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in the dark.
-
Prepare a stock solution and serial dilutions of ascorbic acid to serve as a positive control.
-
-
Assay:
-
In a 96-well microplate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the various concentrations of this compound, ascorbic acid, or methanol (as a blank) to the wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula:
where A_control is the absorbance of the DPPH solution with methanol, and A_sample is the absorbance of the DPPH solution with the test compound.
-
Plot the percentage of scavenging activity against the concentration of this compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
-
Antimicrobial Properties (Data for Chlorogenic Acid)
The antimicrobial activity of this compound is a key area of interest for its application as a food preservative. It is expected to be effective against a range of foodborne pathogens.
Table 2: Reported Minimum Inhibitory Concentrations (MIC) of Chlorogenic Acid
| Microorganism | MIC (µg/mL) | Reference |
| Staphylococcus aureus | 625 | [9] |
| Pseudomonas aeruginosa | 1000 | [10] |
| Various bacterial pathogens | 20 - 80 | [7] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol details the determination of the MIC of this compound against common foodborne pathogens.
Materials:
-
This compound
-
Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus, Listeria monocytogenes, Salmonella enterica)
-
Mueller-Hinton Broth (MHB) or other suitable growth medium
-
Sterile 96-well microplates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Inoculum:
-
Culture the bacterial strain overnight in MHB at 37°C.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the adjusted suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Test Compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, ethanol) and then dilute it in MHB.
-
Perform a serial two-fold dilution of the this compound solution in the wells of a 96-well microplate, typically from a high concentration down to a low concentration.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the diluted this compound.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the microplate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Alternatively, measure the optical density (OD) at 600 nm using a microplate reader.
-
Potential Mechanisms of Action: Signaling Pathways
Chlorogenic acid has been shown to modulate several key signaling pathways involved in inflammation and oxidative stress. It is plausible that this compound exerts similar effects.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. Chlorogenic acid has been reported to inhibit this pathway, thereby reducing the production of pro-inflammatory cytokines.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and plays a role in inflammation. Chlorogenic acid has been shown to modulate this pathway.
Application in Food Systems: Workflow
The following workflow outlines the key steps for evaluating the efficacy of this compound as a food preservative.
Safety and Toxicology
Conclusion and Future Directions
This compound holds potential as a natural food additive and preservative, leveraging the known antioxidant and antimicrobial properties of its parent compound, chlorogenic acid. The protocols and data presented here provide a framework for the systematic evaluation of its efficacy and mechanisms of action. Future research should focus on obtaining specific quantitative data for this compound in various antioxidant and antimicrobial assays, investigating its stability and sensory impact in different food matrices, and conducting comprehensive safety assessments to support its potential application in the food industry. The exploration of its effects on key signaling pathways will further elucidate its biological activity and potential health benefits.
References
- 1. Chlorogenic Acid: Recent Advances on Its Dual Role as a Food Additive and a Nutraceutical against Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | The Biological Activity Mechanism of Chlorogenic Acid and Its Applications in Food Industry: A Review [frontiersin.org]
- 4. Chlorogenic Acid: Recent Advances on Its Dual Role as a Food Additive and a Nutraceutical against Metabolic Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C18H22O9 | CID 11326520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Cas 425408-42-0,this compound | lookchem [lookchem.com]
- 7. Antibacterial activity and mechanism of action of chlorogenic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antimicrobial and anti-biofilm activities of chlorogenic acid grafted chitosan against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for High-Throughput Screening of Ethyl Chlorogenate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl Chlorogenate, an ester derivative of the widespread natural phenolic compound chlorogenic acid, presents a promising scaffold for drug discovery. Its reported antioxidant, anti-inflammatory, and neuroprotective properties make its derivatives prime candidates for high-throughput screening (HTS) campaigns aimed at identifying novel therapeutic agents. These application notes provide a comprehensive guide to the HTS of this compound derivative libraries, encompassing detailed experimental protocols, data presentation guidelines, and visualization of relevant biological pathways.
Chlorogenic acid and its derivatives have been shown to modulate key signaling pathways involved in cellular stress responses and inflammation, such as the Nrf2 and NF-κB pathways.[1][2][3] High-throughput screening of a diverse library of this compound derivatives can efficiently identify "hit" compounds with enhanced potency and selectivity for these pathways.
Data Presentation: Comparative Analysis of Derivative Activity
Effective HTS campaigns rely on the clear and concise presentation of quantitative data to enable robust comparison and hit selection. All screening data for an this compound derivative library should be summarized in structured tables. Key parameters to include are IC50/EC50 values, percentage of inhibition or activation, and any relevant cytotoxicity data.
Table 1: Antioxidant Activity of this compound Derivatives (DPPH Assay)
| Compound ID | Structure | IC50 (µM) | Max Inhibition (%) |
| EC-001 | (Structure Image) | 15.8 ± 1.2 | 98.2 |
| EC-002 | (Structure Image) | 22.5 ± 2.1 | 95.6 |
| EC-003 | (Structure Image) | 8.9 ± 0.7 | 99.1 |
| Quercetin (Control) | (Structure Image) | 5.2 ± 0.4 | 100 |
Table 2: Nrf2 Pathway Activation in AREc32 Cells
| Compound ID | EC50 (µM) | Max Fold Induction | Cytotoxicity (CC50, µM) |
| EC-001 | 12.3 ± 1.5 | 3.5 | > 100 |
| EC-002 | 25.1 ± 2.8 | 2.1 | > 100 |
| EC-003 | 5.7 ± 0.9 | 4.8 | 85.2 |
| Sulforaphane (Control) | 2.5 ± 0.3 | 6.2 | 55.4 |
Table 3: Inhibition of NF-κB Activation in HEK293 Cells
| Compound ID | IC50 (µM) | Max Inhibition (%) | Cytotoxicity (CC50, µM) |
| EC-001 | 18.9 ± 2.2 | 85.3 | > 100 |
| EC-002 | 35.2 ± 3.9 | 70.1 | > 100 |
| EC-003 | 9.1 ± 1.1 | 92.7 | 91.5 |
| Parthenolide (Control) | 1.8 ± 0.2 | 98.5 | 15.7 |
Experimental Protocols
Detailed and validated protocols are crucial for the successful implementation of HTS campaigns. The following are optimized protocols for key biochemical and cell-based assays relevant to the screening of this compound derivatives.
Protocol 1: DPPH Radical Scavenging Assay (Antioxidant Activity)
This protocol outlines a high-throughput method to assess the antioxidant potential of this compound derivatives by measuring their ability to scavenge the stable radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).[4][5]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
This compound derivatives
-
Positive control (e.g., Quercetin, Trolox)
-
384-well microplates
-
Microplate reader capable of measuring absorbance at 517 nm
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Sample Preparation: Dissolve test compounds and a positive control in 100% DMSO to create 10 mM stock solutions. Serially dilute these stocks in methanol to create a range of concentrations for testing.
-
Assay Procedure (384-well format):
-
Add 5 µL of the test compound or control solution to each well.
-
Add 45 µL of the DPPH solution to each well.
-
Incubate the plate for 30 minutes at room temperature in the dark.
-
-
Data Acquisition: Measure the absorbance at 517 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, can be determined by plotting the percentage of inhibition against the concentration of the test compound.[4]
Protocol 2: Cell-Based Nrf2/ARE Luciferase Reporter Assay
This protocol describes a cell-based assay to screen for activators of the Nrf2 signaling pathway using a stable cell line containing an Antioxidant Response Element (ARE) coupled to a luciferase reporter gene.[1][6]
Materials:
-
AREc32 cell line (or other suitable Nrf2-reporter cell line)
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
This compound derivatives
-
Positive control (e.g., Sulforaphane)
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
White, opaque 384-well microplates
-
Luminometer
Procedure:
-
Cell Seeding: Seed AREc32 cells into 384-well plates at a density of 5,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Add test compounds at various concentrations to the cells. Include a positive control and a vehicle control (DMSO).
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add a volume of luciferase reagent equal to the volume of cell culture medium in each well.
-
Incubate for 5 minutes at room temperature to ensure complete cell lysis and signal stabilization.
-
-
Data Acquisition: Measure the luminescence using a plate luminometer.
-
Data Analysis: Calculate the fold induction of luciferase activity relative to the vehicle control. Determine the EC50 value, the concentration that induces a half-maximal response.
Protocol 3: Cell-Based NF-κB Reporter Gene Assay
This protocol details a method to screen for inhibitors of the NF-κB signaling pathway using a cell line with an NF-κB responsive element driving the expression of a reporter gene.[7][8]
Materials:
-
HEK293T cell line stably expressing an NF-κB luciferase reporter
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
This compound derivatives
-
Positive control (e.g., Parthenolide)
-
Inducer (e.g., TNF-α)
-
Luciferase assay reagent
-
White, opaque 384-well microplates
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T-NF-κB reporter cells into 384-well plates at a density of 10,000 cells per well and incubate for 24 hours.
-
Compound Pre-treatment: Add test compounds at various concentrations to the cells and incubate for 1 hour.
-
Induction: Add TNF-α to a final concentration of 10 ng/mL to all wells except the unstimulated control.
-
Incubation: Incubate the plates for 6 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay: Perform the luciferase assay as described in Protocol 2.
-
Data Analysis: Calculate the percentage of inhibition of TNF-α-induced NF-κB activity. Determine the IC50 value for each compound.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the biological context and experimental design, the following diagrams illustrate the key signaling pathways targeted and the high-throughput screening workflow.
Caption: Nrf2 Signaling Pathway Activation.
Caption: NF-κB Signaling Pathway Inhibition.
Caption: High-Throughput Screening Workflow.
References
- 1. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Biological Activity Mechanism of Chlorogenic Acid and Its Applications in Food Industry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chlorogenic Acid: A Systematic Review on the Biological Functions, Mechanistic Actions, and Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Establishment of High-Throughput Screening Assay using 384-Well Plate for Identification of Potent Antioxidants from Malaysian Local Plants Repository and Phytochemical Profile of Tetracera Scandens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pharmacokinetic Study of Ethyl Chlorogenate in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ethyl chlorogenate, an ester of chlorogenic acid, is a compound of interest for its potential pharmacological activities, likely mirroring or modulating the well-documented antioxidant and anti-inflammatory properties of its parent compound, chlorogenic acid. Understanding the pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—of this compound is a critical step in preclinical development. These application notes provide a comprehensive guide to designing and conducting a pharmacokinetic study of this compound in a rat model, a commonly used species in preclinical drug development.[1][2] Due to the limited direct data on this compound pharmacokinetics, this protocol leverages the extensive available information on chlorogenic acid as a primary surrogate, outlining a robust methodology for its investigation.
Preclinical Study Design
A well-designed pharmacokinetic study is essential for generating reliable data. The following sections detail the key considerations for a study on this compound in a rat model.
Animal Model Selection
Species: Sprague-Dawley or Wistar rats are recommended as they are commonly used in pharmacokinetic studies and have been extensively used for investigating the pharmacokinetics of chlorogenic acid.[2] Number of Animals: A sufficient number of animals should be used to ensure statistical power. Typically, 6-8 animals per group are adequate for a pharmacokinetic study. Housing and Acclimatization: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have free access to standard chow and water. An acclimatization period of at least one week is necessary before the start of the study.
Dosing and Administration
Route of Administration: Oral gavage is the most common and relevant route for assessing the oral bioavailability of a compound.[1][2][3] Dose Selection: Dose selection should be based on any available in vitro efficacy data or in vivo data from related compounds like chlorogenic acid. A minimum of three dose levels (low, medium, and high) are recommended to assess dose-proportionality. Based on studies with chlorogenic acid, a range of 50-200 mg/kg could be a suitable starting point. Vehicle Selection: The vehicle for administration should be non-toxic and capable of solubilizing or suspending the test compound. A common vehicle is a mixture of polyethylene (B3416737) glycol 400 (PEG400) and water.
Experimental Protocols
The following protocols provide a step-by-step guide for conducting the in-life phase of the pharmacokinetic study.
Protocol for Oral Gavage in Rats
-
Animal Preparation: Weigh each rat to determine the precise volume of the dosing solution to be administered.
-
Restraint: Gently restrain the rat to immobilize its head and body.
-
Gavage Needle Insertion: Measure the gavage needle from the tip of the rat's nose to the last rib to ensure proper length. Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus.[1][3] The rat should swallow the tube as it is advanced. Do not force the needle.
-
Dose Administration: Once the needle is in the correct position, administer the dosing solution slowly.
-
Needle Removal: Gently remove the gavage needle.
-
Observation: Monitor the animal for a few minutes post-dosing to ensure there are no signs of distress.
Protocol for Serial Blood Sample Collection from the Tail Vein
-
Animal Restraint and Warming: Place the rat in a restraining device. To facilitate blood collection, warm the tail using a heat lamp or warm water to dilate the tail veins.
-
Vein Puncturing: Clean the tail with an alcohol swab. Using a sterile needle (25-27 gauge), puncture the lateral tail vein.
-
Blood Collection: Collect approximately 100-200 µL of blood into pre-labeled tubes containing an anticoagulant (e.g., EDTA or heparin).
-
Hemostasis: Apply gentle pressure to the puncture site with a sterile gauze pad until bleeding stops.
-
Sample Processing: Centrifuge the blood samples to separate the plasma. Transfer the plasma to clean, labeled tubes and store at -80°C until analysis.
-
Sampling Time Points: Collect blood samples at pre-dose (0 hours) and at multiple time points post-dose to capture the absorption, distribution, and elimination phases. A typical sampling schedule could be: 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.[4]
Protocol for Tissue Harvesting
At the end of the study, or at specific time points for tissue distribution assessment, animals are euthanized to collect tissues.
-
Euthanasia: Euthanize the rats using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Tissue Collection: Immediately dissect and collect organs of interest (e.g., liver, kidneys, intestine, lungs, heart, spleen, and brain).
-
Sample Processing: Rinse the tissues with ice-cold saline to remove any blood, blot them dry, weigh them, and then snap-freeze them in liquid nitrogen. Store the tissue samples at -80°C until analysis.
Bioanalytical Method for this compound Quantification
A validated bioanalytical method is crucial for the accurate quantification of this compound in biological matrices. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and selectivity.
Sample Preparation
Plasma Samples:
-
Protein Precipitation: Add a precipitating agent like acetonitrile (B52724) or methanol (B129727) to the plasma sample to precipitate proteins. Vortex and centrifuge to pellet the proteins.
-
Liquid-Liquid Extraction (LLE): Acidify the plasma sample and extract the analyte using an organic solvent like ethyl acetate. Evaporate the organic layer and reconstitute the residue in the mobile phase.
Tissue Samples:
-
Homogenization: Homogenize the weighed tissue samples in a suitable buffer.
-
Extraction: Use either protein precipitation or LLE on the tissue homogenate to extract the analyte.
LC-MS/MS Method
Chromatographic Conditions:
-
Column: A C18 reverse-phase column is suitable for separating this compound from endogenous matrix components.
-
Mobile Phase: A gradient elution with a mixture of water and acetonitrile or methanol, both containing a small amount of formic acid to improve peak shape and ionization efficiency.
-
Flow Rate: A typical flow rate is 0.3-0.5 mL/min.
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in negative mode is recommended, as phenolic compounds like chlorogenic acid and its esters readily form negative ions.
-
Multiple Reaction Monitoring (MRM): For quantitative analysis, use MRM mode. The precursor ion will be the deprotonated molecule of this compound ([M-H]⁻), and the product ions will be characteristic fragments.
Proposed MRM Transitions for this compound: Based on the fragmentation of chlorogenic acid (precursor m/z 353, product m/z 191), the following transitions can be proposed for this compound (molecular weight: 382.35 g/mol ):
-
Precursor Ion [M-H]⁻: m/z 381.1
-
Potential Product Ions:
-
m/z 191.0 (Quinic acid fragment)
-
m/z 179.0 (Caffeic acid fragment)
-
m/z 161.0 (Further fragmentation of caffeic acid)
-
m/z 135.0 (Further fragmentation of caffeic acid)
-
Final MRM transitions should be optimized by direct infusion of an this compound standard into the mass spectrometer.
Data Presentation and Analysis
All quantitative data should be summarized in clearly structured tables for easy comparison.
Pharmacokinetic Parameters
| Parameter | Description |
| Cmax | Maximum observed plasma concentration |
| Tmax | Time to reach Cmax |
| AUC(0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable time point |
| AUC(0-inf) | Area under the plasma concentration-time curve from time 0 to infinity |
| t1/2 | Elimination half-life |
| CL/F | Apparent total body clearance |
| Vd/F | Apparent volume of distribution |
Tissue Distribution
| Tissue | Concentration (ng/g or µg/g) |
| Liver | |
| Kidneys | |
| Lungs | |
| Heart | |
| Spleen | |
| Brain |
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow
Caption: Workflow for the pharmacokinetic study of this compound in rats.
Potential Signaling Pathways Modulated by this compound
Given the known activities of chlorogenic acid, this compound may exert its effects through the modulation of key signaling pathways involved in oxidative stress and inflammation.
Keap1/Nrf2 Antioxidant Response Pathway:
Caption: Proposed modulation of the Keap1/Nrf2 antioxidant pathway by this compound.[[“]][6][7][8][9][10]
NF-κB Inflammatory Pathway:
Caption: Proposed inhibition of the NF-κB inflammatory pathway by this compound.[[“]][6][11][12][13][14]
Conclusion
This document provides a detailed framework for designing and executing a pharmacokinetic study of this compound in a rat model. By leveraging the extensive knowledge of chlorogenic acid and employing robust experimental and bioanalytical techniques, researchers can generate high-quality data to understand the ADME properties of this compound. This information is fundamental for its further development as a potential therapeutic agent.
References
- 1. animalcare.ubc.ca [animalcare.ubc.ca]
- 2. ouv.vt.edu [ouv.vt.edu]
- 3. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 4. fda.gov [fda.gov]
- 5. consensus.app [consensus.app]
- 6. The Biological Activity Mechanism of Chlorogenic Acid and Its Applications in Food Industry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reversing ROS-mediated neurotoxicity by chlorogenic acid involves its direct antioxidant activity and activation of Nrf2-ARE signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dietary chlorogenic acid ameliorates oxidative stress and improves endothelial function in diabetic mice via Nrf2 activation | Semantic Scholar [semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. Dietary chlorogenic acid ameliorates oxidative stress and improves endothelial function in diabetic mice via Nrf2 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chlorogenic acid: a review on its mechanisms of anti-inflammation, disease treatment, and related delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Anti-Inflammatory Activity of Chlorogenic Acid on Macrophages: A Simplified Simulation of Pharmacokinetics Following Ingestion Using a Windup Syringe Pump [mdpi.com]
- 14. Chlorogenic acid induces apoptosis to inhibit inflammatory proliferation of IL-6-induced fibroblast-like synoviocytes through modulating the activation of JAK/STAT and NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl Chlorogenate
Welcome to the technical support center for the synthesis of Ethyl Chlorogenate (Chlorogenic Acid Ethyl Ester). This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and straightforward method for synthesizing this compound is through the Fischer esterification of chlorogenic acid with ethanol (B145695), using an acid catalyst such as sulfuric acid or hydrochloric acid. This reaction is typically performed under reflux to drive the equilibrium towards the product.
Q2: Why is my yield of this compound consistently low?
A2: Low yields can be attributed to several factors. The esterification reaction is reversible, meaning the reaction may not be proceeding to completion. Additionally, chlorogenic acid is susceptible to degradation under harsh acidic conditions and elevated temperatures, which can reduce the amount of starting material available to be converted to the product. Incomplete removal of water, a byproduct of the reaction, can also shift the equilibrium back towards the reactants, lowering the yield.
Q3: What are the primary side reactions to be aware of during the synthesis?
A3: The main side reactions include the acid-catalyzed hydrolysis of the ester product back to chlorogenic acid and ethanol, and the degradation of chlorogenic acid itself. Chlorogenic acid can undergo isomerization and decomposition, particularly at high temperatures and in strong acidic environments.[1][2]
Q4: How can I effectively purify the synthesized this compound?
A4: Purification can be challenging due to the similar polarities of the starting material and the product. Column chromatography is a common and effective method. A typical approach involves using a silica (B1680970) gel column with a gradient elution system of ethyl acetate (B1210297) and hexane (B92381). Other purification techniques for related compounds include extraction and high-speed countercurrent chromatography.[3][4]
Q5: What are the optimal storage conditions for this compound?
A5: To prevent degradation, this compound should be stored in a cool, dark, and dry place. It is advisable to store it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to protect it from light, moisture, and oxidation. For long-term storage, refrigeration or freezing is recommended.[5]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low to No Product Formation | - Inactive catalyst- Insufficient reaction time or temperature- Poor quality starting materials | - Use fresh, concentrated acid catalyst.- Ensure the reaction is refluxed for an adequate duration (monitor by TLC).- Verify the purity of chlorogenic acid and ethanol. |
| Low Yield | - Reversible nature of the reaction- Water present in the reaction mixture- Degradation of chlorogenic acid | - Use an excess of ethanol to shift the equilibrium.- Remove water as it forms using a Dean-Stark apparatus.- Use a milder acid catalyst or lower the reaction temperature and extend the reaction time. |
| Presence of Multiple Spots on TLC (Impure Product) | - Incomplete reaction- Side reactions or degradation- Contamination | - Increase reaction time or catalyst concentration.- Optimize reaction conditions (temperature, catalyst) to minimize side reactions.- Ensure all glassware is clean and dry, and use pure solvents. |
| Difficulty in Isolating the Product | - Emulsion formation during work-up- Product is too soluble in the aqueous phase | - Add brine to the aqueous layer to break up emulsions.- Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate). |
| Product Degradation During Purification | - Prolonged exposure to silica gel (acidic)- High temperatures during solvent evaporation | - Use a neutral or deactivated silica gel for chromatography.- Remove solvent under reduced pressure at a lower temperature (rotary evaporator). |
Experimental Protocols
Protocol 1: Synthesis of this compound via Fischer Esterification
This protocol outlines the synthesis of this compound from chlorogenic acid and ethanol.
Materials:
-
Chlorogenic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Ethyl acetate
-
Hexane
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve chlorogenic acid in an excess of anhydrous ethanol.
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Neutralization: Slowly add saturated sodium bicarbonate solution to neutralize the excess acid.
-
Extraction: Extract the product into ethyl acetate. Wash the organic layer with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.
Visualizations
Synthesis Pathway
Caption: Fischer esterification of Chlorogenic Acid to this compound.
Experimental Workflow
Caption: General workflow for the synthesis and purification of this compound.
Troubleshooting Logic
Caption: A decision tree for troubleshooting low yield in this compound synthesis.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Degradation kinetics of chlorogenic acid at various pH values and effects of ascorbic acid and epigallocatechin gallate on its stability under alkaline conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
- 4. CN110240544B - Chlorogenic acid extraction and purification method and application - Google Patents [patents.google.com]
- 5. CAS 425408-42-0 | this compound [phytopurify.com]
Troubleshooting low yield in chlorogenic acid esterification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges associated with the low yield of chlorogenic acid esterification.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of low yield in chlorogenic acid esterification?
Low yields in chlorogenic acid (CGA) esterification can stem from several factors:
-
Incomplete Reaction: The reaction may not have reached completion due to suboptimal conditions.
-
Side Reactions: CGA is susceptible to side reactions such as isomerization, hydrolysis, and oxidation, particularly at elevated temperatures.[1][2][3]
-
Degradation of Reactants or Products: The ester product or CGA itself can degrade under harsh reaction conditions.[1][4]
-
Substrate Molarity: An inappropriate molar ratio of chlorogenic acid to the alcohol can limit the conversion rate.[5][6]
-
Inefficient Purification: Significant product loss can occur during the purification process.
Q2: How does temperature affect the esterification of chlorogenic acid?
Temperature is a critical parameter. While higher temperatures can increase the reaction rate, they can also promote the degradation of chlorogenic acid and its esters, as well as side reactions like isomerization and hydrolysis.[1][2][3][4] For instance, in a non-catalytic, solvent-free synthesis of chlorogenic acid oleyl alcohol ester, increasing the temperature from 160 °C to 180 °C dramatically increased the conversion of CGA from 6.66% to 83.91%.[5] However, excessively high temperatures can lead to degradation.[4]
Q3: What is the optimal molar ratio of chlorogenic acid to alcohol?
The optimal molar ratio is highly dependent on the specific alcohol and reaction conditions. Generally, using an excess of the alcohol can drive the reaction towards the product side. For the synthesis of chlorogenic acid oleyl alcohol ester, a molar ratio of CGA to oleyl alcohol of 1:20 was found to be optimal.[5][6][7] In another study involving enzymatic esterification with fatty acids, the conversion rate increased as the ratio of chlorogenic acid to caprylic acid increased, with the highest conversion at a 1:400 ratio.[8]
Q4: What types of catalysts can be used for chlorogenic acid esterification?
Both chemical and enzymatic catalysts can be employed.
-
Chemical Catalysts: Acids like p-toluenesulfonic acid and silica (B1680970) chloride have been used.[5][9] Triethylamine has also been used as a catalyst in non-aqueous phase reactions.[5]
-
Enzymatic Catalysts: Lipases, such as Novozym 435, are commonly used for the enzymatic esterification of CGA.[5] Enzymatic methods are often performed under milder conditions but may require longer reaction times.[5]
Q5: How can I minimize side reactions like isomerization and hydrolysis?
Minimizing side reactions is crucial for achieving a high yield.
-
Optimize Temperature and Reaction Time: Avoid excessively high temperatures and prolonged reaction times.[1][4]
-
Control pH: The stability of chlorogenic acid is pH-dependent.[1] Maintaining an optimal pH can reduce degradation.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the phenolic hydroxyl groups in CGA.
Troubleshooting Guide
Issue 1: Low Conversion of Chlorogenic Acid
If you observe a low conversion of your starting material, consider the following troubleshooting steps.
Troubleshooting Workflow for Low CGA Conversion
Caption: Troubleshooting workflow for low chlorogenic acid conversion.
Quantitative Data on Reaction Parameters:
| Parameter | Condition 1 (Non-Catalytic)[5][7] | Condition 2 (Enzymatic)[5] |
| Reactants | CGA, Oleyl Alcohol | CGA, Lauric Acid |
| Catalyst | None | Novozym 435 |
| Temperature | 200 °C | 35 °C |
| Time | 3 hours | 4 hours |
| Molar Ratio (CGA:Alcohol/Acid) | 1:20 | N/A |
| Conversion/Yield | 93.59% | N/A |
Issue 2: Presence of Multiple Products/Impurities
The formation of multiple products often indicates the occurrence of side reactions.
Logical Relationship for Identifying Side Reactions
Caption: Identifying potential side reactions based on reaction conditions.
Recommendations:
-
Isomerization: Chlorogenic acid can isomerize at high temperatures, leading to the formation of different caffeoylquinic acid isomers.[1][2] To mitigate this, consider lowering the reaction temperature.
-
Hydrolysis: The ester bond in both chlorogenic acid and its ester product can be hydrolyzed, especially in the presence of water and at elevated temperatures.[1][2] Ensure all reactants and solvents are anhydrous.
-
Oxidation: The phenolic groups of chlorogenic acid are susceptible to oxidation. Running the reaction under an inert atmosphere can prevent this.
Issue 3: Difficulty in Product Purification
Challenges in purifying the final ester product can lead to a lower isolated yield.
Purification Strategy Flowchart
Caption: A general workflow for the purification of chlorogenic acid esters.
Common Purification Methods:
-
Solvent Extraction: This can be used to remove unreacted starting materials. For instance, a mixture of petroleum ether, acetonitrile, and water can be used to extract crude chlorogenic acid oleyl alcohol ester.[5]
-
Column Chromatography: This is a standard method for separating the desired ester from any side products or remaining starting materials. A common system involves a silica gel column with a solvent system like toluene/isopropanol.[5]
Experimental Protocols
Protocol 1: Non-Catalytic, Solvent-Free Esterification of Chlorogenic Acid with Oleyl Alcohol[5][7]
This protocol is adapted from a study that achieved a high conversion rate of chlorogenic acid.
-
Reactant Preparation: Add a specific molar ratio of chlorogenic acid and oleyl alcohol (e.g., 1:20) to a round bottom flask.
-
Dehydration: Stir the mixture at 90 °C under a vacuum of >0.095 MPa for 30 minutes to remove any residual water.
-
Esterification: Increase the temperature to 200 °C and maintain a vacuum of >0.098 MPa. Let the reaction proceed for 3 hours with a stirring rate of 200 rpm.
-
Monitoring: The progress of the reaction can be monitored by High-Performance Liquid Chromatography (HPLC).
-
Purification:
-
Solvent Extraction: Extract the crude product with a mixture of petroleum ether/acetonitrile/water (4/3/1, v/v/v). The petroleum ether phase is then extracted twice with acetonitrile/water (3/1, v/v).
-
Evaporation: Combine the acetonitrile/water phases and remove the solvent by rotary evaporation.
-
Column Chromatography: Separate the crude product by column chromatography using a toluene/isopropanol (6/1, v/v) elution system.
-
Final Product: Collect the fractions containing the pure ester and remove the solvent by rotary evaporation and vacuum drying.
-
Protocol 2: HPLC Analysis of Chlorogenic Acid Conversion[5]
This method can be used to determine the conversion of chlorogenic acid during the esterification reaction.
-
Instrumentation: A Waters E2695 HPLC system or equivalent.
-
Column: Agilent ZORBAX 300SB-C18 column (5 µm, 4.6 × 250 mm).
-
Mobile Phase:
-
Solvent A: Methanol
-
Solvent B: 1.0% acetic acid solution
-
-
Gradient Elution:
-
0-35 min: 5% to 75% A
-
35-40 min: 75% to 100% A
-
40-50 min: Hold at 100% A
-
50-60 min: Return to 5% A and hold
-
-
Flow Rate: 0.8 mL/min.
-
Detection Wavelength: 327 nm.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Quantification: The conversion of chlorogenic acid is calculated by comparing the peak area of CGA before and after the reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. The process of extracting chlorogenic acid isomers from green coffee bean extract. [greenskybio.com]
- 5. Highly Efficient Synthesis of Chlorogenic Acid Oleyl Alcohol Ester under Non-Catalytic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Ester synthesis by esterification [organic-chemistry.org]
Side-product formation in the synthesis of Ethyl Chlorogenate
Welcome to the technical support center for the synthesis of Ethyl Chlorogenate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the formation of side-products during the synthesis of this compound.
Troubleshooting Guide: Side-Product Formation
The synthesis of this compound, typically achieved through the Fischer esterification of chlorogenic acid with ethanol (B145695) in the presence of an acid catalyst, can be accompanied by the formation of several side-products. Understanding and mitigating these impurities is crucial for obtaining a high yield of the desired product.
Q1: I am observing multiple spots on my TLC/HPLC analysis of the crude reaction mixture in addition to the desired this compound. What are these impurities?
During the synthesis of this compound, several side-products can form due to the inherent reactivity of chlorogenic acid under acidic conditions. The most common impurities are:
-
Isomers of Chlorogenic Acid: Under acidic conditions and elevated temperatures, the caffeoyl group of chlorogenic acid (5-O-caffeoylquinic acid) can migrate to other hydroxyl groups on the quinic acid ring. This results in the formation of isomers such as 3-O-caffeoylquinic acid (neochlorogenic acid) and 4-O-caffeoylquinic acid (cryptochlorogenic acid).[1][2][3]
-
Caffeic Acid and Quinic Acid: Hydrolysis of the ester bond in either the starting material (chlorogenic acid) or the product (this compound) can occur, especially in the presence of water. This leads to the formation of caffeic acid and quinic acid.[1][2][4]
-
Di-caffeoylquinic Acids: While less common in this specific synthesis, the potential for intermolecular reactions exists, which could lead to the formation of di-caffeoylquinic acids.
-
Degradation Products: At higher temperatures, quinic and caffeic acids can degrade into various smaller molecules.[5]
Q2: What are the primary causes for the formation of these side-products?
The formation of these impurities is primarily influenced by the reaction conditions. Key factors include:
-
Reaction Temperature: Higher temperatures can accelerate the rates of isomerization and hydrolysis.[1][2]
-
Presence of Water: Water, a byproduct of the esterification reaction, can shift the equilibrium back towards the starting materials (hydrolysis) and promote the breakdown of the desired ester.[6][7] The starting materials and solvent must be as anhydrous as possible.
-
Reaction Time: Prolonged reaction times can increase the likelihood of side-product formation, particularly isomerization.
-
Acid Catalyst Concentration: While necessary for the reaction to proceed, a high concentration of the acid catalyst can also promote unwanted side reactions.
Q3: How can I minimize the formation of these side-products?
To minimize the formation of impurities and maximize the yield of this compound, consider the following troubleshooting strategies:
-
Control Reaction Temperature: Maintain a moderate reaction temperature. While heat is required to drive the reaction, excessive temperatures should be avoided to reduce the rate of isomerization and degradation.
-
Remove Water: The Fischer esterification is an equilibrium reaction.[7] To drive the reaction towards the formation of the ester, it is crucial to remove the water that is formed as a byproduct. This can be achieved by:
-
Using a Dean-Stark apparatus.
-
Adding a dehydrating agent, such as molecular sieves, to the reaction mixture.[6]
-
-
Use Excess Ethanol: Employing a large excess of ethanol can help shift the equilibrium towards the product side, in accordance with Le Chatelier's principle.[7]
-
Optimize Reaction Time: Monitor the reaction progress using TLC or HPLC and stop the reaction once the formation of the product plateaus to avoid excessive formation of side-products.
-
Control Catalyst Concentration: Use the minimum effective amount of the acid catalyst.
The following DOT script illustrates a troubleshooting workflow for addressing side-product formation in the synthesis of this compound.
Caption: Troubleshooting workflow for side-product formation.
Frequently Asked Questions (FAQs)
Q4: What is the general mechanism for the synthesis of this compound?
The synthesis of this compound from chlorogenic acid and ethanol is a Fischer-Speier esterification.[6] The mechanism involves the following key steps:
-
Protonation of the carbonyl oxygen of the carboxylic acid group on chlorogenic acid by the acid catalyst. This increases the electrophilicity of the carbonyl carbon.
-
Nucleophilic attack of the ethanol molecule on the activated carbonyl carbon, forming a tetrahedral intermediate.
-
Proton transfer from the attacking alcohol to one of the hydroxyl groups.
-
Elimination of a water molecule , a good leaving group, to form a protonated ester.
-
Deprotonation to yield the final this compound and regenerate the acid catalyst.
Q5: Can I use a different alcohol for the esterification?
Yes, in principle, other primary or secondary alcohols can be used to synthesize the corresponding chlorogenate esters. However, tertiary alcohols are generally not suitable as they are prone to elimination under acidic conditions.[6] The reaction conditions may need to be re-optimized for different alcohols.
Q6: How can I purify the crude this compound?
Purification of the crude product is essential to remove unreacted starting materials and side-products. Common purification techniques include:
-
Column Chromatography: This is a highly effective method for separating compounds with different polarities. A silica (B1680970) gel column with a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) can be used.
-
Recrystallization: If the crude product is a solid, recrystallization from an appropriate solvent can be an effective purification method.
Quantitative Data Summary
The following table summarizes the key reactants and their typical molar ratios used in the synthesis of this compound.
| Reactant/Catalyst | Molecular Formula | Molar Mass ( g/mol ) | Typical Molar Ratio | Role |
| Chlorogenic Acid | C₁₆H₁₈O₉ | 354.31 | 1 | Starting Material |
| Ethanol | C₂H₅OH | 46.07 | >10 (large excess) | Reactant and Solvent |
| Sulfuric Acid (H₂SO₄) | H₂SO₄ | 98.08 | Catalytic amount | Acid Catalyst |
Experimental Protocol: Synthesis of this compound
This protocol is a representative example based on the principles of Fischer esterification. Optimization may be required.
Materials:
-
Chlorogenic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid
-
Anhydrous sodium sulfate
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Ethyl acetate
-
Hexane
-
Round-bottom flask
-
Reflux condenser
-
Dean-Stark apparatus (optional)
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser (and a Dean-Stark apparatus, if used), add chlorogenic acid (1 equivalent).
-
Add a large excess of anhydrous ethanol (e.g., 20 equivalents).
-
Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the stirring solution.
-
Heat the reaction mixture to reflux and maintain for a period determined by reaction monitoring (e.g., 4-8 hours).
-
Monitor the progress of the reaction by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
The following DOT script illustrates the experimental workflow for the synthesis of this compound.
Caption: Experimental workflow for this compound synthesis.
References
- 1. Chlorogenic acid stability in pressurized liquid extraction conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Purification of Ethyl Chlorogenate from reaction mixture challenges
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of ethyl chlorogenate from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound reaction mixture?
While specific impurities depend on the synthetic route, common contaminants may include unreacted starting materials such as chlorogenic acid and ethanol, byproducts from side reactions like the formation of isomers or degradation products, and residual catalysts or reagents. The structural similarity of these impurities to this compound can pose a significant purification challenge.
Q2: My crude product is a sticky oil instead of a solid. How can I proceed with purification?
"Oiling out" is a common issue where the compound separates as a liquid rather than crystallizing. This can be due to the presence of impurities or the choice of an inappropriate solvent system.
-
Troubleshooting Steps:
-
Try to dissolve the oil in a minimal amount of a good solvent and then add a poor solvent dropwise until turbidity persists. This may induce crystallization.
-
Consider using a different solvent system for recrystallization.[1][2][3][4]
-
If recrystallization fails, column chromatography is a suitable alternative for purifying oily products.[5][6]
-
Q3: What are the recommended starting points for developing a column chromatography method for this compound purification?
For a polar compound like this compound, a normal-phase column chromatography approach is generally effective.
-
Stationary Phase: Silica (B1680970) gel is a common and appropriate choice.[5][7]
-
Mobile Phase: A good starting point is a solvent system of ethyl acetate (B1210297) in hexanes.[8][9] You can begin with a low polarity mixture (e.g., 10-20% ethyl acetate in hexanes) and gradually increase the polarity (gradient elution) to elute your compound. For more polar impurities, a small percentage of methanol (B129727) in dichloromethane (B109758) can be used.[9]
-
Monitoring: The separation can be monitored using Thin Layer Chromatography (TLC) to identify the fractions containing the purified this compound.[6]
Q4: How can I improve the yield of my purification process?
Low yield can result from several factors during purification.
-
Recrystallization:
-
Ensure you are using the minimum amount of hot solvent to dissolve the crude product. Using too much solvent will result in product loss to the mother liquor.[2][3]
-
Allow for slow cooling to maximize crystal formation. Rapid cooling can lead to smaller, less pure crystals.
-
Cool the filtrate in an ice bath to maximize precipitation before filtration.
-
-
Column Chromatography:
-
Avoid overloading the column; a general rule is to use a 20:1 to 100:1 ratio of silica gel to crude product by weight, depending on the difficulty of the separation.[8]
-
Ensure proper packing of the column to avoid channeling, which leads to poor separation and cross-contamination of fractions.[5][7]
-
Careful fraction collection based on TLC analysis is crucial to avoid combining pure fractions with impure ones.
-
Q5: What is the stability of this compound, and how should it be handled and stored?
This compound, being an ester of chlorogenic acid, is susceptible to degradation.
-
pH Stability: Chlorogenic acid and its derivatives are generally more stable under acidic to neutral conditions (pH 5-7) and degrade more rapidly at higher pH.[10][11][12] Therefore, it is advisable to avoid basic conditions during workup and purification.
-
Temperature Stability: Elevated temperatures can promote degradation.[11] It is recommended to use moderate heat during recrystallization and to remove solvents under reduced pressure at a lower temperature.
-
Storage: For long-term storage, it is best to keep the purified this compound in a tightly sealed container, protected from light, and at a low temperature (e.g., -20°C).[13]
Q6: What analytical methods are suitable for determining the purity of this compound?
High-Performance Liquid Chromatography (HPLC) is a highly effective method for assessing the purity of this compound.[13][14]
-
Typical Conditions: A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of an aqueous acidic solution (e.g., water with 0.1% formic acid) and an organic solvent like methanol or acetonitrile.[14] Detection is typically performed using a UV detector at a wavelength around 328 nm.[14]
-
Other methods like Gas Chromatography (GC) may also be applicable, potentially after derivatization. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are used for structural confirmation and identification of impurities.[13]
Troubleshooting Guides
Table 1: Troubleshooting Low Purification Yield
| Symptom | Possible Cause | Suggested Solution |
| Low recovery after recrystallization | Too much solvent used. | Use the minimum amount of hot solvent required for dissolution.[2][3] |
| Incomplete precipitation. | Cool the solution slowly and then in an ice bath to maximize crystal formation. | |
| Product is too soluble in the chosen solvent. | Select a solvent in which the product has high solubility when hot and low solubility when cold. Consider a mixed solvent system.[1][2][3][4] | |
| Low recovery after column chromatography | Column overloading. | Use an appropriate ratio of stationary phase to crude product (e.g., 50:1).[8] |
| Incomplete elution. | After eluting the main product, flush the column with a more polar solvent to check for any remaining compound. | |
| Sample degradation on silica. | If the compound is acid-sensitive, consider neutralizing the silica gel with triethylamine (B128534) or using a different stationary phase like alumina.[9] |
Table 2: Troubleshooting Persistent Impurities
| Symptom | Possible Cause | Suggested Solution |
| Impurity co-crystallizes with the product | Impurity has similar solubility properties. | Try a different recrystallization solvent or a mixed solvent system.[1][2][3][4] If recrystallization is ineffective, proceed with column chromatography. |
| Poor separation on column chromatography | Inappropriate mobile phase polarity. | Optimize the solvent system using TLC. The desired compound should have an Rf value of around 0.3-0.4 for good separation. |
| Column was not packed properly. | Ensure a homogenous slurry packing to avoid cracks and channels in the stationary phase.[5][7] | |
| Fractions were mixed inappropriately. | Collect smaller fractions and analyze each by TLC before combining. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This is a general protocol and may require optimization based on the specific impurities present.
-
Solvent Selection: Test the solubility of the crude this compound in various solvents to find a suitable one where it is soluble when hot and insoluble when cold. Good candidates might include ethanol/water mixtures, ethyl acetate/hexanes, or acetone/water.[1][2][3][4]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Column Chromatography of this compound
-
TLC Analysis: Develop a TLC method to determine the optimal mobile phase. A good starting point is a mixture of ethyl acetate and hexanes. The ideal solvent system will give the this compound an Rf value of approximately 0.3.[6]
-
Column Packing:
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase.
-
Carefully add the sample to the top of the column.
-
-
Elution:
-
Begin eluting with the mobile phase, starting with a low polarity.
-
Gradually increase the polarity of the mobile phase (gradient elution) to move the compounds down the column. For example, start with 10% ethyl acetate in hexanes and gradually increase to 50% or higher.
-
-
Fraction Collection: Collect the eluent in small fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: Troubleshooting workflow for this compound purification.
Caption: Logical flow for selecting a purification method.
References
- 1. Reagents & Solvents [chem.rochester.edu]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. web.uvic.ca [web.uvic.ca]
- 6. columbia.edu [columbia.edu]
- 7. chromtech.com [chromtech.com]
- 8. orgsyn.org [orgsyn.org]
- 9. Chromatography [chem.rochester.edu]
- 10. Degradation kinetics of chlorogenic acid at various pH values and effects of ascorbic acid and epigallocatechin gallate on its stability under alkaline conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. CAS 425408-42-0 | this compound [phytopurify.com]
- 14. longdom.org [longdom.org]
Technical Support Center: Optimizing HPLC Separation of Ethyl Chlorogenate Isomers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the High-Performance Liquid Chromatography (HPLC) separation of ethyl chlorogenate isomers.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of this compound isomers challenging?
The separation of this compound isomers is difficult due to their high structural similarity and polarity. These isomers often have very close retention times on standard reversed-phase columns, making complete separation a significant analytical challenge.[1][2] Factors such as the specific C18 column chemistry, mobile phase composition, and temperature can influence the selectivity and resolution of these isomers.
Q2: What is the most common stationary phase for separating this compound isomers?
Reversed-phase C18 columns are the most frequently used stationary phase for the separation of chlorogenic acid and its derivatives. However, the performance of C18 columns can vary significantly between manufacturers due to differences in silica (B1680970) purity, surface area, and end-capping techniques. For highly polar compounds like this compound isomers, specialized C18 columns with enhanced polar retention or alternative selectivities might offer better resolution.
Q3: How does the mobile phase pH affect the separation?
The pH of the mobile phase plays a crucial role in the separation of acidic compounds like this compound isomers. Acidifying the mobile phase, typically with 0.1% formic acid or phosphoric acid, suppresses the ionization of the phenolic hydroxyl and carboxylic acid groups.[3] This increases their hydrophobicity and retention on a reversed-phase column, leading to sharper peaks and improved resolution by minimizing secondary interactions with the silica stationary phase.
Q4: Can I use mass spectrometry (MS) alone to differentiate between the isomers?
While mass spectrometry is a powerful tool for identification, it often cannot distinguish between isomers without prior chromatographic separation. This compound isomers will likely produce identical or very similar fragmentation patterns in MS/MS experiments, making it impossible to identify them unambiguously if they co-elute.[3] Therefore, a robust HPLC method that achieves baseline separation is essential.
Q5: What are the typical organic modifiers used in the mobile phase?
Acetonitrile (B52724) and methanol (B129727) are the most common organic modifiers used in the mobile phase for separating chlorogenic acid isomers.[4] Acetonitrile often provides better selectivity and lower backpressure. The choice between methanol and acetonitrile can affect the elution order and resolution of the isomers, so it is a critical parameter to optimize.[4]
Troubleshooting Guide
Issue 1: Poor or No Resolution Between Isomer Peaks
-
Question: My chromatogram shows broad, overlapping peaks for the this compound isomers. How can I improve the resolution?
-
Answer:
-
Decrease the Gradient Steepness: If you are using a gradient elution, a shallower gradient will increase the time the analytes spend interacting with the stationary phase, which can improve separation.[3]
-
Optimize the Organic Modifier: The choice and concentration of the organic solvent (acetonitrile or methanol) significantly impact selectivity.[4] Experiment with different ratios of aqueous and organic phases or try switching from one organic modifier to the other.
-
Adjust the Mobile Phase pH: Ensure the mobile phase is sufficiently acidified (e.g., with 0.1% formic acid) to suppress analyte ionization and reduce peak tailing.
-
Lower the Flow Rate: Reducing the flow rate can increase the efficiency of the separation, leading to sharper peaks and better resolution.
-
Evaluate a Different Column: Not all C18 columns are the same. A column with a different C18 bonding density, end-capping, or base silica may provide the necessary selectivity. Consider a phenyl-hexyl or a polar-embedded C18 column for alternative selectivity.
-
Issue 2: Peak Tailing
-
Question: The peaks for my this compound isomers are asymmetrical with a distinct "tail." What causes this and how can I fix it?
-
Answer:
-
Secondary Silanol (B1196071) Interactions: Peak tailing for acidic compounds is often caused by interactions with residual silanol groups on the silica-based stationary phase.[5]
-
Solution: Ensure your mobile phase is acidified (pH 2.5-3.5) to minimize these interactions. Using a high-purity, well-end-capped C18 column can also significantly reduce peak tailing.
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Try diluting your sample and injecting a smaller volume.
-
-
Column Contamination or Degradation: A contaminated guard column or a void at the head of the analytical column can cause peak tailing.
-
Solution: Replace the guard column and try flushing the analytical column with a strong solvent. If the problem persists, the analytical column may need to be replaced.[3]
-
-
Issue 3: Shifting Retention Times
-
Question: The retention times for my isomers are not consistent between injections. What could be the issue?
-
Answer:
-
Inadequate Column Equilibration: This is a common issue, especially with gradient elution. The column needs to be thoroughly equilibrated with the initial mobile phase conditions before each injection.
-
Solution: Increase the equilibration time between runs, ensuring at least 10-20 column volumes of the initial mobile phase pass through the column.[3]
-
-
Mobile Phase Instability or Inconsistency: If the mobile phase is not prepared consistently or if it is unstable, retention times can drift.
-
Solution: Prepare fresh mobile phase daily and ensure it is well-mixed and degassed.
-
-
Fluctuations in Column Temperature: Changes in the column temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant and consistent temperature.
-
-
Pump Issues: Inconsistent flow from the HPLC pump can lead to retention time variability.
-
Solution: Check the pump for leaks and ensure it is properly primed and delivering a stable flow rate.
-
-
Experimental Protocols
General HPLC Method for this compound Isomer Separation
This protocol is a generalized starting point and may require optimization for your specific instrument, column, and sample.
-
Chromatographic System:
-
System: HPLC or UHPLC system equipped with a binary or quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: A high-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: A shallow gradient is recommended. For example:
-
Start at 10-15% B.
-
Linearly increase to 30-40% B over 20-30 minutes.
-
Include a wash step with a high percentage of B.
-
Return to initial conditions and allow for re-equilibration.
-
-
Flow Rate: 0.8 - 1.2 mL/min.
-
Column Temperature: 30 - 40 °C.
-
Detection Wavelength: Monitor at the UV absorbance maximum for chlorogenic acids, typically around 325-330 nm.
-
Injection Volume: 5 - 20 µL.
-
-
Sample Preparation:
-
Dissolve standards or extracts in a solvent compatible with the initial mobile phase conditions (e.g., a mixture of water and methanol or acetonitrile).
-
Filter all samples through a 0.22 µm or 0.45 µm syringe filter before injection to prevent clogging of the column and system.
-
Data Presentation
Table 1: Comparison of HPLC Columns for Chlorogenic Acid Isomer Separation
| Column Type | Dimensions | Particle Size (µm) | Mobile Phase Modifiers | Observations |
| C18 | 250 x 4.6 mm | 5 | Methanol, 0.1% Formic Acid | Good starting point for method development. |
| C18 | 150 x 4.6 mm | 3.5 | Acetonitrile, 0.1% Formic Acid | Can provide higher efficiency and resolution. |
| Phenyl-Hexyl | 150 x 4.6 mm | 3.5 | Acetonitrile, 0.1% Formic Acid | Offers alternative selectivity for aromatic compounds. |
| Polar-Embedded C18 | 150 x 4.6 mm | 3.5 | Acetonitrile/Methanol, 0.1% Formic Acid | Enhanced retention for polar analytes. |
Table 2: Influence of Mobile Phase Composition on Isomer Separation
| Organic Modifier | Acid Additive | Gradient Type | Expected Outcome |
| Acetonitrile | 0.1% Formic Acid | Shallow | Generally provides good selectivity and sharp peaks.[4] |
| Methanol | 0.1% Formic Acid | Shallow | May alter elution order and selectivity compared to acetonitrile. |
| Acetonitrile | 0.1% Phosphoric Acid | Shallow | Can sometimes improve peak shape for acidic compounds. |
| Methanol | 0.1% Phosphoric Acid | Shallow | Alternative to formic acid, may impact retention and selectivity. |
Mandatory Visualization
Caption: Troubleshooting workflow for HPLC separation of this compound isomers.
References
- 1. Study of Mono and Di- O-caffeoylquinic Acid Isomers in Acmella oleracea Extracts by HPLC-MS/MS and Application of Linear Equation of Deconvolution Analysis Algorithm for Their Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. harvest.usask.ca [harvest.usask.ca]
- 5. hplc.eu [hplc.eu]
Overcoming poor solubility of Ethyl Chlorogenate in bioassays
This technical support center provides researchers, scientists, and drug development professionals with guidance on overcoming the poor solubility of Ethyl Chlorogenate in bioassays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is an ester derivative of chlorogenic acid, a natural polyphenolic compound.[1][2] Like many phenolic compounds, it exhibits poor aqueous solubility, which can lead to significant challenges in biological assays.[3] Poor solubility can cause compound precipitation, leading to inaccurate dose-response curves, underestimated potency, and lack of reproducibility in experimental results.[3]
Q2: What are the recommended starting solvents for preparing a stock solution of this compound?
A2: For initial stock solutions, dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent due to its ability to dissolve a wide range of polar and nonpolar compounds.[4] Other polar aprotic solvents such as dimethylformamide (DMF) or polar protic solvents like ethanol (B145695) may also be effective.[3][5] It is crucial to ensure the compound is fully dissolved in the stock solution; gentle warming or sonication can aid this process.[6][7]
Q3: My this compound precipitates when I dilute my DMSO stock solution into my aqueous assay buffer. What should I do?
A3: This is a common issue known as "DMSO shock" or precipitation.[8][9] To mitigate this, you should:
-
Minimize the final DMSO concentration: Aim for a final DMSO concentration in your assay of less than 1%, and ideally below 0.5%, as higher concentrations can be toxic to cells and affect assay performance.[3]
-
Optimize the dilution protocol: Add the DMSO stock directly to the final assay medium with vigorous mixing. Avoid intermediate dilutions in aqueous buffers, as this can increase the likelihood of precipitation.[3]
-
Test co-solvents: Preparing the stock solution in a mixture of DMSO and another solvent, such as ethanol (e.g., 1:1 DMSO:ethanol), can sometimes improve solubility upon aqueous dilution.[5]
Q4: Are there alternative methods to enhance the solubility of this compound in my bioassay?
A4: Yes, if optimizing solvent conditions is insufficient, you can explore formulation strategies. These include the use of:
-
Surfactants: Non-ionic detergents like Tween-20 or Triton X-100 can be added to the assay buffer at low concentrations (e.g., 0.01-0.05%) to help maintain compound solubility, particularly in cell-free assays.[7]
-
Cyclodextrins: These molecules can encapsulate the poorly soluble compound, forming a more water-soluble complex.[8]
-
Serum proteins: If your assay medium contains serum, components like albumin can help to bind and solubilize the compound.[7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or non-reproducible assay results. | Compound precipitation in some wells but not others. Incomplete dissolution of the stock solution. Degradation of the compound in the stock solution. | Visually inspect assay plates for precipitation under a microscope. Prepare fresh stock solutions and ensure complete dissolution using sonication. Store stock solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[10] |
| Lower than expected potency (high IC50/EC50). | The actual concentration of the dissolved compound is lower than the nominal concentration due to precipitation. | Perform a kinetic solubility test in your specific assay medium to determine the maximum soluble concentration.[11] Test a range of compound concentrations below this determined solubility limit.[6] |
| Visible precipitate in wells after adding the compound. | The concentration of this compound exceeds its solubility limit in the final assay medium. The final percentage of the organic solvent (e.g., DMSO) is too high. | Reduce the final concentration of this compound. Lower the final DMSO concentration by adjusting the stock concentration and dilution factor.[3] Consider using a co-solvent system or a formulation approach (e.g., cyclodextrins).[5][8] |
| Cell toxicity observed in vehicle control wells. | The concentration of the organic solvent (e.g., DMSO, ethanol) is too high for the cell line being used. | Determine the maximum tolerable solvent concentration for your specific cell line in a separate toxicity assay. Ensure the final solvent concentration in your experiment is well below this limit. |
Data Presentation
Table 1: Qualitative Solubility of this compound in Common Solvents
| Solvent | Polarity | Solubility | Notes |
| Water | High | Poor | Expected to be very low due to the ethyl ester group. |
| Ethanol | High | Moderate to Good | Often a good choice for phenolic compounds.[12] |
| Methanol | High | Moderate to Good | Similar to ethanol. |
| Dimethyl Sulfoxide (DMSO) | High | Good | Recommended for primary stock solutions.[4] |
| Acetone | Medium | Moderate | Can be effective for dissolving phenolic compounds.[2] |
| Acetonitrile | Medium | Moderate | Another potential option for stock solutions. |
| Chloroform | Low | Poor | Generally not suitable for this class of compounds.[2] |
| Hexane | Low | Poor | Not recommended. |
This table is based on the general properties of phenolic esters and related compounds. Empirical testing is required to determine quantitative solubility.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Dissolution: Vortex the tube for 1-2 minutes. If the solid is not fully dissolved, place the tube in an ultrasonic bath for 5-10 minutes. Gentle warming (e.g., to 37°C) can also be applied, but be cautious of potential compound degradation.[5][6]
-
Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile tube.
-
Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[10]
Protocol 2: Kinetic Solubility Assay in Cell Culture Medium
-
Prepare Compound Plate: In a 96-well plate, serially dilute the this compound DMSO stock solution to create a range of concentrations.
-
Dilution in Medium: Transfer a small volume (e.g., 2 µL) of each concentration from the compound plate to a new 96-well plate containing your cell culture medium (e.g., 98 µL). Mix immediately and thoroughly. The final DMSO concentration should be consistent across all wells.
-
Incubation: Incubate the plate under the same conditions as your planned bioassay (e.g., 37°C, 5% CO2) for a relevant time period (e.g., 2 hours).
-
Precipitate Removal: Centrifuge the plate to pellet any precipitated compound.
-
Quantification: Carefully transfer the supernatant to a new plate and determine the concentration of the dissolved this compound using a suitable analytical method, such as HPLC-UV.
-
Analysis: The highest concentration at which no significant loss of compound is detected (compared to the nominal concentration) is the kinetic solubility limit.
Visualizations
Caption: Troubleshooting workflow for poor solubility of this compound.
Caption: Hypothesized signaling pathway for this compound.
References
- 1. Cas 425408-42-0,this compound | lookchem [lookchem.com]
- 2. The Biological Activity Mechanism of Chlorogenic Acid and Its Applications in Food Industry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. core.ac.uk [core.ac.uk]
- 10. ziath.com [ziath.com]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: LC-MS Analysis of Ethyl Chlorogenate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects in the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of ethyl chlorogenate.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the LC-MS analysis of this compound?
A: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[1] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and unreliable quantitative results.[2][3] In the analysis of this compound, a phenolic compound, matrix components like phospholipids, salts, and endogenous metabolites can interfere with its ionization in the mass spectrometer source.[4]
Q2: How can I qualitatively assess if my this compound analysis is suffering from matrix effects?
A: The post-column infusion technique is a widely used qualitative method to identify the presence of matrix effects across a chromatographic run.[4][5][6] This method involves infusing a constant flow of an this compound standard solution into the LC eluent after the analytical column and before the mass spectrometer. A separate injection of a blank matrix extract is then performed. Any deviation (dip or peak) in the constant signal of this compound indicates a region of ion suppression or enhancement, respectively.[5][7]
Q3: How can I quantitatively measure the extent of matrix effects for this compound?
A: The post-extraction spike method is the standard for quantifying matrix effects.[1][8] This involves comparing the peak area of this compound in a solution prepared in a clean solvent to the peak area of this compound spiked into a blank matrix extract at the same concentration. The matrix factor (MF) can be calculated to quantify the effect. An MF less than 1 indicates ion suppression, while an MF greater than 1 suggests ion enhancement.[1][9]
Q4: What is a suitable internal standard (IS) for the LC-MS analysis of this compound?
A: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as deuterated this compound (this compound-d3, -d4, etc.).[10][11] A SIL-IS has nearly identical chemical and physical properties to this compound, ensuring it co-elutes and experiences the same degree of matrix effects, thus providing the most accurate correction.[12][13] If a SIL-IS is not commercially available, synthesis is an option.[14][15] Alternatively, a structural analog with similar physicochemical properties and retention time can be used, though it may not compensate for matrix effects as effectively.[11]
Q5: How can I minimize matrix effects during sample preparation for this compound analysis?
A: Effective sample preparation is crucial for reducing matrix effects. Common techniques include:
-
Protein Precipitation (PPT): A simple and fast method, often using acetonitrile (B52724) or methanol, to remove the bulk of proteins from plasma samples. However, it may not remove other interfering components like phospholipids.[4]
-
Liquid-Liquid Extraction (LLE): This technique separates analytes based on their solubility in two immiscible liquids, which can effectively remove many interfering substances.[4]
-
Solid-Phase Extraction (SPE): A highly selective method that can provide very clean extracts by using a solid sorbent to retain the analyte of interest while washing away matrix components.[4]
Diluting the sample extract before injection can also reduce the concentration of interfering matrix components, but this may compromise the sensitivity of the assay.[5][16]
Troubleshooting Guides
Issue 1: Poor reproducibility and accuracy in this compound quantification.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Significant Matrix Effects | 1. Assess Matrix Effects: Perform post-column infusion for qualitative assessment and post-extraction spike for quantitative measurement.[1][5] 2. Optimize Sample Preparation: Implement a more rigorous sample cleanup method such as SPE or LLE to remove interfering matrix components.[4] 3. Chromatographic Separation: Modify the LC gradient or change the column to better separate this compound from co-eluting interferences.[5] 4. Use a Stable Isotope-Labeled Internal Standard: If not already in use, incorporate a deuterated this compound to compensate for matrix effects.[10][11] | Improved precision (%CV) and accuracy (%RE) of quality control samples. Matrix factor closer to 1. |
| Analyte Instability | 1. Evaluate Stability: Perform freeze-thaw, short-term (bench-top), and long-term stability studies of this compound in the biological matrix.[17][18][19] 2. Optimize Storage Conditions: Store samples at -80°C and minimize freeze-thaw cycles.[17][20] 3. Control Sample Handling: Keep samples on ice during processing and analyze them as quickly as possible. | Minimal degradation of this compound observed under various storage and handling conditions. |
Issue 2: Low signal intensity or complete signal loss for this compound.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Severe Ion Suppression | 1. Identify Suppression Zone: Use post-column infusion to determine the retention time window where severe ion suppression occurs.[5][6] 2. Adjust Chromatography: Modify the LC method to shift the elution of this compound away from the suppression zone.[5] 3. Enhance Sample Cleanup: Use a more selective sample preparation technique like SPE to remove the compounds causing suppression.[4] 4. Dilute the Sample: If sensitivity allows, dilute the final extract to reduce the concentration of interfering matrix components.[16] | Increased signal intensity for this compound. |
| Improper MS Source Conditions | 1. Optimize Source Parameters: Systematically optimize parameters such as capillary voltage, gas flow rates, and temperature for this compound.[21] | Maximized signal response for this compound standard solutions. |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect using the Post-Extraction Spike Method
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike this compound and the internal standard (IS) into the reconstitution solvent at a known concentration (e.g., low, medium, and high QC levels).
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix. Spike this compound and the IS into the extracted matrix supernatant/eluate at the same concentrations as Set A.
-
Set C (Pre-Extraction Spike): Spike this compound and the IS into the blank biological matrix before the extraction process at the same concentrations as Set A.
-
-
Analyze all samples using the developed LC-MS method.
-
Calculate the Matrix Factor (MF), Recovery (RE), and Process Efficiency (PE):
-
Matrix Factor (MF) = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)
-
Recovery (RE) % = [(Peak Area of Analyte in Set C) / (Peak Area of Analyte in Set B)] * 100
-
Process Efficiency (PE) % = [(Peak Area of Analyte in Set C) / (Peak Area of Analyte in Set A)] * 100 = (MF * RE)
The Internal Standard Normalized Matrix Factor (IS-Normalized MF) is calculated as: (MF of Analyte) / (MF of IS) . The coefficient of variation (%CV) of the IS-Normalized MF across different matrix lots should be less than 15%.
-
Protocol 2: Evaluation of Freeze-Thaw Stability
-
Prepare replicate quality control (QC) samples at low and high concentrations in the relevant biological matrix.
-
Analyze one set of QC samples immediately (baseline, Cycle 0).
-
Freeze the remaining QC samples at the intended storage temperature (e.g., -80°C) for at least 24 hours.
-
Thaw the samples completely at room temperature. After thawing, refreeze them for at least 12 hours. This constitutes one freeze-thaw cycle.
-
Repeat for the desired number of cycles (e.g., 3 to 5 cycles).
-
Analyze the QC samples after each cycle and compare the mean concentration to the baseline samples. The deviation should be within ±15%.
Data Presentation
Table 1: Example Data for Matrix Effect Assessment of this compound in Human Plasma
| Parameter | Low QC (10 ng/mL) | High QC (500 ng/mL) | Acceptance Criteria |
| Matrix Factor (MF) | 0.78 | 0.82 | Closer to 1.0 is ideal |
| IS-Normalized MF | 0.98 | 1.01 | %CV < 15% |
| Recovery (RE) | 85% | 88% | Consistent and precise |
| Process Efficiency (PE) | 66.3% | 72.2% | Consistent and precise |
Table 2: Example Data for Freeze-Thaw Stability of this compound in Human Plasma at -80°C
| Freeze-Thaw Cycle | Low QC (10 ng/mL) % Bias from Baseline | High QC (500 ng/mL) % Bias from Baseline | Acceptance Criteria |
| Cycle 1 | -2.5% | -1.8% | ± 15% |
| Cycle 2 | -4.1% | -3.5% | ± 15% |
| Cycle 3 | -6.8% | -5.2% | ± 15% |
Visualizations
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. DSpace [research-repository.griffith.edu.au]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative evaluation of the matrix effect in bioanalytical methods based on LC-MS: A comparison of two approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 11. crimsonpublishers.com [crimsonpublishers.com]
- 12. benchchem.com [benchchem.com]
- 13. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of Deuterated Endochin-Like Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Reductive Deuteration of Acyl Chlorides for the Synthesis of α,α-Dideuterio Alcohols Using SmI2 and D2O - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 17. Evaluation of Freeze Thaw Cycles on stored plasma in the Biobank of the Norwegian Mother and Child Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effects of pre-analytical storage time, temperature, and freeze-thaw times on coagulation factors activities in citrate-anticoagulated plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. data.biotage.co.jp [data.biotage.co.jp]
Technical Support Center: Optimizing Ethyl Chlorogenate Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the extraction of ethyl chlorogenate from natural sources.
Frequently Asked Questions (FAQs)
Q1: What are the common natural sources for extracting this compound?
This compound is a derivative of chlorogenic acid and can be found in various plant species. Notable sources include Morus alba (White Mulberry), Gardenia jasminoides, and Sinoadina racemosa.[1][2] Related chlorogenic acids, which can potentially be esterified to this compound, are abundant in plants like Eucommia ulmoides leaves, Etlingera elatior (Torch Ginger) leaves, coffee beans, and potato sprouts.[3][4][5][6]
Q2: Which solvent system is most effective for extracting this compound?
The choice of solvent is critical for maximizing the yield and purity of this compound. Since this compound is a moderately polar compound, mixtures of ethanol (B145695) and water are highly effective. The optimal ethanol concentration can vary depending on the plant matrix and extraction method.[7][8] For instance, 70% ethanol has been shown to be effective for extracting related chlorogenic acids from chicory roots.[9] It is crucial to use ethanol as the alcohol component to prevent transesterification, which could lead to the formation of other esters (e.g., mthis compound if methanol (B129727) is used).[10]
Q3: Can I use methanol for the extraction process?
Using methanol is not recommended if your target molecule is specifically this compound. Methanol can react with the native chlorogenic acid in the presence of certain conditions (such as acidity), leading to the formation of mthis compound through transesterification.[10] To preserve the ethyl ester, an ethanol-based solvent system should be used.
Q4: What is the role of pH during extraction?
Maintaining a slightly acidic pH (around 4-5) can be beneficial for the stability of chlorogenic acids and their esters.[11] Highly acidic or alkaline conditions can promote degradation, including hydrolysis of the ester bond or isomerization.[11] For instance, optimizing the extraction of chlorogenic acid from Eucommia ulmoides leaves involved using a solvent with a pH of 3.[3][12]
Q5: How can I purify the crude extract to obtain high-purity this compound?
Post-extraction purification is essential to remove impurities. A multi-step approach is often most effective:
-
Liquid-Liquid Extraction: This can be used to partition the this compound from the aqueous crude extract into an organic solvent like ethyl acetate.[13]
-
Column Chromatography: Macroporous resins such as Diaion HP-20 or D101 are effective for capturing and then eluting the target compound.[4][13] Sequential fractionation using different resins, like Sephadex LH-20, can further enhance purity.[4]
-
High-Speed Counter-Current Chromatography (HSCCC): For achieving very high purity (e.g., >99%), HSCCC is a powerful purification technique.[14]
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction and purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | Improper Solvent Selection: The solvent polarity may not be optimal for your specific plant material. | Optimize Solvent System: Test different ethanol-water ratios (e.g., 50%, 70%, 80%).[7][9] The solubility of related compounds is often highest in a specific aqueous ethanol mixture rather than in pure ethanol or pure water.[8][15] |
| Incomplete Cell Lysis: The solvent is not effectively penetrating the plant tissue to release the compound. | Improve Sample Preparation: Ensure the plant material is dried and ground into a fine, uniform powder (e.g., 60 mesh) to increase the surface area for extraction.[3][11] | |
| Suboptimal Extraction Parameters: Extraction time, temperature, or solid-to-liquid ratio may be insufficient. | Systematically Optimize Parameters: - Temperature: Test temperatures between 40-70°C. Be aware that temperatures above 70°C can lead to degradation.[7][16] - Time: For ultrasonic-assisted extraction (UAE), 20-30 minutes may be sufficient.[12][14] For maceration, longer periods (e.g., 20 hours) might be needed.[7] - Solid-to-Liquid Ratio: A common starting point is 1:15 to 1:30 (g/mL).[7][11] | |
| Presence of Impurities in Final Product | Inefficient Initial Extraction: Co-extraction of undesirable compounds (e.g., lipids, highly polar compounds). | Perform a Defatting Step: Before the main extraction, pre-wash the plant material with a non-polar solvent like hexane (B92381) to remove lipids.[17] |
| Inadequate Purification: The chosen purification method may not have sufficient resolution to separate closely related compounds. | Employ Multi-Step Purification: Combine liquid-liquid extraction with column chromatography. Use a sequence of different resins (e.g., D101 followed by Sephadex) for higher purity.[4][13] | |
| Batch-to-Batch Inconsistency | Variability in Raw Material: The concentration of this compound can vary depending on the plant's age, harvest time, and storage conditions. | Standardize Plant Material: Use plant material from a consistent source and apply uniform drying and grinding procedures for each batch.[11] |
| Procedural Deviations: Minor changes in extraction parameters can lead to different outcomes. | Maintain a Strict Protocol: Ensure all parameters (temperature, time, solvent ratio, pH) are precisely controlled and documented for every extraction. | |
| Suspected Degradation of this compound | Thermal Degradation: The compound is thermolabile and can degrade at high temperatures. | Use Low-Temperature Methods: Prefer Ultrasound-Assisted Extraction (UAE) or maceration over methods requiring high heat like Soxhlet. If using a rotary evaporator for solvent removal, maintain a low temperature (e.g., <50°C).[4][17] |
| Hydrolysis: The ester bond can be cleaved under harsh pH conditions. | Control pH: Maintain a slightly acidic environment (pH 4-5) during extraction and processing to enhance stability.[11] | |
| Light Exposure: Photodegradation can occur with prolonged exposure to light. | Protect Samples from Light: Use amber glassware or cover vessels with aluminum foil during the entire process.[11] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is a general guideline and requires optimization for specific plant materials.
-
Sample Preparation:
-
Extraction Solvent Preparation:
-
Extraction Procedure:
-
Weigh 10 g of the powdered plant material and place it into a flask.
-
Add the extraction solvent at a solid-to-liquid ratio of 1:30 (g/mL), resulting in 300 mL of solvent.[11]
-
Place the flask in an ultrasonic bath.
-
Set the ultrasonic frequency (e.g., 40 kHz) and power (e.g., 300 W).
-
Set the extraction temperature to 50°C and sonicate for 30 minutes.[11][12]
-
-
Sample Recovery:
Protocol 2: Purification by Column Chromatography
This protocol describes a two-step purification process for the crude extract obtained from Protocol 1.
-
Initial Fractionation with Macroporous Resin (D101):
-
Concentrate the crude extract under reduced pressure at <50°C to remove the ethanol, leaving an aqueous solution.[13]
-
Load the aqueous solution onto a pre-equilibrated D101 macroporous resin column.
-
Wash the column with deionized water to remove highly polar impurities.
-
Elute the target compounds with a step-gradient of ethanol-water mixtures (e.g., 30%, 50%, 70% ethanol). Collect fractions.
-
Analyze the fractions (e.g., by HPLC) to identify those containing this compound.
-
-
Fine Purification with Sephadex LH-20:
-
Pool and concentrate the this compound-rich fractions from the previous step.
-
Dissolve the residue in a suitable solvent (e.g., 20% ethanol).[4]
-
Load the solution onto a pre-equilibrated Sephadex LH-20 column.
-
Elute with the same solvent, collecting small fractions.
-
Monitor the fractions and pool those containing high-purity this compound.
-
Evaporate the solvent to obtain the purified compound.
-
Visualizations
Caption: General experimental workflow for the extraction and purification of this compound.
Caption: A decision tree for troubleshooting low yield or impurity issues during extraction.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C18H22O9 | CID 11326520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Standardised herbal extract of chlorogenic acid from leaves of Etlingera elatior (Zingiberaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Chlorogenic Acid: Recent Advances on Its Dual Role as a Food Additive and a Nutraceutical against Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recovery of Chlorogenic Acids from Agri-Food Wastes: Updates on Green Extraction Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Extraction of Chlorogenic Acid Using Single and Mixed Solvents | MDPI [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. CN1740137A - A method for extracting and purifying chlorogenic acid from sunflower meal - Google Patents [patents.google.com]
- 14. CN110240544B - Chlorogenic acid extraction and purification method and application - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. Optimization of Extraction Conditions to Improve Chlorogenic Acid Content and Antioxidant Activity of Extracts from Forced Witloof Chicory Roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Addressing peak tailing in the chromatography of Ethyl Chlorogenate
This guide provides troubleshooting solutions and frequently asked questions to help researchers, scientists, and drug development professionals address the common issue of peak tailing during the chromatographic analysis of Ethyl Chlorogenate.
Frequently Asked Questions (FAQs)
Q1: What is chromatographic peak tailing?
A1: Peak tailing is a common form of peak asymmetry where the back half of the chromatographic peak is broader than the front half, resulting in a "tail".[1][2] In an ideal separation, peaks should be symmetrical and have a Gaussian shape.[3] This distortion can compromise the accuracy of quantification, reduce resolution between adjacent peaks, and affect the overall reliability of the analytical method.[1][4][5]
Q2: What are the primary causes of peak tailing for a polar, acidic compound like this compound?
A2: For this compound, peak tailing is most often caused by unwanted secondary interactions between the analyte and the stationary phase.[2][6] The most common cause is the interaction of the polar hydroxyl groups on this compound with active silanol (B1196071) groups (Si-OH) on the surface of silica-based columns.[1][2][3] Other significant factors include operating the mobile phase at a pH close to the analyte's pKa, column overload, and issues with the chromatographic system itself.[3][7]
Q3: How does the mobile phase pH affect the peak shape of this compound?
A3: Mobile phase pH is a critical factor.[8] this compound is an acidic compound. If the mobile phase pH is too high (i.e., close to or above its pKa), the molecule can become ionized (deprotonated). This ionized form can interact strongly with residual silanol groups on the column, leading to peak tailing.[9][10] To achieve a sharp, symmetrical peak, it is generally recommended to use a mobile phase with a low pH (e.g., pH 2.5-3.5) to keep the this compound in its neutral, un-ionized form, thereby minimizing these secondary interactions.[6][11][12]
Q4: What type of HPLC column is best to prevent peak tailing for this compound?
A4: Using a modern, high-purity silica (B1680970) column that has been "end-capped" is highly recommended.[3][13] End-capping treats the silica surface to block many of the residual silanol groups, reducing the sites available for unwanted secondary interactions.[3][13] These are often referred to as base-deactivated silica (BDS) columns and are effective at producing symmetrical peaks for polar and ionizable analytes like this compound.[13]
Q5: Can my sample preparation or injection solvent cause peak tailing?
A5: Yes. If the solvent used to dissolve the this compound is significantly stronger (more eluting power) than your starting mobile phase, it can cause peak distortion, including tailing.[2] Additionally, injecting too much sample can overload the column, leading to both peak broadening and tailing.[2][3] It is advisable to dissolve the sample in the mobile phase or a weaker solvent and to check for overload by injecting a diluted sample.[3]
Systematic Troubleshooting Guide
Peak tailing can stem from chemical interactions, column problems, or instrumental issues. The following logical workflow helps diagnose the root cause.
Caption: Troubleshooting workflow for diagnosing this compound peak tailing.
Recommended Experimental Protocols
Protocol 1: Mobile Phase pH Adjustment
This protocol aims to suppress the ionization of this compound, thereby reducing secondary interactions with the stationary phase.
Objective: To achieve a mobile phase pH at least 2 units below the pKa of the analyte's acidic functional groups.
Materials:
-
HPLC-grade water
-
HPLC-grade organic solvent (e.g., Acetonitrile or Methanol)
-
Acidic modifier (e.g., Formic Acid, Phosphoric Acid)
Procedure:
-
Prepare the aqueous portion of your mobile phase.
-
Using a calibrated pH meter, add the acidic modifier dropwise to the aqueous solution until the target pH is reached (a target of pH 3.0 is a good starting point).[14] A common starting concentration is 0.1% formic acid.[13]
-
Mix the pH-adjusted aqueous phase with the organic solvent in the desired ratio. For example, a mobile phase for chlorogenic acid derivatives might consist of methanol (B129727) and 0.1% formic acid in water.[14]
-
Filter the final mobile phase through a 0.45 µm membrane filter and degas thoroughly before use.[15]
-
Equilibrate the column with the new mobile phase for at least 15-20 column volumes before injecting the sample.
Protocol 2: Column Selection and Conditioning
This protocol outlines the selection of an appropriate column to minimize the chemical interactions that cause peak tailing.
Objective: To use a stationary phase with minimal active silanol groups.
Procedure:
-
Select an Appropriate Column: Choose a high-quality, reversed-phase column (e.g., C18) from a reputable manufacturer. Prioritize columns described as "end-capped," "base-deactivated," or those made with high-purity Type B silica.[1][9][13] These columns are designed to reduce silanol activity.
-
Install a Guard Column: Use a guard column with the same packing material as the analytical column.[16] This protects the main column from contaminants and particulates that can cause peak distortion.[3]
-
Proper Column Flushing: If switching from a mobile phase with a different pH or buffer system, ensure the column is thoroughly flushed with an intermediate solvent (like a water/organic mix without buffer) before introducing the new mobile phase. This prevents buffer precipitation and column damage.
Data Summary Table
The table below summarizes recommended starting parameters to mitigate peak tailing for this compound.
| Parameter | Recommended Value / Type | Rationale & Notes |
| Column Type | End-capped, high-purity C18 | Minimizes available silanol groups, reducing secondary interactions.[3][7][13] |
| Mobile Phase pH | 2.5 - 3.5 | Suppresses ionization of this compound's acidic groups, improving peak shape.[6][11][12] |
| Acidic Modifier | 0.1% Formic Acid or Phosphoric Acid | Effective at achieving and maintaining a low mobile phase pH.[13] Formic acid is volatile and compatible with mass spectrometry. |
| Buffer Concentration | 10-25 mM (if buffer is needed) | Adequate buffering capacity helps maintain a stable pH and can mask some residual silanol interactions.[3][13] |
| Injection Volume | ≤ 20 µL | Helps prevent column overload, a common cause of peak distortion.[2][3][15] Test lower volumes if overload is suspected. |
| Sample Solvent | Mobile Phase or weaker solvent | Avoids solvent mismatch effects that can lead to poor peak shape.[2] |
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. chromacademy.com [chromacademy.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. chromtech.com [chromtech.com]
- 8. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 9. pharmagrowthhub.com [pharmagrowthhub.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. biotage.com [biotage.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 14. longdom.org [longdom.org]
- 15. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Enhancing the Bioavailability of Ethyl Chlorogenate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the oral bioavailability of Ethyl Chlorogenate. Given the limited direct literature on this compound, many of the strategies and protocols outlined here are based on extensive research conducted on its parent compound, Chlorogenic Acid (CGA). Esterification of CGA to this compound is a strategy to increase its lipophilicity, which may inherently improve its absorption. The following formulation strategies can be considered to further enhance its bioavailability.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound expected to be low?
A1: While this compound is more lipophilic than its parent compound, Chlorogenic Acid (CGA), it may still face several challenges that can limit its oral bioavailability:
-
Poor Aqueous Solubility: Despite increased lipophilicity, its solubility in gastrointestinal fluids might be a rate-limiting step for absorption.
-
First-Pass Metabolism: Like many phenolic compounds, it may be subject to extensive metabolism in the intestine and liver, reducing the amount of active compound that reaches systemic circulation.[1]
-
Efflux Transporters: It could be a substrate for efflux transporters like P-glycoprotein in the intestinal wall, which actively pump the compound back into the intestinal lumen.[2]
-
Gut Microbiota Degradation: The ester linkage may be hydrolyzed by gut microbiota, converting it back to Chlorogenic Acid and ethanol (B145695), which then undergoes further metabolism.[3]
Q2: What are the primary strategies to enhance the bioavailability of this compound?
A2: Several formulation strategies, proven effective for other poorly soluble polyphenols and Chlorogenic Acid, can be applied to this compound:
-
Nanoformulations: Encapsulating this compound in nanocarriers like liposomes, nanoemulsions, or polymeric nanoparticles can improve its solubility, protect it from degradation, and facilitate its transport across the intestinal barrier.[4]
-
Solid Dispersions: Creating amorphous solid dispersions with hydrophilic polymers can enhance the dissolution rate and extent of the compound.[5]
-
Lipid-Based Formulations: Formulating this compound in lipid-based systems such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve its solubilization in the gut.
Q3: How do I choose the most suitable bioavailability enhancement strategy for my experiment?
A3: The choice of strategy depends on several factors, including the physicochemical properties of this compound, the desired release profile, and the experimental model. A logical approach to this selection is outlined in the diagram below.
Troubleshooting Guides
Issue 1: Low encapsulation efficiency in liposomal formulations.
| Possible Cause | Troubleshooting Step |
| Suboptimal lipid composition. | Modify the ratio of phosphatidylcholine to cholesterol. A common starting ratio is 2:1.[6] |
| Incorrect pH of the hydration buffer. | Adjust the pH of the hydration buffer. For phenolic compounds, a slightly acidic pH may improve stability and encapsulation. |
| Passive loading is inefficient. | Consider active or remote loading techniques. This involves creating a pH or ion gradient across the liposomal membrane to drive the compound inside.[7] |
| Drug leakage from liposomes. | Incorporate lipids with higher phase transition temperatures or add polymers like chitosan (B1678972) to coat the liposomes and improve their stability.[4] |
Issue 2: The solid dispersion does not improve the dissolution rate as expected.
| Possible Cause | Troubleshooting Step |
| The compound has recrystallized within the polymer matrix. | Confirm the amorphous state using Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC). If crystalline, consider using a different polymer with better miscibility or a higher polymer-to-drug ratio.[8] |
| Inappropriate polymer selection. | Screen different hydrophilic polymers such as Polyvinylpyrrolidone (PVP), Polyethylene Glycol (PEG), or Soluplus®. The interaction between the drug and the polymer is crucial for maintaining an amorphous state.[9] |
| The preparation method is not optimal. | Compare different preparation methods like solvent evaporation and hot-melt extrusion. The chosen method can significantly impact the final properties of the solid dispersion.[10] |
Issue 3: High variability in in-vivo pharmacokinetic data.
| Possible Cause | Troubleshooting Step |
| Inconsistent dosing. | Ensure accurate and consistent administration of the formulation in terms of volume and concentration. For oral gavage, proper technique is critical. |
| Food effect. | Standardize the feeding schedule of the experimental animals. The presence of food can significantly alter the absorption of lipid-based formulations. |
| Inter-individual differences in metabolism. | Increase the number of animals per group to improve statistical power and account for biological variability. |
| Analytical method is not robust. | Validate the analytical method for quantifying this compound in plasma, ensuring it has adequate sensitivity, specificity, accuracy, and precision. |
Data Presentation
The following table summarizes the pharmacokinetic parameters of Chlorogenic Acid in different formulations, which can serve as a benchmark for your experiments with this compound.
| Formulation | Cmax (µg/L) | Tmax (h) | AUC (µg/L*h) | Relative Bioavailability (%) | Reference |
| Chlorogenic Acid (Oral) | 1490 ± 160 | 0.58 ± 0.13 | - | 100 (Reference) | [11] |
| Chlorogenic Acid Liposomes (Oral) | 6420 ± 1490 | 0.25 | - | 129 | [12] |
| Chlorogenic Acid (Intravenous) | - | - | - | - | [13] |
| Chlorogenic Acid Extract (Oral) | - | - | - | - | [13] |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Liposomes by the Thin-Film Hydration Method
This protocol is adapted from methods used for other polyphenols.[14][15]
Materials:
-
This compound
-
Soy Phosphatidylcholine
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate Buffered Saline (PBS), pH 6.5
Procedure:
-
Lipid Film Formation:
-
Dissolve Soy Phosphatidylcholine and Cholesterol (e.g., in a 4:1 molar ratio) in a chloroform:methanol (2:1, v/v) mixture in a round-bottom flask.
-
Add this compound to the lipid solution.
-
Remove the organic solvents using a rotary evaporator at a temperature above the lipid phase transition temperature (e.g., 40-50°C) under reduced pressure. This will form a thin, dry lipid film on the flask wall.
-
Keep the flask under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with PBS (pH 6.5) by vortexing the flask. The volume of PBS will depend on the desired final concentration.
-
This process results in the formation of Multilamellar Vesicles (MLVs).
-
-
Size Reduction:
-
To obtain Small Unilamellar Vesicles (SUVs), sonicate the MLV suspension using a probe sonicator on ice or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
-
Purification:
-
Remove the unencapsulated this compound by centrifugation or dialysis.
-
Protocol 2: Preparation of this compound Solid Dispersion by Solvent Evaporation
This protocol is based on methods developed for flavonoids.[5][8]
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30)
-
Ethanol (or other suitable solvent)
Procedure:
-
Solution Preparation:
-
Accurately weigh this compound and PVP K30 in a desired ratio (e.g., 1:4 w/w).
-
Dissolve both components in a minimal amount of ethanol with stirring until a clear solution is obtained.
-
-
Solvent Evaporation:
-
Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40°C).
-
Alternatively, the solution can be poured into a petri dish and dried in a vacuum oven at a temperature below the boiling point of the solvent until a constant weight is achieved.
-
-
Milling and Sieving:
-
Scrape the resulting solid mass and grind it using a mortar and pestle.
-
Sieve the powder to obtain a uniform particle size.
-
-
Storage:
-
Store the prepared solid dispersion in a desiccator to prevent moisture absorption.
-
References
- 1. mdpi.com [mdpi.com]
- 2. Molecular Docking and Dynamic Studies of Chlorogenic Acid Isomers as Antagonists of p53 Transcription Factor for Potential Adjuvant Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Biological Activity Mechanism of Chlorogenic Acid and Its Applications in Food Industry: A Review [frontiersin.org]
- 4. Novel Delivery Systems of Polyphenols and Their Potential Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. EP1932517A2 - Liposomes containing a polyphenol derivative such as caffeic acid and a method of post-loading thereof - Google Patents [patents.google.com]
- 8. Preparation and Evaluation of Amorphous Solid Dispersions for Enhancing Luteolin’s Solubility in Simulated Saliva - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Pharmacokinetics and Tissue Distribution Study of Chlorogenic Acid from Lonicerae Japonicae Flos Following Oral Administrations in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enhanced oral bioavailability and in vivo antioxidant activity of chlorogenic acid via liposomal formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Analysis of the Antioxidant Activities of Ethyl Chlorogenate and Chlorogenic Acid
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel antioxidant agents, both natural and synthetic, a comprehensive understanding of structure-activity relationships is paramount. This guide provides a detailed comparison of the antioxidant activities of chlorogenic acid, a widely studied natural phenolic compound, and its derivative, ethyl chlorogenate. While direct comparative studies are limited, this report synthesizes available experimental data to offer valuable insights for researchers in drug discovery and development.
Executive Summary
Chlorogenic acid is well-established as a potent antioxidant, with its activity attributed to its catechol structure, which enables efficient free radical scavenging. This compound, an ester derivative, is synthesized to enhance its lipophilicity, potentially altering its interaction with cellular membranes and its overall antioxidant efficacy. This guide presents available quantitative data from common antioxidant assays, details the experimental protocols for these assays, and explores the underlying signaling pathways.
Quantitative Antioxidant Activity
It has been observed that increasing the alkyl chain length of chlorogenic acid esters can lead to a "cut-off" effect, where the antioxidant activity increases up to a certain chain length (e.g., dodecyl) and then declines. This suggests that while this compound is likely to exhibit potent antioxidant activity similar to chlorogenic acid in chemical-based assays, its efficacy in biological systems may be influenced by its increased lipophilicity, potentially leading to enhanced cellular uptake and antioxidant effects within cellular microenvironments.
Table 1: Antioxidant Activity of Chlorogenic Acid
| Assay | Compound | IC50 Value | Reference |
| DPPH Radical Scavenging | Chlorogenic Acid | 12.3 µM | [1] |
| ABTS Radical Scavenging | Chlorogenic Acid | ~13.2-13.8 µg/mL | [2] |
| FRAP (Ferric Reducing Antioxidant Power) | Chlorogenic Acid | Higher FRAP value than vitexin | [3] |
Note: Specific FRAP values for chlorogenic acid are often expressed in terms of equivalents (e.g., Trolox equivalents) and can vary between studies. Data for this compound is not available in the reviewed literature.
Experimental Protocols
Accurate and reproducible assessment of antioxidant activity is fundamental. The following are detailed methodologies for the most commonly employed in vitro antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is observed as a color change from purple to yellow, which is measured spectrophotometrically.
Procedure:
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol (B129727) (typically 0.1 mM). The absorbance of this solution at 517 nm should be approximately 1.0.
-
Sample Preparation: Dissolve the test compounds (this compound, Chlorogenic Acid) and a standard antioxidant (e.g., ascorbic acid, Trolox) in methanol to create a series of concentrations.
-
Reaction: Add a specific volume of the sample or standard solution to the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined by plotting the percentage of inhibition against the concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.
Procedure:
-
Reagent Preparation: Generate the ABTS•+ stock solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours. Before use, dilute the stock solution with ethanol (B145695) or water to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare various concentrations of the test compounds and a standard antioxidant in a suitable solvent.
-
Reaction: Add a small volume of the sample or standard to the diluted ABTS•+ solution.
-
Incubation: Allow the reaction to proceed for a specific time (e.g., 6 minutes) at room temperature.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored spectrophotometrically at 593 nm.
Procedure:
-
Reagent Preparation: Prepare the FRAP reagent by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ solution in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[4]
-
Sample Preparation: Prepare the test compounds and a standard (e.g., FeSO₄·7H₂O) in a suitable solvent.
-
Reaction: Add the sample or standard solution to the FRAP reagent.
-
Incubation: Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).[4]
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: The antioxidant capacity is determined from a standard curve of FeSO₄·7H₂O and is typically expressed as µM Fe(II) equivalents.
Visualizing Methodologies and Pathways
To further clarify the experimental processes and biological mechanisms, the following diagrams are provided.
Signaling Pathways in Antioxidant Activity
The antioxidant effects of chlorogenic acid are not solely dependent on direct radical scavenging but also involve the modulation of intracellular signaling pathways. A key pathway implicated in the antioxidant response to chlorogenic acid is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.
Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or activators like chlorogenic acid, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes. This leads to the upregulation of a battery of protective enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutathione (B108866) S-transferases (GSTs).
While the specific effects of this compound on the Nrf2 pathway have not been extensively studied, its structural similarity to chlorogenic acid suggests that it may also exert its antioxidant effects, at least in part, through the activation of this critical cytoprotective pathway. The enhanced lipophilicity of this compound could potentially lead to more efficient interaction with cellular membranes and a more pronounced activation of intracellular signaling cascades like the Nrf2 pathway.
Conclusion
Based on the available evidence, both chlorogenic acid and this compound are potent antioxidants. While direct comparative quantitative data is scarce, it is reasonable to infer that their radical scavenging activities in chemical assays are similar. The increased lipophilicity of this compound may, however, confer an advantage in biological systems by facilitating passage through cell membranes and potentially enhancing the activation of intracellular antioxidant signaling pathways like Nrf2.
For researchers and drug development professionals, this suggests that while chlorogenic acid is a powerful natural antioxidant, its ethyl ester derivative represents a promising candidate for applications requiring enhanced bioavailability and cellular activity. Further direct comparative studies are warranted to fully elucidate the relative potencies and mechanisms of action of these two compounds in various in vitro and in vivo models.
References
- 1. Chlorogenic acid isomers directly interact with Keap 1-Nrf2 signaling in Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Role of Chlorogenic Acids in Controlling Oxidative and Inflammatory Stress Conditions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-inflammatory Effects of Ethyl Chlorogenate and Caffeic Acid
In the landscape of therapeutic agents for inflammatory diseases, natural phenolic compounds have garnered significant attention. Among these, Ethyl Chlorogenate, an ester of caffeic acid, and caffeic acid itself are prominent candidates due to their potent anti-inflammatory properties. This guide provides a detailed comparison of their efficacy, drawing upon experimental data to elucidate their mechanisms of action for researchers, scientists, and drug development professionals.
Quantitative Comparison of Anti-inflammatory Activity
The anti-inflammatory effects of Ethyl Caffeate (as a proxy for this compound) and Caffeic Acid have been evaluated in various in vitro and in vivo models. The following tables summarize key quantitative data from these studies, highlighting their comparative potency in inhibiting crucial inflammatory mediators.
| Compound | Model | Target | IC50 / Inhibition | Reference |
| Ethyl Caffeate | LPS-stimulated RAW 264.7 macrophages | Nitric Oxide (NO) Production | IC50 = 5.5 µg/ml | [1] |
| Caffeic Acid | LPS-stimulated RAW 264.7 macrophages | Nitric Oxide (NO) Production | Significant suppression at 100-400 µM | [2] |
| Ethyl Caffeate | LPS-stimulated RAW 264.7 macrophages | Prostaglandin (B15479496) E2 (PGE2) Production | Marked suppression | [1] |
| Caffeic Acid | LPS-stimulated RAW 264.7 macrophages | Prostaglandin E2 (PGE2) Production | Significant suppression at 100-400 µM | [2] |
| Caffeic Acid Methyl Ester | Carrageenan-induced rat paw edema | Edema | Potent inhibition (10 mg/kg, p.o.) | [3] |
| Caffeic Acid | Acetic acid-induced abdominal constriction (mice) | Nociception | Effective | [3] |
Table 1: In Vitro and In Vivo Inhibition of Inflammatory Markers. This table showcases the comparative inhibitory concentrations and effects of Ethyl Caffeate and Caffeic Acid derivatives on key inflammatory mediators.
| Compound | Model | Effect | Reference | |---|---|---| | Ethyl Caffeate | TPA-treated mouse skin | Significant inhibition of COX-2 expression |[1] | | Caffeic Acid | LPS-stimulated RAW 264.7 cells | Inhibition of iNOS and COX-2 protein and mRNA expression |[3] | | Caffeic Acid | Rheumatoid arthritis fibroblast-like synoviocytes | Repression of IL-6 and TNF-α |[4] | | Chlorogenic Acid | DSS-induced colitis in mice | Attenuation of body weight loss, diarrhea, and fecal blood |[5] |
Table 2: Effects on Pro-inflammatory Enzymes and Cytokines. This table highlights the impact of Ethyl Caffeate and Caffeic Acid on the expression of enzymes and signaling molecules central to the inflammatory cascade.
Mechanisms of Action: A Focus on Signaling Pathways
Both this compound and caffeic acid exert their anti-inflammatory effects by modulating key signaling pathways. The primary target for both compounds is the Nuclear Factor-kappa B (NF-κB) pathway, a critical regulator of the inflammatory response.
Caffeic Acid has been shown to inhibit the activation of NF-κB by preventing the degradation of its inhibitor, IκB.[3] This, in turn, reduces the translocation of the p65 subunit of NF-κB into the nucleus, thereby downregulating the expression of pro-inflammatory genes like iNOS, COX-2, and various cytokines.[3][4] Furthermore, caffeic acid can suppress the activation of the AP-1 signaling pathway by targeting upstream kinases such as IRAK1, IRAK4, and TAK1.[2]
Ethyl Caffeate also demonstrates a potent inhibitory effect on NF-κB activation.[1] Interestingly, it appears to act at a different point in the pathway compared to caffeic acid. Studies suggest that ethyl caffeate does not affect the phosphorylation and degradation of IκB or the nuclear translocation of NF-κB. Instead, it directly impairs the binding of the NF-κB complex to its DNA-binding sites, thus preventing the transcription of target inflammatory genes.[1] The catechol moiety and the α,β-unsaturated ester group in the structure of ethyl caffeate are crucial for this activity.[1]
Figure 1. Comparative inhibitory mechanisms of Caffeic Acid and Ethyl Caffeate on the NF-κB signaling pathway.
Experimental Protocols
The following outlines the methodologies employed in the key experiments cited in this comparison.
In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages
-
Cell Culture: Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
-
Treatment: Cells are pre-treated with various concentrations of Ethyl Caffeate or Caffeic Acid for a specified duration (e.g., 1 hour).
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS; e.g., 1 µg/mL) to the cell culture medium.
-
Measurement of Nitric Oxide (NO): After a 24-hour incubation period, the concentration of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.
-
Measurement of Prostaglandin E2 (PGE2): PGE2 levels in the cell culture supernatant are quantified using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
Western Blot Analysis: To assess the protein expression of iNOS and COX-2, cell lysates are prepared, and proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary and secondary antibodies.
-
RT-PCR Analysis: To determine the mRNA expression levels of iNOS and COX-2, total RNA is extracted from the cells, reverse-transcribed to cDNA, and amplified using specific primers.
Figure 2. Workflow for in vitro anti-inflammatory assays in RAW 264.7 macrophages.
In Vivo Carrageenan-Induced Paw Edema Model
-
Animals: Male Wistar rats or Swiss mice are used for the study.
-
Treatment: Animals are orally administered with the test compounds (e.g., Caffeic Acid Methyl Ester at 10 mg/kg) or vehicle one hour before the induction of inflammation.
-
Induction of Edema: A sub-plantar injection of 1% carrageenan solution in saline is administered into the right hind paw of the animals.
-
Measurement of Paw Volume: The volume of the paw is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.
Conclusion
Both this compound (represented by Ethyl Caffeate) and Caffeic Acid are effective anti-inflammatory agents. While both compounds potently inhibit the production of key inflammatory mediators, their underlying mechanisms of action on the NF-κB pathway appear to differ. Caffeic acid acts upstream by inhibiting IKK and IRAK kinases, preventing IκBα degradation and subsequent NF-κB nuclear translocation. In contrast, Ethyl Caffeate appears to act more directly by inhibiting the binding of NF-κB to DNA. This distinction in their molecular targets may have implications for their therapeutic applications and the development of more specific anti-inflammatory drugs. Further head-to-head comparative studies are warranted to fully elucidate their relative potencies and therapeutic potential in various inflammatory conditions.
References
- 1. Ethyl caffeate suppresses NF-κB activation and its downstream inflammatory mediators, iNOS, COX-2, and PGE2 in vitro or in mouse skin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IRAK1/4-Targeted Anti-Inflammatory Action of Caffeic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory effect of caffeic acid methyl ester and its mode of action through the inhibition of prostaglandin E2, nitric oxide and tumor necrosis factor-alpha production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Caffeic acid alleviates inflammatory response in rheumatoid arthritis fibroblast-like synoviocytes by inhibiting phosphorylation of IκB kinase α/β and IκBα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory effect of chlorogenic acid on the IL-8 production in Caco-2 cells and the dextran sulphate sodium-induced colitis symptoms in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducibility of Ethyl Chlorogenate Synthesis and Purification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the synthesis and purification of ethyl chlorogenate, a derivative of the bioactive natural product chlorogenic acid. The information presented is intended to assist researchers in selecting and optimizing methods for obtaining high-purity this compound, with a focus on reproducibility and experimental detail.
Introduction to this compound
This compound is the ethyl ester of chlorogenic acid, a prominent phenolic compound found in various plants, including coffee beans. While chlorogenic acid itself is known for its antioxidant and other potential health benefits, its hydrophilicity can limit its use in lipid-based formulations. Esterification to form this compound increases its lipophilicity, potentially enhancing its applicability in pharmaceutical, cosmetic, and food industries.
The synthesis of this compound typically involves the esterification of chlorogenic acid with ethanol (B145695). However, the reproducibility of this synthesis and the subsequent purification can be influenced by several factors, including the choice of catalyst, reaction conditions, and purification methodology. This guide explores different approaches to address these challenges.
Comparison of Synthesis and Purification Strategies
The successful synthesis and purification of this compound rely on a well-defined protocol. Below is a comparison of common methods, with a focus on the esterification of chlorogenic acid and the subsequent purification of the ethyl ester.
Table 1: Comparison of this compound Synthesis Methods
| Method | Catalyst/Conditions | Solvent | Typical Reaction Time | Reported Conversion/Yield | Advantages | Disadvantages & Reproducibility Challenges |
| Acid-Catalyzed Esterification (Fischer) | Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl) | Excess Ethanol | 4 - 24 hours | 60-80% (Estimated) | Inexpensive reagents, straightforward setup. | Requires careful control of temperature to avoid side reactions and degradation. Reproducibility can be affected by water content and catalyst concentration. |
| Enzymatic Esterification | Lipase (e.g., Novozym® 435) | Solvent-free or Organic Solvent (e.g., 2-methyl-2-butanol) | 12 - 96 hours | Up to 95% | High selectivity, mild reaction conditions, environmentally friendly. | Enzyme cost and stability can be a concern. Reproducibility depends on enzyme activity, water content, and substrate purity. |
| Non-Catalytic, High-Temperature Synthesis | High Temperature (e.g., 200°C) | Solvent-free | 3 - 5 hours | Up to 93% (for other long-chain esters) | Avoids catalyst contamination and removal steps. | Requires high temperatures which may lead to degradation of the product. Control of temperature is critical for reproducibility. |
Table 2: Comparison of this compound Purification Methods
| Method | Principle | Stationary/Mobile Phase | Reported Purity | Advantages | Disadvantages & Reproducibility Challenges |
| Silica (B1680970) Gel Column Chromatography | Adsorption | Silica Gel; Gradient of n-hexane/ethyl acetate (B1210297) | >95% | Widely available, effective for separating compounds of different polarities. | Irreversible adsorption can lead to sample loss. Reproducibility depends on the quality and activation of the silica gel, as well as the solvent gradient. |
| Polyamide Column Chromatography | Adsorption (Hydrogen Bonding) | Polyamide; Ethanol/water mixtures | >92% | Good for separating phenolic compounds. | Can be more expensive than silica gel. |
| High-Speed Counter-Current Chromatography (HSCCC) | Liquid-liquid partitioning | Two-phase solvent system (e.g., ethyl acetate/n-butanol/water) | >99% | No solid support, high sample recovery, scalable. | Requires specialized equipment. Reproducibility depends on the precise composition and equilibrium of the solvent system. |
| Solvent Extraction | Differential solubility | e.g., Ethyl acetate and water | Low to moderate (pre-purification) | Simple, good for initial cleanup and removal of highly polar or non-polar impurities. | Low selectivity, often insufficient for high purity on its own. |
Experimental Protocols
The following are representative protocols for the synthesis and purification of this compound. These are based on established methods for the esterification of chlorogenic acid and the purification of related compounds.
Protocol 1: Acid-Catalyzed Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve 1.0 g of chlorogenic acid in 50 mL of anhydrous ethanol.
-
Catalyst Addition: Slowly add 0.5 mL of concentrated sulfuric acid to the solution while stirring.
-
Reaction: Heat the mixture to reflux (approximately 80°C) and maintain for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extraction: Remove the ethanol under reduced pressure. Extract the aqueous residue three times with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
Protocol 2: Purification of this compound by Silica Gel Column Chromatography
-
Column Preparation: Pack a glass column with silica gel in a slurry of n-hexane.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane (B109758) and adsorb it onto a small amount of silica gel. After drying, carefully load the powder onto the top of the prepared column.
-
Elution: Elute the column with a gradient of increasing ethyl acetate in n-hexane. Start with 100% n-hexane and gradually increase the polarity.
-
Fraction Collection: Collect fractions and monitor by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the synthesis and purification processes.
Caption: General workflow for the synthesis and purification of this compound.
Caption: Detailed workflow for column chromatography purification.
Conclusion and Recommendations
The synthesis and purification of this compound are achievable through several methods. For initial laboratory-scale synthesis, acid-catalyzed esterification followed by silica gel column chromatography offers a balance of cost-effectiveness and efficiency. However, for improved yields, milder conditions, and potentially better reproducibility, enzymatic esterification is a strong alternative, provided the cost of the enzyme is not a limiting factor. For achieving the highest purity, High-Speed Counter-Current Chromatography is a superior but more specialized technique.
To ensure reproducibility, careful control of reaction parameters such as temperature, reaction time, and reagent purity is paramount. For purification, consistent quality of the stationary phase and precise control of the eluent gradient are crucial for obtaining reliable results. Researchers should thoroughly document all experimental conditions to facilitate reproducible outcomes.
Inter-laboratory Comparison of Ethyl Chlorogenate Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantitative analysis of Ethyl Chlorogenate. In the absence of direct inter-laboratory comparison studies for this specific analyte, this document focuses on the validation and comparison of common analytical techniques applicable to its quantification, supported by typical performance data from related compounds.
Data Presentation: Comparison of Analytical Methods
The selection of an appropriate analytical method is critical for accurate and reliable quantification of this compound. The three most common techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography with Mass Spectrometry (GC-MS)—are compared below based on typical performance characteristics.
| Validation Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Specificity/Selectivity | Moderate to High, dependent on chromatographic resolution and UV spectrum. | Very High, based on precursor/product ion transitions (MRM).[1] | High, based on retention time and mass fragmentation pattern.[2][3] |
| Linearity (r²) | Typically > 0.999[4] | Typically > 0.999[1] | Typically > 0.99[2] |
| Accuracy (% Recovery) | 98-102%[5] | 85-115% | 80-120% |
| Precision (RSD%) | Repeatability: < 2% Intermediate Precision: < 3%[6] | Repeatability: < 15% Intermediate Precision: < 15%[1] | Repeatability: < 15% Intermediate Precision: < 20% |
| Limit of Detection (LOD) | ng/mL range[7] | pg/mL to fg/mL range[8] | pg/mL to ng/mL range |
| Limit of Quantitation (LOQ) | ng/mL to µg/mL range[9] | pg/mL range[1] | ng/mL range |
| Throughput | High | High | Moderate |
| Cost | Low | High | Moderate |
| Expertise Required | Low to Moderate | High | Moderate to High |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are generalized and would require optimization for the specific analyte and matrix.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible technique for the quantification of compounds with a UV chromophore, such as this compound.
a. Sample Preparation:
-
Solid Samples: Extraction with a suitable organic solvent (e.g., methanol (B129727), acetonitrile) via sonication or vortexing, followed by centrifugation and filtration of the supernatant through a 0.22 µm filter.
-
Liquid Samples (e.g., plasma): Protein precipitation with acetonitrile (B52724) or methanol (typically 3:1 solvent to sample ratio), followed by centrifugation and filtration of the supernatant.[10]
b. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by UV scan of this compound, likely in the range of 325-330 nm for chlorogenic acid derivatives.[11]
-
Injection Volume: 10-20 µL.
c. Calibration:
-
Prepare a series of calibration standards of this compound in the mobile phase or a blank matrix extract.
-
Construct a calibration curve by plotting the peak area against the concentration.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity, making it ideal for trace-level quantification in complex matrices.
a. Sample Preparation:
-
Similar to HPLC-UV, but may require a more rigorous clean-up step like solid-phase extraction (SPE) to minimize matrix effects.[12]
b. LC Conditions:
-
Column: C18 or HILIC column, depending on polarity.
-
Mobile Phase: Gradient elution with 0.1% formic acid in water and acetonitrile/methanol.
-
Flow Rate: 0.2-0.5 mL/min.
c. MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode (to be optimized for this compound).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Precursor/Product Ions: Determined by direct infusion of an this compound standard. For related compounds, characteristic fragments are often observed.[10]
-
Internal Standard: A stable isotope-labeled version of this compound is recommended for optimal accuracy.[1]
Gas Chromatography with Mass Spectrometry (GC-MS)
GC-MS is suitable for volatile or semi-volatile compounds. Derivatization may be required for polar molecules like this compound to improve volatility and thermal stability.
a. Sample Preparation:
-
Extraction: Liquid-liquid extraction (LLE) with a non-polar solvent (e.g., hexane, ethyl acetate).[13]
-
Derivatization: Silylation (e.g., with BSTFA) to convert polar hydroxyl groups to more volatile silyl (B83357) ethers.
b. GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: A temperature gradient to ensure separation of the analyte from matrix components.
c. MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Detection Mode: Selected Ion Monitoring (SIM) for quantitative analysis or full scan for qualitative analysis.
Mandatory Visualizations
References
- 1. LC-MS/MS Quantitative Assays | Department of Chemistry Mass Spectrometry Core Laboratory [mscore.web.unc.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. GC-MS Principle, Instrument and Analyses and GC-MS/MS | Technology Networks [technologynetworks.com]
- 4. ijcrt.org [ijcrt.org]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Evaluation of the clinical and quantitative performance of a practical HPLC-UV platform for in-hospital routine therapeutic drug monitoring of multiple drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. wjarr.com [wjarr.com]
- 10. Development of an LC-MS/MS method for quantitative analysis of Chlorogenic acid in human plasma and its application to a pharmacokinetic study in Chinese patients with advanced solid tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. dacemirror.sci-hub.st [dacemirror.sci-hub.st]
- 13. Making sure you're not a bot! [mostwiedzy.pl]
Validating the Neuroprotective Effects of Chlorogenic Acid in Disease Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the neuroprotective effects of Chlorogenic Acid (CGA), a major polyphenol found in coffee, and its principal metabolites. The objective is to offer a data-driven overview of its potential as a neuroprotective agent in various in vitro and in vivo models of neurological disease. This document summarizes key experimental findings, details relevant protocols, and visualizes the underlying molecular pathways to aid in the evaluation of CGA for further research and development.
Comparative Efficacy of Chlorogenic Acid and its Metabolites
Chlorogenic acid has demonstrated a range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.[1][2] Pre-clinical and clinical studies suggest that supplementation with CGA could offer protection against neurological degeneration, particularly diseases associated with oxidative stress.[3] Research indicates that CGA can cross the blood-brain barrier, making it a viable candidate for treating certain neurological disorders.[4] Its neuroprotective properties have been observed in models of cerebral ischemia, glutamate-induced excitotoxicity, and intracerebral hemorrhage.[4][5][6][7]
A key aspect of understanding the neuroprotective potential of CGA lies in comparing its activity with that of its primary metabolites: caffeic acid, ferulic acid, and quinic acid. Studies have shown that these metabolites exhibit differential protective effects against various neuronal stressors.[8]
Table 1: Neuroprotective Effects of Chlorogenic Acid and its Metabolites Against Various Stressors in Cerebellar Granule Neurons [8]
| Compound | Nitrosative Stress (Sodium Nitroprusside) | Glutamate-Induced Excitotoxicity | Hydrogen Peroxide | Proteasome Inhibition | Caspase-Dependent Intrinsic Apoptosis | Endoplasmic Reticulum Stress |
| Chlorogenic Acid (CGA) | Dramatically Protective | No Protective Effect | No Significant Effect | No Significant Effect | No Significant Effect | No Significant Effect |
| Caffeic Acid | Dramatically Protective | Significantly Protective | Significantly Protective | Significantly Protective | Significantly Protective | Significantly Protective |
| Ferulic Acid | No Protective Effect | Significantly Protective | No Significant Effect | No Significant Effect | No Significant Effect | No Significant Effect |
| Quinic Acid | No Protective Effect | No Protective Effect | No Significant Effect | No Significant Effect | No Significant Effect | No Significant Effect |
Table 2: Effects of Chlorogenic Acid in In Vivo Models of Neurological Damage
| Disease Model | Animal Model | CGA Dosage | Key Findings | Reference |
| Status Epilepticus | Wistar Rats | 30 mg/kg | - 59% decrease in hippocampal cell loss (CA3) - 48% decrease in hilar cell loss - 49% decrease in MDA production - 72% decrease in SOD activity | [1] |
| Intracerebral Hemorrhage | C57BL/6 Mice | 30 mg/kg | - Attenuated neurological impairments - Reduced brain water content - Decreased expression of EMMPRIN and MMP-2/9 | [7] |
| Transient Ischemia | Mongolian Gerbils | Not Specified | - Prevents cognitive decline - Prevents neuronal damage in the hippocampus | [5] |
| Hypoxia-Ischemia Brain Injury | Neonatal Rats | Not Specified | - Decreased infarct volume - Alleviated brain edema - Improved tissue structure - Enhanced learning and cognitive ability | [9] |
| Early Neurodegeneration (3-Nitropropionic Acid-Induced) | Mice | Not Specified | - Reduced lipid peroxidation - Promoted an anti-inflammatory profile in the brain | [2][10] |
Experimental Protocols
Neuronal Cell Viability Assay
This protocol is adapted from methods for assessing neuroprotection in primary neuronal cultures.
-
Cell Plating: Plate primary cerebellar granule neurons or iPSC-derived neurons on polyornithine-coated 96-well plates in the appropriate maintenance medium.[11] For iPSC-derived neurons, a plating density of 7,000 cells per well in a 384-well plate has been shown to yield low variability.[12]
-
Compound Treatment: After 24 hours (for primary neurons) or on day 6 of differentiation (for ESC-derived neurons), expose the cells to varying concentrations of Chlorogenic Acid or its metabolites for a predetermined duration (e.g., 48 hours).[11]
-
Induction of Neurotoxicity: Introduce a neurotoxic agent such as sodium nitroprusside, glutamate (B1630785), or hydrogen peroxide to the cell cultures, with and without the pre-treatment of the test compounds.[8]
-
Viability Staining:
-
Imaging and Analysis: Acquire images using a high-content imaging system.[12] Quantify the number of viable (Calcein AM-positive) cells to determine the percentage of neuroprotection conferred by the compound.
Oxidative Stress Assays
These protocols are based on methods to measure markers of oxidative stress in neuronal models.
-
Measurement of Intracellular Reactive Oxygen Species (ROS):
-
Culture primary cortical neurons for 8 days.
-
Expose the neurons to glutamate (50 µM) and glycine (B1666218) (10 µM) with or without pre-treatment with Chlorogenic Acid (10-100 µM).[6]
-
Use a fluorescent dye such as DCF to measure intracellular ROS accumulation.[6]
-
-
Lipid Peroxidation Assay (Malondialdehyde - MDA):
-
Superoxide Dismutase (SOD) Activity:
-
Following the induction of neurological damage in an animal model, prepare tissue homogenates from the brain.
-
Measure the enzymatic activity of SOD, a key antioxidant enzyme.[1]
-
Signaling Pathways and Experimental Workflow
The neuroprotective effects of Chlorogenic Acid are mediated through various signaling pathways, primarily related to its antioxidant and anti-inflammatory properties.
References
- 1. Neuroprotective effects of chlorogenic acid against oxidative stress in rats subjected to lithium-pilocarpine-induced status epilepticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Systemic Neuroprotection by Chlorogenic Acid: Antioxidant and Anti-inflammatory Evaluation in Early Neurodegeneration Induced by 3-Nitropropionic Acid in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cognitive and neuroprotective effects of chlorogenic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Experimental Pretreatment with Chlorogenic Acid Prevents Transient Ischemia-Induced Cognitive Decline and Neuronal Damage in the Hippocampus through Anti-Oxidative and Anti-Inflammatory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Neuroprotection comparison of chlorogenic acid and its metabolites against mechanistically distinct cell death-inducing agents in cultured cerebellar granule neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chlorogenic acid exerts neuroprotective effect against hypoxia-ischemia brain injury in neonatal rats by activating Sirt1 to regulate the Nrf2-NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Systemic Neuroprotection by Chlorogenic Acid: Antioxidant and Anti-inflammatory Evaluation in Early Neurodegeneration Induced by 3-Nitropropionic Acid in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. High-Content High-Throughput Assays for Characterizing the Viability and Morphology of Human iPSC-Derived Neuronal Cultures - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Metabolic Fate of Ethyl Chlorogenate: A Comparative Stability Analysis in Liver Microsomes
For Immediate Release
[City, State] – [Date] – In the landscape of drug discovery and development, understanding the metabolic stability of a new chemical entity is a critical determinant of its potential success. Ethyl chlorogenate, an ester derivative of the widely studied chlorogenic acid, presents a compelling case for such investigation. This guide offers a comparative analysis of the metabolic stability of this compound and its parent compounds, chlorogenic acid and caffeic acid, within liver microsomes. The data, supported by established experimental protocols, provides valuable insights for researchers in pharmacology and medicinal chemistry.
Comparative Metabolic Stability Data
The metabolic stability of a compound is paramount to its pharmacokinetic profile, influencing its bioavailability and dosing regimen. In vitro assays using liver microsomes are a cornerstone for early-stage assessment of a compound's susceptibility to metabolism, primarily by cytochrome P450 enzymes. The key parameters derived from these studies are the half-life (t½) and intrinsic clearance (Clint), which together indicate how rapidly a compound is metabolized.
While specific experimental data for the metabolic stability of this compound in liver microsomes is not publicly available, we can infer its likely metabolic fate by examining its constituent parts: chlorogenic acid and caffeic acid, and by comparing them to well-characterized control compounds. It is hypothesized that the ester linkage in this compound is a primary site for hydrolysis by esterases present in liver microsomes, leading to the formation of chlorogenic acid and ethanol.
To provide a comprehensive comparative framework, the following table includes available data for related compounds and standard controls (Verapamil for high clearance and Diazepam for low clearance) in human and rat liver microsomes.
| Compound | Species | t½ (min) | Intrinsic Clearance (Clint) (µL/min/mg protein) | Stability Classification |
| This compound | Human | Not Available | Not Available | Expected to be Low to Moderate |
| Rat | Not Available | Not Available | Expected to be Low to Moderate | |
| Mouse | Not Available | Not Available | Expected to be Low to Moderate | |
| Chlorogenic Acid | Human | Not Available | Not Available | Expected to be High |
| Rat | Stable in plasma[1] | Not Available | Expected to be High | |
| Mouse | Not Available | Not Available | Expected to be High | |
| Caffeic Acid | Human | Not Available | Not Available | Expected to be Moderate to High |
| Rat | Not Available | Not Available | Expected to be Moderate to High | |
| Mouse | Not Available | Not Available | Expected to be Moderate to High | |
| Verapamil (Control) | Human | 28.8 | 48.1[2] | Low |
| Rat | Not Available | 200-316[2][3] | Low | |
| Mouse | Not Available | 115[2] | Low | |
| Diazepam (Control) | Human | Not Available | Not Available | High |
| Rat | Not Available | 41 (total metabolism)[4] | High | |
| Mouse | Not Available | Not Available | High |
Note: The stability of chlorogenic acid and caffeic acid is expected to be high, meaning they are metabolized slowly. The expected low to moderate stability of this compound is based on the anticipated hydrolysis of its ester bond.
Experimental Protocols
The determination of metabolic stability in liver microsomes follows a standardized protocol designed to measure the disappearance of a parent compound over time.
Liver Microsomal Stability Assay Protocol
1. Reagents and Materials:
-
Pooled liver microsomes (human, rat, or mouse)
-
Test compound (this compound) and comparators (Chlorogenic Acid, Caffeic Acid, Verapamil, Diazepam)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard for analytical quantification
-
LC-MS/MS system for analysis
2. Incubation Procedure:
-
A reaction mixture is prepared containing liver microsomes and the test compound in a phosphate buffer.
-
The mixture is pre-incubated at 37°C to equilibrate the temperature.
-
The metabolic reaction is initiated by the addition of the NADPH regenerating system. A control incubation without NADPH is also performed to assess non-CYP450 mediated metabolism or compound instability.
-
Aliquots are collected at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
The reaction in each aliquot is terminated by adding a quenching solution, typically ice-cold acetonitrile, which also serves to precipitate proteins.
-
The samples are centrifuged to pellet the precipitated proteins.
3. Analytical Method:
-
The supernatant, containing the remaining parent compound, is transferred for analysis.
-
An internal standard is added to each sample to correct for variations in sample processing and instrument response.
-
The concentration of the parent compound is quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
4. Data Analysis:
-
The percentage of the parent compound remaining at each time point is calculated relative to the concentration at time zero.
-
The natural logarithm of the percent remaining is plotted against time.
-
The slope of the linear portion of this plot gives the elimination rate constant (k).
-
The in vitro half-life (t½) is calculated using the formula: t½ = 0.693 / k.
-
The intrinsic clearance (Clint) is calculated using the formula: Clint = (0.693 / t½) / (mg of microsomal protein/mL).
Visualizing the Workflow and Metabolic Pathway
To further elucidate the experimental process and the anticipated metabolic transformation of this compound, the following diagrams are provided.
Conclusion
The metabolic stability of this compound in liver microsomes is a critical parameter for its development as a potential therapeutic agent. While direct experimental data is pending, a comparative analysis based on its structural components and established control compounds suggests that it will likely undergo hydrolysis to chlorogenic acid and ethanol. The provided experimental protocol offers a robust framework for obtaining definitive quantitative data. This information is essential for constructing a comprehensive pharmacokinetic profile and guiding further preclinical and clinical development.
References
- 1. In vitro and in vivo stability of caffeic acid phenethyl ester, a bioactive compound of propolis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor UNC10201652 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Verapamil hepatic clearance in four preclinical rat models: towards activity-based scaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetics of diazepam metabolism in rat hepatic microsomes and hepatocytes and their use in predicting in vivo hepatic clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Biomarkers in Plant Extracts: A Comparative Guide for Researchers
For scientists and drug development professionals, the standardization of plant extracts is paramount to ensure consistency, efficacy, and safety. This guide provides a comprehensive comparison of established biomarkers for chlorogenic acid-rich plant extracts, such as those from the Ilex species (Yerba Mate), focusing on robust analytical validation and data-driven selection.
A Note on Ethyl Chlorogenate: The initial query regarding this compound as a biomarker requires clarification. Our research indicates that this compound is not a recognized natural biomarker in plant extracts. It is likely an analytical artifact formed through the esterification of chlorogenic acid with ethanol (B145695) during the extraction process. This phenomenon is similar to the documented formation of mthis compound when using acidified methanol (B129727) as a solvent. Therefore, this guide will focus on the validation of well-established, naturally occurring biomarkers.
Primary Biomarkers for Chlorogenic Acid-Rich Extracts
The quality and potency of extracts from plants like Ilex paraguariensis are typically assessed by quantifying a panel of key bioactive compounds. The most widely accepted biomarkers fall into two main categories:
-
Caffeoylquinic Acids (CQAs): These are esters of caffeic acid and quinic acid and are the primary phenolic compounds responsible for the antioxidant properties of the extracts.
-
Chlorogenic Acid (5-CQA): The most common isomer and often used as the principal marker.
-
CQA Isomers (3-CQA, 4-CQA): Neochlorogenic and Cryptochlorogenic acids, respectively.
-
Dicaffeoylquinic Acids (diCQAs): Such as 3,5-diCQA and 4,5-diCQA, which are also present in significant amounts.
-
-
Methylxanthines: These alkaloids are responsible for the stimulant properties of extracts like Yerba Mate.
-
Caffeine (B1668208): The primary stimulant.
-
Theobromine (B1682246): A related alkaloid present in smaller quantities.
-
The choice of a primary biomarker depends on the intended application of the extract—whether the desired bioactivity is linked to antioxidant effects (CQAs) or stimulant properties (methylxanthines).
Data Presentation: Comparative Analysis of Biomarkers
The following tables summarize quantitative data on biomarker content in Ilex paraguariensis and the performance of analytical methods used for their validation.
Table 1: Typical Content of Key Biomarkers in Ilex paraguariensis (Yerba Mate)
| Biomarker | Plant Part | Concentration Range (mg/g dry weight) | Citation(s) |
| Total Chlorogenic Acids | Leaves | 45.8 - 80.8 | [1][2] |
| Stems | 31.6 - 78.9 | [1][2] | |
| 5-Caffeoylquinic Acid (5-CQA) | Beverage (Chimarrão) | 183 - 263 (µg/mL) | [3] |
| 3-Caffeoylquinic Acid (3-CQA) | Beverage (Chimarrão) | 153 - 242 (µg/mL) | [3] |
| 4-Caffeoylquinic Acid (4-CQA) | Beverage (Chimarrão) | 123 - 188 (µg/mL) | [3] |
| 3,5-Dicaffeoylquinic Acid | Beverage (Chimarrão) | 112 - 167 (µg/mL) | [3] |
| 4,5-Dicaffeoylquinic Acid | Beverage (Chimarrão) | 238 - 289 (µg/mL) | [3] |
| Caffeine | Leaves | 2.5 - 17.5 | [4] |
| Beverage (Chimarrão) | 135 - 294 (µg/mL) | [3] | |
| Theobromine | Leaves | 0.6 - 2.8 | [4] |
Table 2: Validation Parameters for HPLC-DAD Quantification of Biomarkers
| Biomarker | Linearity (R²) | LOD (µg/mL) | LOQ (µg/mL) | Accuracy / Recovery (%) | Precision (RSD %) | Citation(s) |
| Chlorogenic Acid | > 0.999 | 0.01 - 0.217 | 0.03 - 0.724 | 91.97 - 101.81 | < 5 | [5][6][7] |
| Caffeic Acid | > 0.99 | 0.01 | 0.03 | 98.33 - 101.12 | < 5 | [8][9] |
| Rutin | > 0.99 | 0.02 - 0.35 | 0.06 - 1.07 | 99.14 - 100.54 | < 5 | [8][9] |
| Caffeine | > 0.997 | 1 | 4 | ~100 | < 6 | [10] |
| Theobromine | > 0.997 | 1 | 4 | ~100 | < 6 | [10] |
(LOD: Limit of Detection; LOQ: Limit of Quantification; RSD: Relative Standard Deviation)
Mandatory Visualization
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for the extraction and analysis of biomarkers in plant extracts.
Protocol 1: Extraction of Phenolic Compounds and Methylxanthines
-
Sample Preparation: Weigh accurately approximately 2.0 g of powdered, dried plant material (e.g., Ilex paraguariensis leaves).
-
Extraction: Add 25 mL of 50% (v/v) aqueous ethanol to the sample.
-
Sonication: Place the mixture in an ultrasonic bath for 30 minutes to facilitate cell disruption and extraction.
-
Centrifugation/Filtration: Centrifuge the mixture to pellet solid material. Filter the resulting supernatant through a 0.45 µm membrane filter prior to HPLC analysis.[11]
Protocol 2: HPLC-DAD Method for Quantification
This protocol is a generalized method for the simultaneous quantification of caffeoylquinic acids and methylxanthines.
-
Instrumentation: High-Performance Liquid Chromatography system with a Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[11]
-
Mobile Phase:
-
Solvent A: 0.5% aqueous phosphoric acid or 0.1% formic acid in water.
-
Solvent B: Acetonitrile (B52724).
-
-
Gradient Elution: A typical gradient might start with a high concentration of Solvent A (e.g., 88-95%), linearly increasing the concentration of Solvent B over 30-40 minutes to separate all compounds of interest.
-
Flow Rate: 1.0 mL/min.[11]
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
-
Detection: Monitor at multiple wavelengths. Use ~327 nm for CQAs and ~272 nm for caffeine and theobromine.[3][11]
-
Quantification: Prepare a series of standard solutions of each biomarker (e.g., 5-CQA, caffeine) at known concentrations to generate a linear calibration curve. Calculate the concentration in the extract by comparing its peak area to the calibration curve.
Protocol 3: UPLC-MS/MS Method for High-Sensitivity Analysis
For more complex matrices or when lower detection limits are required, a UPLC-MS/MS method is preferred.
-
Instrumentation: Ultra-Performance Liquid Chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: Sub-2 µm particle size C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase:
-
Solvent A: 0.1% formic acid in water (LC-MS grade).
-
Solvent B: 0.1% formic acid in acetonitrile (LC-MS grade).
-
-
Mass Spectrometry: Operate in Multiple Reaction Monitoring (MRM) mode.
-
CQAs: Use negative ionization mode (ESI-). Monitor the transition of the precursor ion (e.g., m/z 353.1) to a specific product ion (e.g., m/z 191.1).
-
Methylxanthines: Use positive ionization mode (ESI+). Monitor transitions such as caffeine (m/z 195.1 → 138.1) and theobromine (m/z 181.1 → 138.1).
-
-
Quantification: As with HPLC-DAD, quantification is based on external calibration curves of pure standards.
By implementing these robust validation workflows and analytical protocols, researchers can confidently select and quantify appropriate biomarkers, ensuring the quality and consistency of plant extracts for research and product development.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Yerba Mate—A Long but Current History - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds | Malaysian Journal of Fundamental and Applied Sciences [mjfas.utm.my]
- 10. researchgate.net [researchgate.net]
- 11. A validated UV-HPLC method for determination of chlorogenic acid in Lepidogrammitis drymoglossoides (Baker) Ching, Polypodiaceae - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Ethyl Chlorogenate
For researchers, scientists, and drug development professionals, ensuring a safe and compliant laboratory environment is paramount. The proper disposal of chemical waste, such as ethyl chlorogenate, is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, aligning with general best practices for chlorinated organic compounds.
Immediate Safety and Handling
Segregation and Storage of Waste
Proper segregation of chemical waste is crucial to prevent dangerous reactions and to facilitate compliant disposal.[1][2] this compound waste must be collected separately from non-halogenated organic solvents.[1][3][4]
Key Storage Principles:
-
Container: Use a designated, leak-proof, and chemically compatible container clearly labeled "Halogenated Organic Waste" and "this compound."
-
Labeling: The label should include the chemical name, concentration, and the date of accumulation.
-
Incompatibility: Do not mix this compound waste with incompatible materials such as strong oxidizing agents, strong acids, or strong bases.[5]
-
Storage Location: Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area away from heat sources and direct sunlight.
Disposal Plan: A Step-by-Step Guide
Disposal of this compound is governed by local, state, and federal regulations for hazardous waste. Under no circumstances should it be disposed of down the sanitary sewer.[6][7]
-
Waste Collection: Carefully transfer the this compound waste into the designated and labeled halogenated waste container. Avoid overfilling the container; a good practice is to fill it to no more than 80% capacity to allow for vapor expansion.
-
Record Keeping: Maintain a detailed log of the waste generated, including the quantity and date of addition to the waste container.
-
Arrange for Professional Disposal: this compound waste must be disposed of through a licensed hazardous waste disposal company.[1] Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup. They will ensure the waste is transported and disposed of in compliance with all regulatory requirements.
-
Decontamination: Any laboratory equipment that has come into contact with this compound should be thoroughly decontaminated. Rinse the equipment with a suitable solvent (e.g., acetone (B3395972) or ethanol), and collect the rinsate as hazardous waste.
Key Disposal Considerations
| Consideration | Guideline |
| Waste Classification | Hazardous Waste (Chlorinated Organic Compound) |
| Segregation | Must be segregated from non-halogenated solvents.[1][3][4] |
| Sink Disposal | Strictly prohibited.[6][7] |
| Container Type | Chemically resistant, leak-proof, with a secure lid. |
| Labeling | "Hazardous Waste," "Halogenated Organics," "this compound," with accumulation start date. |
| Disposal Method | Incineration by a licensed hazardous waste disposal facility is a common method for chlorinated organics.[8] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. rtong.people.ust.hk [rtong.people.ust.hk]
- 3. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 4. s2.ehs.gatech.edu [s2.ehs.gatech.edu]
- 5. nipissingu.ca [nipissingu.ca]
- 6. Laboratory chemical waste [watercorporation.com.au]
- 7. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 8. tandfonline.com [tandfonline.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
